molecular formula C11H13NO2 B1454695 methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate CAS No. 888327-28-4

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B1454695
CAS No.: 888327-28-4
M. Wt: 191.23 g/mol
InChI Key: KLPPEZBHYAAHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPEZBHYAAHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693585
Record name Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888327-28-4
Record name Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate is a versatile carbocyclic amino acid ester that holds significant promise as a key building block in medicinal chemistry and drug discovery. Its constrained bicyclic structure, embedding a phenethylamine moiety, makes it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic pathway, and explores its potential applications in drug development, with a focus on its role as a pharmacophore in bioactive molecules.

Introduction: The Significance of the Constrained Scaffold

The 2,3-dihydro-1H-indene, or indane, nucleus is a privileged scaffold in medicinal chemistry. Its rigid structure reduces the conformational flexibility of appended pharmacophoric groups, which can lead to higher binding affinities and selectivities for biological targets. This compound combines this rigid core with a primary aromatic amine and a methyl ester, offering multiple points for chemical modification and derivatization. The aminoindane ring system is a core component of various biologically active molecules, exhibiting a wide range of therapeutic effects including antibacterial, antiviral, anticonvulsant, and antiparkinsonian activities[1]. This positions this compound as a valuable starting material for the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 888327-28-4[2]
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
Appearance White powder/Solid[2]
Purity Typically >97%[3]
InChI Key KLPPEZBHYAAHBS-UHFFFAOYSA-N[3]

Synthesis and Chemical Reactivity

A potential synthetic pathway could commence with the appropriate substituted quinoline, which upon treatment with a strong acid, undergoes a rearrangement to form the indane core. The subsequent esterification of the carboxylic acid functionality would yield the target molecule. The amino group at the 4-position is typically introduced early in the synthetic sequence.

Below is a detailed, plausible experimental protocol for the synthesis of the core 4-aminoindane structure, which can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of the 4-Aminoindane Core

This protocol is adapted from a general method for preparing substituted 4-aminoindane derivatives[4].

Step 1: Rearrangement of 1-Acyl-trialkyl-3,4-dihydro-1H-quinoline

  • To a reaction vessel, add the appropriate 1-acyl-trialkyl-3,4-dihydro-1H-quinoline precursor.

  • Carefully add a strong acid, such as hydrofluoric acid or sulfuric acid, at a controlled temperature, typically between 0°C and 30°C.

  • Stir the reaction mixture for a sufficient time to allow for the rearrangement to complete.

  • Upon completion, the strong acid is removed, often by distillation.

  • The resulting solid, the acylated 4-aminoindane derivative, is then washed with cold water to remove any residual acid and dried.

Step 2: Hydrolysis of the Acyl Group (if necessary)

  • To the acylated 4-aminoindane derivative, add water.

  • Heat the mixture to a temperature between 60°C and 100°C for several hours to facilitate hydrolysis of the acyl protecting group.

  • After cooling, the free 4-aminoindane derivative can be isolated.

Step 3: Esterification of the Carboxylic Acid

  • The resulting 4-amino-2,3-dihydro-1H-indene-2-carboxylic acid is dissolved in methanol.

  • A suitable acid catalyst, such as thionyl chloride or a strong protic acid, is added dropwise at a low temperature (e.g., 0-5°C).

  • The reaction mixture is then typically heated to reflux to drive the esterification to completion.

  • After cooling, the solvent is removed under reduced pressure, and the crude methyl ester is purified, for example, by crystallization or chromatography.

Synthesis_Workflow Start Substituted Quinoline Precursor Step1 Acid-Catalyzed Rearrangement (e.g., HF or H₂SO₄) Start->Step1 Intermediate1 Acylated 4-Aminoindane Derivative Step1->Intermediate1 Step2 Hydrolysis (H₂O, Heat) Intermediate1->Step2 Intermediate2 4-Amino-2,3-dihydro-1H- indene-2-carboxylic Acid Step2->Intermediate2 Step3 Esterification (MeOH, Acid Catalyst) Intermediate2->Step3 Product Methyl 4-amino-2,3-dihydro-1H- indene-2-carboxylate Step3->Product

Plausible synthetic workflow for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aminoindane scaffold is known to possess a wide range of biological activities.

As a Constrained Phenethylamine Analog

The core structure of the title compound contains a constrained phenethylamine motif, a common pharmacophore in many psychoactive and CNS-active drugs. By restricting the conformation of this moiety, derivatives of this compound could exhibit enhanced selectivity and potency for various receptors and transporters in the central nervous system.

Potential as an Anticancer and Antimicrobial Agent

Research into related dihydro-1H-indene derivatives has shown promise in the development of novel anticancer agents. Specifically, certain derivatives have been identified as tubulin polymerization inhibitors, a mechanism of action shared by several successful chemotherapy drugs. While the direct anticancer activity of this compound has not been extensively reported, its structural similarity to these active compounds suggests it is a promising scaffold for the development of new antineoplastic agents.

Furthermore, the broader class of aminoindane derivatives has demonstrated antibacterial activity, including against multidrug-resistant strains like MRSA and Acinetobacter baumannii[1]. This highlights the potential for developing novel antibiotics based on this scaffold.

Biological_Applications Core Methyl 4-amino-2,3-dihydro-1H- indene-2-carboxylate Application1 CNS-Active Agents (Constrained Phenethylamine) Core->Application1 Application2 Anticancer Agents (e.g., Tubulin Polymerization Inhibitors) Core->Application2 Application3 Antimicrobial Agents (Antibacterial, Antiviral) Core->Application3

Potential therapeutic applications of the core scaffold.

Characterization and Analytical Data

Detailed spectral data for this compound is not widely published. However, based on the structure, the following characteristic signals would be expected in its NMR spectra:

  • ¹H NMR: Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methyl ester protons around 3.7 ppm, and a series of multiplets for the aliphatic protons of the indane ring system. The protons of the amino group would likely appear as a broad singlet.

  • ¹³C NMR: Aromatic carbon signals in the range of 110-150 ppm, a carbonyl signal for the ester at approximately 170-175 ppm, a signal for the methyl ester carbon around 52 ppm, and aliphatic carbon signals for the indane core.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the drug discovery community. Its rigid, yet versatile, structure provides a solid foundation for the design of novel therapeutic agents targeting a range of diseases. While detailed biological studies on this specific compound are limited, the established bioactivity of the aminoindane scaffold points towards a promising future for its derivatives in areas such as oncology, infectious diseases, and neurology. Further research into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides a comprehensive technical overview of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, a versatile bicyclic building block with significant potential in synthetic chemistry and pharmaceutical research. We will delve into its core structural features, physicochemical properties, synthetic pathways, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals. This guide is designed to be a self-validating resource, grounding all technical claims in authoritative data and established chemical principles.

Introduction and Strategic Importance

This compound is a substituted indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The strategic placement of an amino group on the aromatic ring and a methyl ester on the five-membered ring provides two reactive handles for further chemical modification. This bifunctionality, combined with the rigid conformational constraint of the bicyclic system, makes it an attractive starting material for creating novel molecular architectures. Its potential applications are being explored in the synthesis of complex molecules and the development of new therapeutic agents, including those with potential antimicrobial and anticancer properties.[1] This guide will elucidate the foundational knowledge required to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the bedrock of its successful application. The key identifiers and characteristics of this compound are detailed below.

Structural Identification

The molecule consists of a benzene ring fused to a cyclopentane ring, forming the 2,3-dihydro-1H-indene (indane) core. An amino group (-NH₂) is attached at the 4-position of the aromatic ring, and a methyl carboxylate (-COOCH₃) group is at the 2-position of the saturated ring.

  • IUPAC Name: this compound[2]

  • InChI: InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6,12H2,1H3[2]

  • Canonical SMILES: COC(=O)C1CC2=C(C=CC=C2N)C1

Core Physicochemical Data

The following table summarizes the essential physical and chemical data for this compound, compiled from various suppliers and databases. Purity levels and appearance may vary between batches and suppliers.

PropertyValueSource(s)
CAS Number 888327-28-4[3][4]
Molecular Formula C₁₁H₁₃NO₂[2][5]
Molecular Weight 191.23 g/mol [2][5]
Appearance Solid, White powder[2][4]
Purity Typically ≥95% - 99%[2][4][5]
Storage Sealed and preserved in a cool, dry place[4]

Spectroscopic data such as NMR (¹H, ¹³C), LC-MS, and HPLC are typically available from suppliers to confirm structure and purity.[3]

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step processes. While specific, detailed routes for this exact isomer are not extensively published in peer-reviewed literature, a logical pathway can be constructed from known chemical transformations and related syntheses, such as that for methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[6][7]

Plausible Synthetic Workflow

A common strategy would involve the formation of a nitrated indanone precursor, followed by reduction of both the ketone and the nitro group. The following workflow represents a scientifically sound approach.

G cluster_0 Synthetic Pathway Start Indan-1-one Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 4-Nitro-2,3-dihydro-1H-inden-1-one Nitration->Intermediate1 Carboxylation Carboxymethylation (e.g., Dimethyl Carbonate, NaH) Intermediate1->Carboxylation Intermediate2 Methyl 4-nitro-1-oxo-2,3-dihydro -1H-indene-2-carboxylate Carboxylation->Intermediate2 Reduction Catalytic Hydrogenation (H₂, Pd/C) or Chemical Reduction Intermediate2->Reduction Final Methyl 4-amino-2,3-dihydro -1H-indene-2-carboxylate Reduction->Final

Caption: Plausible synthetic workflow for the target compound.

Representative Experimental Protocol: Reductive Amination

This protocol outlines the final, critical step: the reduction of the nitro and keto groups.

Objective: To convert Methyl 4-nitro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate to the target compound.

Methodology:

  • Vessel Preparation: A hydrogenation vessel is charged with the starting material, Methyl 4-nitro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

  • Solvent & Catalyst: Methanol or Ethanol is added as the solvent, followed by a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w).

    • Scientist's Note: Palladium on carbon is a highly effective and standard catalyst for the reduction of both aromatic nitro groups and ketones via hydrogenation. It offers high efficiency and is easily removed by filtration post-reaction.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature.

    • Scientist's Note: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. Vigorous stirring is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

  • Work-up: Upon completion, the reaction is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is then purified, typically by column chromatography on silica gel, to afford the final high-purity product.[1]

Chemical Reactivity Profile

The molecule's utility stems from its two primary functional groups:

  • Aromatic Amine (-NH₂): This group can undergo a wide range of reactions, including diazotization, acylation, alkylation, and formation of sulfonamides. It is a nucleophilic site and can be used to couple the indane core to other molecules.

  • Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis. These transformations allow for significant structural diversification.

Applications in Research and Drug Development

The structural motifs within this compound are of high interest to medicinal chemists.

Core Scaffold in Drug Discovery

The rigid indane framework serves as an excellent scaffold to orient functional groups in a defined three-dimensional space, which is critical for specific interactions with biological targets like enzymes and receptors.[1] The amino and ester groups provide vectors for library synthesis, enabling the exploration of structure-activity relationships (SAR).

G cluster_0 Drug Discovery Pipeline BuildingBlock Methyl 4-amino-2,3-dihydro -1H-indene-2-carboxylate Library Combinatorial Library Synthesis BuildingBlock->Library Amide/Sulfonamide formation Screening High-Throughput Screening (HTS) Library->Screening Assay vs. Target Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role as a building block in a drug discovery pipeline.

Prodrug Development

Amino acids and their esters are frequently used as promoieties in prodrug design to enhance properties like bioavailability and targeted delivery.[8] The amino acid-like structure embedded within this compound could itself be explored for transport via amino acid transporters or serve as a foundational element for more complex prodrug strategies.[8]

Safety, Handling, and Storage

While toxicological properties for this specific compound have not been thoroughly investigated, data from structurally similar chemicals provide a basis for safe handling protocols.

Hazard Identification

Based on related compounds, potential hazards include:

  • Acute Toxicity (Oral): May be harmful if swallowed.[9]

  • Skin Irritation: Causes skin irritation.[9]

  • Eye Irritation: Causes serious eye irritation/damage.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Safe Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear inspected, suitable chemical-resistant gloves.[9]

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[9]

First Aid and Emergency Procedures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place to maintain chemical integrity.

References

Foreword: Clarification on CAS Number 888327-28-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to PF-04447943: A Potent and Selective PDE9A Inhibitor for Neuroscience and Beyond

This guide provides a comprehensive technical overview of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943. It is important to address a potential point of confusion regarding CAS numbers. The query for CAS number 888327-28-4 identifies the compound methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate[1][2][3][4]. While this is a valid chemical entity, the vast body of scientific literature concerning a bioactive small molecule relevant to drug discovery, particularly in the neuroscience space, is associated with PF-04447943 , which has the CAS number 1082744-20-4 [5][6]. It is plausible that this compound may serve as a precursor or intermediate in the synthesis of more complex molecules. However, for researchers and drug development professionals, the compound of significant pharmacological interest is PF-04447943. This guide will, therefore, focus exclusively on PF-04447943.

Introduction to PF-04447943

PF-04447943 is a cell-permeable, blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound. It has garnered significant attention in the scientific community for its high potency and selectivity as an inhibitor of phosphodiesterase 9A (PDE9A)[5][7]. PDE9A is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways[5][7][8]. By inhibiting PDE9A, PF-04447943 elevates cGMP levels in the brain and cerebrospinal fluid, which has been shown to enhance synaptic plasticity and improve memory in preclinical models[5][9]. This has positioned PF-04447943 as a valuable tool for investigating the role of cGMP signaling in cognitive function and as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease[9][10].

Physicochemical and Pharmacokinetic Properties

A clear understanding of the physicochemical and pharmacokinetic properties of PF-04447943 is essential for its application in both in vitro and in vivo studies.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[11]
CAS Number 1082744-20-4[5][6]
Molecular Formula C₂₀H₂₅N₇O₂[6][7]
Molecular Weight 395.46 g/mol [7]
Appearance Off-white solid
Solubility DMSO: ≥ 50 mg/mL[5]
DMF: 25 mg/mL[6]
Ethanol: 12.5 mg/mL[6]
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[6]
Storage Temperature -20°C[7]
Pharmacokinetic Profile (Rat)
ParameterValueSource
Tmax (Oral) 0.3 h[5]
t1/2 (Oral) 4.9 h[5]
Oral Bioavailability 47%[5]
Brain:Plasma Ratio 0.13 (at 1 mg/kg) to 0.33 (at 30 mg/kg) 30 min post-dose[5]

Mechanism of Action and Signaling Pathway

PF-04447943 exerts its biological effects through the potent and selective inhibition of PDE9A.

Selective Inhibition of PDE9A

PF-04447943 demonstrates high affinity for human, rhesus monkey, and rat PDE9A, with Ki values of 2.8 nM, 4.5 nM, and 18 nM, respectively[5][7]. Its selectivity for PDE9A over other phosphodiesterase families is a key attribute, minimizing off-target effects. For instance, the IC50 value for PDE9A is 12 nM, while for other PDEs, it is greater than 940 nM[6].

Modulation of the cGMP Signaling Pathway

PDE9A plays a crucial role in regulating cGMP levels that are generated by the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway, as opposed to the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway which is primarily regulated by PDE5A[8]. By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation. This elevation of cGMP modulates downstream signaling cascades, including the activation of protein kinase G (PKG), which in turn can influence synaptic plasticity and neuronal function.

Caption: Signaling pathway of PF-04447943-mediated PDE9A inhibition.

Applications in Research and Drug Development

The unique pharmacological profile of PF-04447943 makes it a valuable tool for various research applications:

  • Cognitive Enhancement: In preclinical models, PF-04447943 has been shown to improve performance in novel object recognition tests and the Morris water maze, suggesting its potential to enhance memory and learning[6].

  • Neuroprotection: Studies have indicated that PF-04447943 can increase neurite outgrowth and synapse formation in cultured hippocampal neurons[5][7]. It has also been shown to prevent decreases in dendritic spine density in a transgenic mouse model of Alzheimer's disease[9].

  • Sickle Cell Disease: A Phase Ib clinical trial in patients with stable sickle cell disease demonstrated that PF-04447943 was generally well-tolerated and showed pharmacodynamic effects suggestive of inhibiting pathways that may contribute to vaso-occlusion[12].

  • Diabetes: The role of cGMP signaling in metabolic regulation has led to the investigation of PDE9 inhibitors, including PF-04447943, as potential hypoglycemic agents[13].

Despite promising preclinical data for Alzheimer's disease, a Phase 2 clinical trial did not show a significant improvement in cognition compared to placebo[9].

Experimental Protocol: In Vitro PDE9A Inhibition Assay

This protocol outlines a standard method for determining the in vitro potency of PF-04447943 against recombinant human PDE9A.

Objective: To determine the IC50 value of PF-04447943 for the inhibition of human PDE9A.

Materials:

  • Recombinant human PDE9A enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • PF-04447943 stock solution in DMSO

  • 96-well assay plates

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of PF-04447943 in DMSO.

    • Further dilute the compound in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of the diluted PF-04447943 or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Add 25 µL of recombinant human PDE9A enzyme diluted in assay buffer to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of [³H]-cGMP (at a concentration close to its Km for PDE9A) to each well.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range (typically 10-20 minutes).

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding 50 µL of 0.2 M HCl.

    • Add 25 µL of snake venom nucleotidase (to convert the [³H]-5'-GMP product to [³H]-guanosine) and incubate at 30°C for 10 minutes.

    • Add the reaction mixture to columns containing an anion-exchange resin.

    • Elute the [³H]-guanosine with water, while the unreacted [³H]-cGMP remains bound to the resin.

  • Data Acquisition and Analysis:

    • Collect the eluate in scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of PF-04447943 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PDE9A_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_processing Sample Processing cluster_analysis Data Analysis Prep_Compound Prepare PF-04447943 Serial Dilutions Add_Compound Add Compound/Vehicle to Plate Prep_Compound->Add_Compound Prep_Enzyme Dilute Recombinant PDE9A Enzyme Add_Enzyme Add PDE9A Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare [3H]-cGMP Substrate Initiate Add [3H]-cGMP to Initiate Reaction Prep_Substrate->Initiate Add_Compound->Add_Enzyme Preincubation Pre-incubate (10 min, 30°C) Add_Enzyme->Preincubation Preincubation->Initiate Incubate Incubate (10-20 min, 30°C) Initiate->Incubate Terminate Terminate Reaction (0.2 M HCl) Incubate->Terminate Nucleotidase Add Snake Venom Nucleotidase Terminate->Nucleotidase Separation Separate on Anion- Exchange Resin Nucleotidase->Separation Scintillation Scintillation Counting Separation->Scintillation Analysis Calculate % Inhibition and Determine IC50 Scintillation->Analysis

Caption: Workflow for the in vitro PDE9A inhibition assay.

Suppliers

PF-04447943 is available from several reputable suppliers for research purposes. These include:

  • Sigma-Aldrich (Calbiochem®)

  • Cayman Chemical [6]

  • Axon Medchem [11]

  • BioCrick [5]

  • Creative Enzymes [7]

  • BLD Pharmatech Co., Limited

  • ZHEJIANG JIUZHOU CHEM CO.,LTD [1]

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Conclusion

PF-04447943 is a highly potent and selective PDE9A inhibitor that has proven to be an invaluable tool for elucidating the role of cGMP signaling in various physiological processes, particularly in the central nervous system. Its ability to cross the blood-brain barrier and modulate synaptic plasticity has made it a focal point of research in cognitive neuroscience and neurodegenerative diseases. While its clinical development for Alzheimer's disease has faced challenges, its utility as a research compound remains undiminished. This guide provides a foundational understanding of its properties, mechanism of action, and practical application to aid researchers and drug development professionals in their endeavors.

References

The Multifaceted Biological Landscape of 4-Aminoindan Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold, a Plethora of Possibilities

The 4-aminoindan scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile platform for the development of novel therapeutics targeting a spectrum of complex diseases. Its rigid bicyclic core provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with various biological targets. This guide delves into the rich pharmacology of 4-aminoindan derivatives, offering a technical exploration of their biological activities, mechanisms of action, and structure-activity relationships (SAR). We will traverse their well-established role as monoamine oxidase (MAO) inhibitors in neurodegenerative diseases to their emerging potential as anti-inflammatory and antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, providing not just a review of the field, but a practical guide to understanding and harnessing the therapeutic potential of this remarkable chemical class.

I. The Neuroprotective Potential: Targeting Monoamine Oxidases and Beyond

The primary therapeutic interest in 4-aminoindan derivatives lies in their profound effects on the central nervous system, particularly in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

A. Mechanism of Action: Selective Inhibition of Monoamine Oxidase-B

Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and tissue distributions.[2] Selective inhibition of MAO-B is a key strategy in Parkinson's disease treatment, as it increases the synaptic availability of dopamine in the brain.[3]

4-Aminoindan derivatives have been extensively developed as potent and selective MAO-B inhibitors. The selectivity for MAO-B over MAO-A is crucial for avoiding the "cheese effect," a hypertensive crisis associated with the inhibition of peripheral MAO-A.[4] The mechanism of inhibition can be either reversible or irreversible, often involving the formation of a covalent adduct with the FAD cofactor of the enzyme.[5] The selectivity is primarily determined by the initial reversible binding of the inhibitor to the enzyme, with the active site of MAO-B being smaller than that of MAO-A.[5][6]

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol outlines a fluorometric method for determining the IC50 values of 4-aminoindan derivatives against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Test 4-aminoindan derivatives

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare stock solutions of test compounds and controls in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well. Add the diluted test compounds or controls to the respective wells. For uninhibited controls, add DMSO. Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the formation of the fluorescent product, 4-hydroxyquinoline, kinetically over time (e.g., for 30 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[7]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the reaction rates to the control (100% activity). Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[1]

B. Structure-Activity Relationship (SAR) for MAO Inhibition

The inhibitory potency and selectivity of 4-aminoindan derivatives against MAO are highly dependent on the nature and position of substituents on both the aromatic ring and the amino group.

Compound/DerivativeTargetIC50/Ki (nM)Selectivity (MAO-B/MAO-A)Reference
Rasagiline (N-propargyl-1(R)-aminoindan)MAO-BKi: ~10High[4]
SelegilineMAO-BIC50: 18~125,000 (rat brain)[8]
(S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3)MAO-BIC50: 0.7>14,000[9]
Naphthamide derivative 2gMAO-BIC50: 5192.94[10]
Pyridazinobenzylpiperidine derivative S5MAO-BIC50: 20319.04[11]

This table presents a selection of data to illustrate SAR trends. Values can vary based on experimental conditions.

Generally, the presence of a propargyl group on the nitrogen atom leads to irreversible inhibition.[4] Substitutions on the aromatic ring can significantly influence potency and selectivity, with electron-withdrawing groups often increasing potency.[12]

C. Interaction with Monoamine Transporters

Beyond MAO inhibition, 4-aminoindan derivatives can also modulate the activity of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[2] This multi-target engagement can contribute to their overall neuroprotective and psychoactive profiles. The affinity for these transporters is highly sensitive to substitutions on the indane scaffold. For instance, a methoxy group on the indane ring of indatraline analogues can significantly alter affinity and selectivity for DAT, SERT, and NET.[2]

D. Neuroprotection in Cellular and Animal Models

The neuroprotective effects of 4-aminoindan derivatives have been demonstrated in various in vitro and in vivo models of neurodegeneration.

Cellular Models: The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying Parkinson's disease. These cells possess dopaminergic characteristics, including the expression of tyrosine hydroxylase and the dopamine transporter.[7] They can be differentiated into a more mature neuron-like phenotype, making them suitable for assessing the neuroprotective effects of compounds against toxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+).[7][13] The rationale for using SH-SY5Y cells lies in their ability to mimic some of the key features of dopaminergic neurons and their susceptibility to neurotoxins that replicate aspects of Parkinson's disease pathology.[1]

Animal Models: Animal models are crucial for evaluating the in vivo efficacy of neuroprotective agents. Common models for Parkinson's disease include those induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA).[14][15] These toxins selectively destroy dopaminergic neurons in the substantia nigra, leading to motor deficits that mimic the symptoms of Parkinson's disease.[14][16] Studies have shown that 4-aminoindan derivatives can attenuate neurodegeneration and improve motor function in these models.[17]

Diagram: Neuroprotective Mechanisms of 4-Aminoindan Derivatives

neuroprotection cluster_neuron Dopaminergic Neuron 4-Aminoindan 4-Aminoindan MAOB MAO-B 4-Aminoindan->MAOB Inhibition DAT DAT 4-Aminoindan->DAT Inhibition of Reuptake ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Dopamine Dopamine DAT->Dopamine Reuptake Dopamine->MAOB Metabolized by Neuroprotection Neuroprotection Dopamine->Neuroprotection Increased Availability ROS->Neuroprotection Reduced Oxidative Stress

Caption: Mechanisms of neuroprotection by 4-aminoindan derivatives.

II. Modulating the Immune Response: Anti-inflammatory Activity

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of neurodegenerative diseases.[18] Emerging evidence suggests that 4-aminoindan derivatives possess anti-inflammatory properties, adding another dimension to their neuroprotective profile.

A. Mechanism of Action: Attenuation of Microglial Activation

Microglia are the resident immune cells of the central nervous system. In response to injury or pathogens, they become activated and release pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO).[19] Over-activation of microglia can lead to neuronal damage. Some 4-aminoindan derivatives have been shown to suppress the activation of microglial cells, thereby reducing the production of these inflammatory molecules.[19]

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[20][21]

Diagram: Anti-inflammatory Signaling Pathway

anti_inflammatory cluster_microglia Activated Microglia LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcription MAPK->Cytokines Transcription 4-Aminoindan 4-Aminoindan 4-Aminoindan->NFkB Inhibition 4-Aminoindan->MAPK Inhibition

Caption: Inhibition of pro-inflammatory signaling in microglia.

III. Broadening the Horizon: Antibacterial and Cytotoxic Activities

While the neuropharmacology of 4-aminoindan derivatives has been the primary focus, studies have also revealed their potential as antibacterial and cytotoxic agents.

A. Antibacterial Properties

Certain 4-aminoindan derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[22][23] The mechanism of their antibacterial action is not yet fully elucidated but may involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.

Experimental Protocol: Antibacterial Susceptibility Testing (Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 4-aminoindan derivatives.

Materials:

  • Bacterial strains (e.g., S. aureus, A. baumannii)

  • Mueller-Hinton Broth (MHB)

  • Test 4-aminoindan derivatives

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]

B. Cytotoxicity Evaluation

Assessing the cytotoxicity of novel compounds is a critical step in drug development to determine their therapeutic window.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HepG2, SH-SY5Y)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-aminoindan derivatives for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[20]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

IV. Synthesis Strategies

The synthesis of 4-aminoindan derivatives can be achieved through various routes. A common approach involves the rearrangement of substituted dihydroquinolines or tetrahydroquinolines under acidic conditions.[11][13] Another strategy utilizes a Buchwald-Hartwig amination of a 4-haloindan derivative.[13] The choice of synthetic route depends on the desired substitution pattern on the indane core.

Diagram: General Synthetic Approach

synthesis Dihydroquinoline Dihydroquinoline Tetrahydroquinoline Tetrahydroquinoline Dihydroquinoline->Tetrahydroquinoline Hydrogenation Acyl Tetrahydroquinoline Acyl Tetrahydroquinoline Tetrahydroquinoline->Acyl Tetrahydroquinoline Acylation Acyl Indane Acyl Indane Acyl Tetrahydroquinoline->Acyl Indane Acidic Rearrangement 4-Aminoindan 4-Aminoindan Acyl Indane->4-Aminoindan Hydrolysis

Caption: A synthetic pathway to 4-aminoindan derivatives.

V. Future Perspectives and Conclusion

The 4-aminoindan scaffold has proven to be a remarkably fruitful starting point for the design of biologically active molecules. Their well-documented efficacy as selective MAO-B inhibitors has solidified their place in the therapeutic arsenal for neurodegenerative diseases. The expanding understanding of their multi-target engagement, including interactions with monoamine transporters and modulation of inflammatory pathways, opens up new avenues for the development of next-generation therapeutics with enhanced efficacy and broader applications. Future research should focus on elucidating the precise molecular mechanisms underlying their diverse biological activities, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in other therapeutic areas. The continued exploration of the chemical space around the 4-aminoindan core promises to yield novel drug candidates with the potential to address significant unmet medical needs.

References

The Synthesis of Indane Carboxylates: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indane nucleus, a bicyclic framework consisting of a fused benzene and cyclopentane ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, serving as anti-inflammatory, anticancer, and neuroprotective agents.[1] Indane carboxylates, in particular, are key intermediates and final products in the development of numerous pharmaceuticals. The stereochemistry of the carboxyl group often has a significant impact on the biological activity of these compounds, making their stereoselective synthesis a critical area of research.[3] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing indane carboxylates, with a focus on the underlying principles and practical applications for researchers, scientists, and drug development professionals.

I. Classical Approaches to the Indane Carboxylate Skeleton

Traditional methods for the synthesis of indane carboxylates often rely on the construction of the indane ring system first, followed by the introduction or modification of the carboxylate functionality. These methods, while established, provide a foundational understanding of the chemistry of this scaffold.

Friedel-Crafts Acylation and Subsequent Cyclization

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation, is a common entry point for the synthesis of indanones, which are versatile precursors to indane carboxylates.[4][5] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6]

The general workflow involves the acylation of an appropriate arene with a succinic anhydride derivative to introduce a keto-acid side chain. This is followed by reduction of the ketone and subsequent intramolecular Friedel-Crafts acylation to form the indanone ring.

Experimental Protocol: Synthesis of 3-Oxo-indan-1-carboxylic acid

A representative procedure for the synthesis of 3-oxo-indan-1-carboxylic acid, a key intermediate, involves the cyclization of phenyl succinic acid using a dehydrating agent like polyphosphoric acid (PPA).[7]

  • Preparation of Phenyl Succinic Acid: Phenyl succinic acid can be prepared from benzaldehyde through a series of reactions including a Knoevenagel condensation with ethyl cyanoacetate, followed by reaction with sodium cyanide and subsequent hydrolysis.[7]

  • Cyclization: Phenyl succinic acid is heated with polyphosphoric acid to effect an intramolecular Friedel-Crafts acylation, yielding 3-oxo-indan-1-carboxylic acid.[7]

Reduction of Indanone Carboxylates

Once the 3-oxo-indan-1-carboxylic acid is obtained, the ketone functionality can be reduced to a methylene group to yield indane-1-carboxylic acid. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[8][9] It is particularly effective for aryl-alkyl ketones but requires strongly acidic conditions, which may not be suitable for acid-sensitive substrates.[8]

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[6][10] It is a valuable alternative for substrates that are unstable in strong acid.[11]

Clemmensen_Wolff_Kishner cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction Indanone 3-Oxo-indan-1-carboxylic acid Clemmensen_reagents Zn(Hg), conc. HCl Indanone->Clemmensen_reagents Wolff_Kishner_reagents H2NNH2, KOH, heat Indanone->Wolff_Kishner_reagents Indane Indane-1-carboxylic acid Clemmensen_reagents->Indane [H] Wolff_Kishner_reagents->Indane [H]

Caption: Reduction of 3-oxo-indan-1-carboxylic acid.

II. Modern Catalytic Strategies for Indane Carboxylate Synthesis

Recent advances in organic synthesis have provided more efficient and selective methods for the construction of indane carboxylates, often with control over stereochemistry. These methods typically involve transition-metal catalysis or organocatalysis.

Asymmetric Organocatalysis

The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules. For indane carboxylates, this approach has enabled the highly enantioselective synthesis of bioactive derivatives.[3][12] A key strategy involves the enantioselective Michael addition of a nucleophile to an indenone, which establishes the stereocenter at the 1-position.[12][13]

A notable example is the enantiodivergent synthesis of indane-1-carboxylic acid derivatives.[12][13] This process utilizes a highly enantioselective organocatalytic Michael addition of allomaltol to 1H-inden-1-ones. The resulting adduct undergoes oxidative fragmentation, followed by a chemoselective reduction of the ketoacid to afford the desired indane-1-carboxylic acid with high enantiomeric purity.[12][13]

Experimental Protocol: Asymmetric Synthesis of Indane-1-carboxylic Acids

  • Organocatalytic Michael Addition: A chiral organocatalyst, such as a cinchona alkaloid derivative, is used to catalyze the Michael addition of a suitable pronucleophile to a substituted 1H-inden-1-one. This step is crucial for establishing the chirality of the final product.[12][13]

  • Oxidative Fragmentation: The product from the Michael addition is then subjected to oxidative cleavage, for instance, using ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄), to unmask the carboxylic acid functionality.[12][13]

  • Reduction: The resulting ketoacid is chemoselectively reduced using zinc amalgam to yield the final enantiomerically enriched indane-1-carboxylic acid.[13]

Asymmetric_Organocatalysis Indenone 1H-Inden-1-one Michael_Adduct Chiral Michael Adduct Indenone->Michael_Adduct Chiral Organocatalyst Nucleophile Nucleophile (e.g., Allomaltol) Nucleophile->Michael_Adduct Ketoacid 3-Oxo-indan-1-carboxylic acid derivative Michael_Adduct->Ketoacid Oxidative Fragmentation (RuCl3/NaIO4) Indane_Carboxylate Enantiomerically Enriched Indane-1-carboxylic acid Ketoacid->Indane_Carboxylate Reduction (Zn amalgam)

Caption: Asymmetric organocatalytic route to indane-1-carboxylates.

Transition-Metal-Catalyzed Annulation and C-H Activation

Transition-metal catalysis offers powerful tools for the construction of the indane framework through C-H activation and annulation reactions. These methods are characterized by their high atom economy and the ability to functionalize otherwise inert C-H bonds.

Palladium-catalyzed annulation reactions of o-bromobenzaldehydes with norbornene derivatives have been developed for the synthesis of the indanone skeleton. This process proceeds via C-H activation of the aldehyde group under mild conditions. While this method directly yields indanones, subsequent transformations would be required to obtain the corresponding carboxylates.

More direct approaches involve the palladium-catalyzed carboxylation of indanyl halides or related substrates. These reactions typically employ carbon monoxide or carbon dioxide as the C1 source.

MethodCatalyst/ReagentsStarting MaterialKey AdvantagesKey Limitations
Friedel-Crafts Acylation/Cyclization Lewis Acids (e.g., AlCl₃), PPAArenes, Succinic AnhydrideWell-established, readily available starting materials.Often requires harsh conditions, limited functional group tolerance.
Asymmetric Organocatalysis Chiral Amines, Squaramides, etc.IndenonesHigh enantioselectivity, mild reaction conditions.Substrate scope can be limited, catalyst loading may be high.
Transition-Metal Catalysis (C-H Activation/Annulation) Pd, Rh, Co complexesAryl hydrazones, allenes, etc.High atom economy, access to complex derivatives.Requires expensive and sometimes toxic metal catalysts, optimization of ligands and conditions can be challenging.

III. Functional Group Interconversions for Carboxylate Synthesis

In addition to building the indane ring with the carboxylate group already in place or in a precursor form, several methods exist for introducing the carboxylate functionality onto a pre-existing indane scaffold.

Oxidation of Indane Derivatives
  • Oxidative Cleavage of Indenes: Indenes can be subjected to oxidative cleavage to yield dicarboxylic acids. For example, the oxidation of indene with potassium dichromate in sulfuric acid yields homophthalic acid. This method, while effective, breaks the five-membered ring. Milder oxidative cleavage methods, such as ozonolysis followed by an oxidative workup, can also be employed.[14][15]

  • Baeyer-Villiger Oxidation of Indanones: The Baeyer-Villiger oxidation converts ketones to esters (or lactones from cyclic ketones) using peroxyacids like m-CPBA.[2][16] 1-Indanone can be oxidized to the corresponding lactone, which can then be hydrolyzed to afford a carboxylic acid derivative where the carbon chain has been extended. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms.[17]

Baeyer_Villiger Indanone 1-Indanone Lactone Dihydrocoumarin Indanone->Lactone m-CPBA Carboxylic_Acid 2-(2-Hydroxyphenyl)propanoic acid Lactone->Carboxylic_Acid Hydrolysis

Caption: Baeyer-Villiger oxidation of 1-indanone.

Haloform Reaction

The haloform reaction is a classic method for converting methyl ketones into carboxylic acids.[4][18] If an acetyl group is present on the indane ring (e.g., 1-acetylindane), it can be treated with a halogen in the presence of a strong base to yield the corresponding indane carboxylate and a haloform.[5][19]

IV. Synthesis of Indane-2-Carboxylates

The synthesis of indane-2-carboxylic acid and its derivatives often follows different strategies compared to the 1-substituted isomers.

Experimental Protocol: Synthesis of Indane-2-carboxylic acid

A straightforward method for the preparation of indane-2-carboxylic acid is the hydrolysis of its corresponding ester, ethyl indane-2-carboxylate.

  • Saponification: Dissolve ethyl indane-2-carboxylate in a mixture of ethanol and water.

  • Add potassium hydroxide and stir at room temperature for one hour.

  • Perform a workup by partitioning between water and an organic solvent like diethyl ether.

  • Acidify the aqueous phase with hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., methylene chloride), dry the organic layer, and evaporate the solvent to obtain indane-2-carboxylic acid.

V. Conclusion and Future Outlook

The synthesis of indane carboxylates has evolved from classical, multi-step sequences to more sophisticated and efficient catalytic methods. The choice of synthetic route depends heavily on the desired substitution pattern, the need for stereochemical control, and the tolerance of other functional groups in the molecule.

For the synthesis of chiral indane-1-carboxylates, asymmetric organocatalysis stands out as a powerful tool for achieving high enantioselectivity. Transition-metal-catalyzed C-H activation and annulation reactions are increasingly important for the construction of complex and highly substituted indane frameworks, offering high atom economy and novel retrosynthetic disconnections.

Future research in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and biocatalysis. The direct carboxylation of indane C-H bonds using carbon dioxide as a renewable C1 feedstock is a particularly attractive but challenging goal. As the demand for enantiomerically pure and structurally diverse indane carboxylates in drug discovery continues to grow, innovation in their synthesis will remain a key area of chemical research.

References

An In-depth Technical Guide to Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate and its analogs, a class of compounds with significant potential in medicinal chemistry. We will delve into the synthetic pathways, detailed characterization methodologies, and the burgeoning landscape of their biological activities, offering a holistic view for researchers, scientists, and drug development professionals.

Introduction: The 2,3-dihydro-1H-indene Scaffold - A Privileged Motif in Drug Discovery

The 2,3-dihydro-1H-indene, or indane, framework is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.[1] This rigid scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals.[2] Its conformational constraint, compared to more flexible phenylalkylamines, allows for a more defined interaction with biological targets, making it a "privileged" structure in drug design. Derivatives of the indane core have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[3][4][5]

This guide focuses specifically on derivatives of this compound, a scaffold that combines the rigid indane core with a strategically placed amino group and a carboxylate moiety. This unique combination of functional groups offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available precursors. A key intermediate in this process is the corresponding 4-nitro derivative, methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate.[6][7]

Synthesis of the Nitro Precursor: Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate

While commercially available, a plausible synthetic route to this key nitro intermediate is outlined below, based on established organic chemistry principles. The synthesis would likely begin with a suitable starting material like 4-nitro-1-indanone, which can be prepared through the nitration of 1-indanone.

Experimental Protocol: Synthesis of Methyl 4-nitro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Hypothetical)

  • Carboxymethylation of 4-nitro-1-indanone: To a solution of 4-nitro-1-indanone in a suitable solvent such as toluene, add a strong base like sodium hydride at 0 °C.

  • Slowly add dimethyl carbonate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction carefully with a weak acid and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield methyl 4-nitro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Reduction of the Nitro Group: Formation of the Amino Scaffold

The crucial step in the synthesis of the target molecule is the selective reduction of the aromatic nitro group to an amine, without affecting the ester functionality. Catalytic hydrogenation is the most widely employed and efficient method for this transformation.[8][9]

Experimental Protocol: Synthesis of this compound

  • Preparation: In a hydrogenation vessel, dissolve methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate in a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.[3]

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at a pressure of 1-4 atm).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Final Product: The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product as a white powder.[10]

G

Synthesis of Analogs

The versatile 4-aminoindane scaffold allows for the synthesis of a diverse library of analogs through various chemical modifications.

  • N-Alkylation/N-Acylation: The primary amino group can be readily alkylated or acylated to introduce a variety of substituents.

  • Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives.

  • Substitution on the Aromatic Ring: Further electrophilic aromatic substitution reactions can be performed on the benzene ring, although the directing effects of the existing substituents must be considered.

Structural Characterization of the Core and its Derivatives

The unambiguous structural elucidation of this compound and its analogs is crucial for understanding their chemical properties and biological activities. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules.[11]

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For the target molecule, characteristic signals would include those for the aromatic protons, the benzylic protons of the indane ring, the methine proton at the 2-position, and the methyl ester protons. The coupling patterns of these signals can be used to confirm the connectivity of the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment.[12] The spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the indane ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Aromatic CH6.5 - 7.2115 - 130
Benzylic CH₂2.8 - 3.330 - 40
CH at C23.0 - 3.540 - 50
OCH₃~3.7~52
C=O-~175
Aromatic C-NH₂-140 - 150
Other Aromatic C-120 - 145

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[13] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For amines, a common fragmentation is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.[14] Esters also exhibit characteristic fragmentation patterns.[15]

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry. This technique is invaluable for unambiguously determining the three-dimensional structure of a molecule.[4]

G

Biological Activities and Therapeutic Potential

Derivatives of the 4-amino-2,3-dihydro-1H-indene scaffold have emerged as promising candidates in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the anticancer potential of indane derivatives. For instance, certain 4-aminoquinoline derivatives have been shown to sensitize tumor cells to Akt inhibitors, suggesting a role in overcoming drug resistance.[16] The rigid indane scaffold can be utilized to design inhibitors of various enzymes implicated in cancer progression. The amino group at the 4-position can serve as a key interaction point with the target protein, while modifications at the 2-position can be used to optimize binding affinity and selectivity.

Anti-inflammatory Activity

The indane core is also present in compounds with significant anti-inflammatory properties.[17][18] Diaporindenes, a class of natural products featuring a 2,3-dihydro-1H-indene ring, have demonstrated inhibitory effects on nitric oxide production in microglial cells, suggesting their potential in treating neuroinflammation.[19] The 4-amino-2,3-dihydro-1H-indene-2-carboxylate scaffold can be explored for the development of novel anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Enzyme Inhibition

The constrained nature of the indane ring system makes it an attractive scaffold for designing enzyme inhibitors. Notably, derivatives of 1-aminoindan are known inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, making them relevant for the treatment of Parkinson's disease.[5] The this compound scaffold provides a versatile platform for designing inhibitors against a wide range of enzymes by tailoring the substituents to fit the specific active site.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound core allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.

  • The Amino Group: The position and nature of the amino group are often critical for biological activity. Its basicity and hydrogen bonding capacity can be modulated through N-alkylation or N-acylation to optimize interactions with the target.

  • The Carboxylate Group: The ester at the 2-position can influence the pharmacokinetic properties of the molecule, such as its solubility and cell permeability. Conversion to a carboxylic acid or an amide can significantly alter these properties and may also provide additional interaction points with the target.

  • Substituents on the Aromatic Ring: The introduction of various substituents on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its binding affinity and selectivity.

G

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its rigid structure, coupled with multiple points for chemical modification, provides a rich platform for medicinal chemists to explore. Future research in this area should focus on:

  • Expansion of the Analog Library: The synthesis and biological evaluation of a wider range of derivatives to build more comprehensive SAR models.

  • Identification of Novel Biological Targets: Screening of these compounds against a diverse panel of biological targets to uncover new therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this fascinating and promising class of molecules.

References

The Multifaceted Mechanisms of Action of Amino-indane Based Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanisms of action for amino-indane based compounds, a class of molecules with significant therapeutic and research interest, particularly in the field of neuropharmacology. We will delve into their primary molecular targets, the downstream signaling cascades they modulate, and the key experimental methodologies used to elucidate these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

Introduction to Amino-indanes: A Scaffold of Neurological Importance

The amino-indane core structure, a bicyclic aromatic hydrocarbon with an amine-containing substituent, has proven to be a versatile scaffold for the development of compounds targeting the central nervous system.[1] This versatility arises from the rigid conformation imposed by the indane ring system, which allows for precise orientation of pharmacophoric elements and interaction with specific biological targets.[2] Prominent examples include rasagiline and selegiline, irreversible monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease, as well as a range of other derivatives that interact with monoamine transporters and various neurotransmitter receptors.[3][4] Beyond symptomatic treatment, certain amino-indane derivatives exhibit profound neuroprotective effects, suggesting a potential for disease-modifying therapies.[5][6]

Primary Molecular Targets and Structure-Activity Relationships

The pharmacological profile of an amino-indane derivative is largely determined by its substitution pattern, which dictates its affinity and selectivity for various molecular targets. The primary targets of interest include monoamine oxidase enzymes, monoamine transporters, and dopamine receptors.

Monoamine Oxidase (MAO) Inhibition

A key mechanism of action for several clinically significant amino-indane compounds is the inhibition of monoamine oxidase, particularly the MAO-B isoform.[3] MAO-A and MAO-B are mitochondrial outer membrane-bound enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, norepinephrine, and serotonin.[] Inhibition of MAO-B in the brain leads to decreased breakdown of dopamine, thereby increasing its synaptic availability, which is a cornerstone of Parkinson's disease therapy.[8]

Structure-Activity Relationship Insights:

  • The presence of a propargylamine group, as seen in rasagiline and selegiline, is crucial for the irreversible "suicide" inhibition of MAO-B.[5] This group forms a covalent adduct with the FAD cofactor of the enzyme.

  • The stereochemistry at the 1-position of the indane ring can significantly impact potency and selectivity. For instance, the (R)-enantiomer of N-propargyl-1-aminoindan (rasagiline) is a more potent MAO-B inhibitor than its (S)-enantiomer.[9]

Table 1: Comparative Inhibition of MAO-A and MAO-B by Amino-indane Derivatives

CompoundTargetIC50 (nM)Ki (nM)Notes
Rasagiline Rat Brain MAO-B4.43 ± 0.924Highly selective for MAO-B.[9][10]
Rat Brain MAO-A412 ± 123-
Human Brain MAO-B14 ± 3.5-
Human Brain MAO-A710 ± 93-
Selegiline Rat Brain MAO-B3.63 ± 0.59-Potent and selective MAO-B inhibitor.[9]
Rat Brain MAO-A944 ± 52-
Human Brain MAO-B6.8 ± 1.4-
Human Brain MAO-A1700 ± 444-
Rat Brain MAO-B11.25-In vitro value.[11]
Desmethyl-selegiline Rat Brain MAO-B625-A metabolite of selegiline.[11]
Ladostigil MAO-B~80 - 600-Dual MAO-A/B and cholinesterase inhibitor.[4]
MAO-A--
Interaction with Monoamine Transporters

Another significant mechanism of action for a subset of amino-indane derivatives is their interaction with the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[12] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[13] Amino-indane compounds can act as either inhibitors of reuptake or as substrate-type releasers, leading to an increase in extracellular monoamine concentrations.[12]

Structure-Activity Relationship Insights:

  • The unsubstituted 2-aminoindan is a selective substrate for NET and DAT.[12]

  • Ring substitutions on the 2-aminoindan scaffold can dramatically alter selectivity. For example, a 5-methoxy-6-methyl substitution (MMAI) leads to high selectivity for SERT, whereas a 5,6-methylenedioxy substitution (MDAI) results in moderate selectivity for SERT and NET.[12][14]

Table 2: Binding Affinities (Ki, nM) and Release Potencies (EC50, nM) of 2-Aminoindan Derivatives at Monoamine Transporters

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)DAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)
2-Aminoindan (2-AI) >10,000>10,000>10,00043986>10,000
5-Methoxy-2-aminoindan (5-MeO-AI) >10,000>10,000>10,0003,9271,231194
5-Methoxy-6-methyl-2-aminoindan (MMAI) >10,000>10,000>10,00011,48011,360108
5,6-Methylenedioxy-2-aminoindan (MDAI) >10,000>10,0004,8222,059240204

Data for this table was synthesized from Halberstadt et al. (2019).[12]

Dopamine Receptor Modulation

Certain amino-indane derivatives have been designed to directly interact with dopamine receptors, acting as either agonists or antagonists.[2] This provides another avenue for modulating dopaminergic neurotransmission. The conformational rigidity of the amino-indan structure is particularly advantageous for achieving high affinity and selectivity for specific dopamine receptor subtypes.[2]

Structure-Activity Relationship Insights:

  • The position of the nitrogen atom (axial vs. equatorial) in 2-aminoindans is a critical determinant of dopamine receptor agonism.[2]

  • Substituents on both the aromatic ring and the amino group can be modified to fine-tune affinity and selectivity for D1-like versus D2-like dopamine receptors.[15]

Neuroprotective Mechanisms: Beyond Symptomatic Relief

A compelling aspect of certain amino-indane compounds, particularly rasagiline and its derivatives like ladostigil, is their ability to confer neuroprotection through mechanisms independent of MAO inhibition.[4][16] These effects are largely attributed to the propargylamine moiety and involve the modulation of key intracellular signaling pathways that regulate cell survival and apoptosis.[17]

Modulation of the Bcl-2 Family and Apoptotic Cascades

A central theme in the neuroprotective action of rasagiline and related compounds is the regulation of the Bcl-2 family of proteins, which are critical arbiters of apoptosis.[6][17]

  • Upregulation of Anti-Apoptotic Proteins: Rasagiline has been shown to increase the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[6][17]

  • Downregulation of Pro-Apoptotic Proteins: Concurrently, it can reduce the levels of pro-apoptotic proteins like Bax and Bad.[4][6]

This shift in the balance between pro- and anti-apoptotic Bcl-2 family members raises the threshold for apoptosis, making neurons more resilient to insults. This ultimately leads to the inhibition of downstream executioner caspases, such as caspase-3, and prevents the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP).[17]

Activation of Pro-Survival Signaling Pathways

The regulation of Bcl-2 family proteins is orchestrated by upstream signaling cascades that are activated by amino-indane compounds.

  • Protein Kinase C (PKC) Pathway: Rasagiline and ladostigil can activate PKC, which in turn can lead to the phosphorylation and inactivation of pro-apoptotic proteins like Bad.[4][5][17] PKC activation also plays a role in promoting the non-amyloidogenic processing of amyloid precursor protein (APP), a pathway of interest in Alzheimer's disease research.[4][16]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is another pro-survival pathway that can be activated by these compounds, further contributing to their neuroprotective effects.[3][4]

Neuroprotective_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Amino-indane Amino-indane PKC PKC Amino-indane->PKC Activates MAPK MAPK Amino-indane->MAPK Activates Bad Bad PKC->Bad Inhibits (via phosphorylation) Bcl-2 Bcl-2 MAPK->Bcl-2 Upregulates Bcl-xL Bcl-xL MAPK->Bcl-xL Upregulates Bad->Bcl-2 Bax/Bak Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Promotes release Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bcl-2->Bax/Bak Inhibits Bcl-xL->Bax/Bak Inhibits Cytochrome c->Caspase-3 Activates

Neuroprotective signaling pathways of amino-indane compounds.

Key Experimental Methodologies

A variety of in vitro and in vivo techniques are employed to characterize the mechanism of action of amino-indane based compounds. The following are detailed protocols for some of the most critical assays.

In Vitro MAO Inhibition Assay

This assay determines the potency and selectivity of a compound for inhibiting MAO-A and MAO-B.

MAO_Inhibition_Workflow start Prepare Reagents prepare_inhibitor Serial Dilution of Amino-indane Compound start->prepare_inhibitor prepare_enzyme Prepare MAO-A and MAO-B Enzyme Solutions start->prepare_enzyme prepare_substrate Prepare Kynuramine Substrate Solution start->prepare_substrate incubation Incubate Enzyme with Amino-indane or Vehicle prepare_inhibitor->incubation prepare_enzyme->incubation reaction Add Kynuramine to Initiate Reaction prepare_substrate->reaction incubation->reaction measurement Measure Fluorescence (Formation of 4-hydroxyquinoline) reaction->measurement analysis Calculate IC50 Values measurement->analysis

Workflow for in vitro MAO inhibition assay.

Protocol: MAO Inhibition Assay using Kynuramine

  • Reagent Preparation:

    • Prepare a stock solution of the amino-indane test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

    • Prepare working solutions of recombinant human MAO-A and MAO-B in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a working solution of the substrate, kynuramine, in the same buffer.

  • Assay Procedure (96-well plate format):

    • To the wells of a black 96-well microplate, add the test compound at various concentrations. Include control wells with vehicle only (for 100% enzyme activity) and a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Add the MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader (excitation ~310-320 nm, emission ~380-400 nm). The fluorescent product, 4-hydroxyquinoline, is formed from the enzymatic conversion of kynuramine.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Monoamine Transporter Uptake and Release Assays

These assays assess a compound's ability to either block the reuptake of monoamines or to induce their release from neuronal terminals (synaptosomes) or cells expressing the transporters.

Protocol: Synaptosome Preparation and Dopamine Uptake Assay

  • Synaptosome Preparation:

    • Euthanize a rodent (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., striatum) on ice.

    • Homogenize the tissue in an ice-cold sucrose buffer.

    • Perform a series of centrifugations to isolate the synaptosomal fraction (resealed nerve terminals). The final pellet is resuspended in an appropriate assay buffer.

  • Dopamine Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the amino-indane test compound or vehicle.

    • Initiate the uptake by adding a low concentration of radiolabeled dopamine (e.g., [3H]dopamine).

    • Incubate the mixture for a short period at 37°C to allow for dopamine uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the amount of specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like cocaine) from total uptake.

    • Calculate the percentage of inhibition of specific uptake at each concentration of the test compound and determine the IC50 value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a dynamic view of a compound's effects on neurochemistry.

Protocol: In Vivo Microdialysis for Dopamine Measurement in the Rat Striatum

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum) using precise stereotaxic coordinates.

    • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of extracellular dopamine.

    • Collect baseline dialysate samples at regular intervals.

    • Administer the amino-indane compound (e.g., via subcutaneous injection).

    • Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis and Data Interpretation:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the dopamine levels in the post-drug samples as a percentage of the baseline levels to determine the effect of the compound on extracellular dopamine concentrations over time.

Conclusion

The amino-indane scaffold represents a rich source of neuropharmacologically active compounds with diverse mechanisms of action. From the well-established MAO-B inhibitors used in Parkinson's disease to novel derivatives targeting monoamine transporters and dopamine receptors, these compounds offer a wide range of possibilities for therapeutic intervention. Furthermore, the discovery of their neuroprotective properties, mediated through the modulation of critical cell survival pathways, opens up exciting avenues for the development of disease-modifying treatments for neurodegenerative disorders. A thorough understanding of their complex pharmacology, elucidated through the rigorous application of the experimental techniques described herein, is essential for the continued development of this promising class of molecules.

References

A Comprehensive Technical Guide to Methyl 4-Amino-2,3-dihydro-1H-indene-2-carboxylate: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The document covers its fundamental physicochemical properties, offers a detailed, logically-derived synthetic pathway, and outlines standard analytical protocols for its characterization and quality control. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Compound Identification and Molecular Structure

This compound, also known as methyl 4-aminoindane-2-carboxylate, is a bifunctional organic molecule featuring a rigid indane scaffold.[1] This structure is of particular interest in drug design as the constrained bicyclic system can confer favorable conformational properties to a target molecule. The primary amine and the methyl ester functionalities offer orthogonal handles for subsequent chemical modifications, making it a valuable intermediate for library synthesis and lead optimization. Its unambiguous identification is paramount for any research application.

Caption: Molecular structure of the target compound.

Below is a summary of its key identifiers.

IdentifierValueSource(s)
CAS Number 888327-28-4[1][2][3]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1][4]
IUPAC Name This compound[1]
InChI Key KLPPEZBHYAAHBS-UHFFFAOYSA-N[1]
SMILES COC(=O)C1CC2=C(C=CC=C2N)C1
Synonyms Methyl 4-aminoindane-2-carboxylate, 4-Amino-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester[1]

Physicochemical Properties and Handling

The compound is typically supplied as a solid, often described as a white powder.[1][3] Due to its chemical nature as a primary amine, it is susceptible to oxidation and should be handled accordingly.

PropertyValue / ObservationSource(s)
Physical Form Solid, White Powder[1][3]
Purity Commercially available from 95% to >99%[1][3]
Storage Sealed and preserved, under inert atmosphere. Cold-chain transportation is recommended.[2][3]
Solubility Data not widely published; expected to be soluble in organic solvents like methanol, DMSO, and chlorinated solvents.
Melting Point Not specified in publicly available databases.
Boiling Point Not specified in publicly available databases.

Expert Insight: The absence of readily available melting and boiling point data is common for specialized synthetic intermediates. This information is typically generated and held internally by manufacturers or the primary research labs synthesizing them. For practical lab use, stability is the key concern. The amino group is a potential site for slow air oxidation, which can lead to discoloration. Therefore, storing under an inert gas (Argon or Nitrogen) and refrigeration is a critical best practice to maintain its purity over time.

Proposed Retrosynthetic Pathway and Experimental Protocol

A direct, published synthesis for this compound is not readily found in surveyed literature. However, a logical and robust synthetic route can be designed based on well-established organic chemistry principles, starting from a commercially available precursor, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[5] This approach demonstrates a common strategy in medicinal chemistry: leveraging a known core structure and functionalizing it in a stepwise manner.

The proposed pathway involves three key transformations:

  • Aromatic Nitration: Introduction of a nitro group at the 4-position of the indanone ring.

  • Ketone Reduction: Selective reduction of the ketone to a methylene group.

  • Nitro Group Reduction: Conversion of the nitro group to the target primary amine.

G start Methyl 1-oxo-2,3-dihydro- 1H-indene-2-carboxylate step1_reagent HNO₃ / H₂SO₄ intermediate1 Intermediate A: Methyl 4-nitro-1-oxo-2,3-dihydro- 1H-indene-2-carboxylate step1_reagent->intermediate1 step2_reagent Triethylsilane (Et₃SiH) Trifluoroacetic acid (TFA) intermediate2 Intermediate B: Methyl 4-nitro-2,3-dihydro- 1H-indene-2-carboxylate step2_reagent->intermediate2 step3_reagent H₂, Pd/C or SnCl₂ product Final Product: Methyl 4-amino-2,3-dihydro- 1H-indene-2-carboxylate step3_reagent->product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative, non-optimized procedure. Researchers must conduct their own risk assessments and optimization studies.

Step 1: Nitration of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Cool a flask containing concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0°C in an ice bath.

  • Slowly add methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1 eq.) to the cooled acid with vigorous stirring, ensuring the temperature does not exceed 5°C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq.) to a separate portion of cooled (0°C) sulfuric acid (2 eq.).

  • Add the nitrating mixture dropwise to the solution from step 2, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction at 0°C for 1-2 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and water. The product should precipitate.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield Intermediate A .

Step 2: Reduction of the Ketone (Ionic Hydrogenation)

  • Dissolve Intermediate A (1 eq.) in a suitable solvent such as trifluoroacetic acid (TFA) or dichloromethane (DCM).

  • Add triethylsilane (Et₃SiH, 2-3 eq.) to the solution at room temperature.

  • Stir the reaction for 12-24 hours.

  • Causality: This method, an ionic hydrogenation, is chosen for its selectivity in reducing the ketone in the presence of a nitro group, which would be reduced under standard catalytic hydrogenation conditions.

  • Self-Validation: Monitor by TLC or LC-MS for the disappearance of the ketone-containing starting material.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield Intermediate B .

Step 3: Reduction of the Nitro Group

  • Dissolve Intermediate B (1 eq.) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Self-Validation: Monitor the reaction by TLC. The product will have a different Rf and may be visualized with a ninhydrin stain due to the new primary amine.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, This compound . Further purification may be achieved by column chromatography if necessary.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra are proprietary, the expected results from standard analytical techniques are described below.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons (typically 3H, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring), the aliphatic protons on the indane core (5H, likely complex multiplets due to diastereotopicity), a singlet for the methyl ester protons (3H, ~3.7 ppm), and a broad singlet for the amine protons (2H, which can be exchanged with D₂O).

  • ¹³C NMR: Approximately 11 distinct carbon signals are expected, including those in the aromatic region, aliphatic carbons of the indane ring, the ester carbonyl carbon (~170 ppm), and the methyl ester carbon (~52 ppm).

  • Mass Spectrometry (MS): The ESI+ spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.2.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C=O stretch for the ester (~1730 cm⁻¹).

Protocol: Purity Determination by HPLC

Objective: To determine the purity of the final compound using a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Reactivity and Applications in Drug Development

The utility of this compound stems from its two primary reactive sites:

  • The Nucleophilic Amine: The 4-amino group is a potent nucleophile, readily undergoing acylation, sulfonylation, alkylation, and reductive amination reactions. This allows for the straightforward introduction of diverse side chains and pharmacophoric elements.

  • The Electrophilic Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or serve as a handle for other transformations.

This dual functionality makes it an ideal scaffold. For instance, the amine can be functionalized first, followed by hydrolysis of the ester and subsequent amide coupling, allowing for the creation of complex molecules with precise control over substitution patterns. Its potential application in the synthesis of "healing drugs" highlights its relevance in the pharmaceutical research and development sector.[3]

Conclusion

This compound is a high-value synthetic intermediate characterized by a conformationally restricted indane core and versatile functional groups. While detailed public data on its properties and synthesis is sparse, its structure allows for the rational design of robust synthetic and analytical protocols. Understanding its physicochemical properties, handling requirements, and chemical reactivity is crucial for its successful application in the design and synthesis of novel small molecules for drug discovery.

References

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate safety and handling (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Hazard Identification and Risk Assessment

Based on the hazard classifications of structurally similar amino-indane derivatives, this compound should be treated as a hazardous substance.[3][4][5][6] The primary hazards are anticipated to be:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation.

GHS Hazard Classification Summary (Based on Analogous Compounds)
Hazard ClassCategoryHazard StatementSource (Analogous Compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls should be implemented to minimize risk.

Engineering Controls

The primary line of defense is to handle this compound within a certified chemical fume hood. This is crucial to prevent inhalation of any dust or aerosols.[3] The fume hood provides adequate ventilation and a physical barrier. All weighing and solution preparation activities should be performed within the fume hood.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[7] A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection: A flame-resistant laboratory coat and impervious gloves (nitrile or neoprene) are required.[7] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges should be used.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Pre-Handling: Before handling, ensure all necessary safety equipment is readily available, including the MSDS for analogous compounds, spill kits, and emergency contact information.

  • During Handling:

    • Always handle the compound within a chemical fume hood.

    • Avoid the formation of dust and aerosols.[3]

    • Use appropriate tools (spatulas, etc.) for transfers.

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate any surfaces that may have come into contact with the compound.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Consider storing under an inert atmosphere to maintain product quality.

Emergency Procedures

In the event of an accidental exposure or release, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][8]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Accidental Release Measures

In the case of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Emergency Response Workflow

EmergencyResponse spill { Spill or Exposure Occurs} assess {Assess Situation | Is the situation manageable? | Is there a fire or major release?} spill->assess firstaid Administer First Aid Eyes: Flush for 15 min Skin: Wash with soap & water Inhalation: Move to fresh air Ingestion: Do NOT induce vomiting spill->firstaid evacuate {Evacuate Area | Activate Alarm} assess:c->evacuate No ppe {Don Appropriate PPE} assess:q->ppe Yes contain {Contain Spill | Use spill kit} ppe->contain cleanup {Clean & Decontaminate Area} contain->cleanup medical {Seek Immediate Medical Attention |  Bring SDS of analogous compound} firstaid->medical dispose {Dispose of Waste | Follow hazardous waste protocols} cleanup->dispose report {Report Incident | To EH&S} dispose->report

Caption: Workflow for emergency response to a spill or exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[8] Contact a licensed professional waste disposal service.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[8]

Toxicological Information

While specific toxicological data for this compound is not available, the information from analogous compounds suggests the following potential effects:

  • Acute Effects: Harmful if swallowed, causing potential systemic effects. Causes irritation to the skin, eyes, and respiratory tract.[3][4]

  • Chronic Effects: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Long-term exposure effects are unknown.

It is imperative to handle this compound with the assumption that it is toxic and to minimize all potential exposures.

References

Methodological & Application

Synthesis Protocol for Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid, bicyclic scaffold and the presence of both amino and ester functionalities make it an attractive starting material for the development of novel therapeutics. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the nitration of methyl 2,3-dihydro-1H-indene-2-carboxylate, followed by the catalytic hydrogenation of the resulting nitro-intermediate. The methodologies presented are designed to be robust and scalable for research and development applications.

Synthetic Strategy: A Tale of Two Transformations

The synthesis of the target aminoindane ester is strategically divided into two distinct, high-yielding steps. This approach ensures the controlled introduction of the amino functionality onto the aromatic ring of the indane scaffold.

Step 1: Electrophilic Nitration

The initial step involves the regioselective nitration of the electron-rich aromatic ring of methyl 2,3-dihydro-1H-indene-2-carboxylate. This is achieved through a classic electrophilic aromatic substitution reaction using a mixed acid system of concentrated sulfuric and nitric acids. The alkyl portion of the indane ring acts as a weak activating group, and steric hindrance from the fused five-membered ring favors the introduction of the nitro group at the C4 position. Careful temperature control is paramount to minimize the formation of undesired side products.

Step 2: Catalytic Hydrogenation

The second and final step is the reduction of the nitro group to the corresponding primary amine. For this transformation, catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and operational simplicity. Palladium on carbon (Pd/C) is employed as the catalyst, which facilitates the selective reduction of the nitro group in the presence of the ester functionality under a hydrogen atmosphere.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start Methyl 2,3-dihydro-1H-indene-2-carboxylate Intermediate Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate Start->Intermediate   H2SO4, HNO3 (Mixed Acid Nitration) Final_Product This compound Intermediate->Final_Product H2, Pd/C (Catalytic Hydrogenation)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate

Expertise & Experience: This protocol is adapted from established procedures for the nitration of deactivated aromatic systems.[1][2][3] The use of a pre-cooled mixed acid solution and slow, dropwise addition is critical to control the exothermic nature of the reaction and to prevent over-nitration. The temperature is maintained below 10°C to ensure regioselectivity and minimize side reactions.

Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The work-up procedure is designed to effectively remove residual acids and byproducts, and the final purification by column chromatography ensures a high purity of the intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2,3-dihydro-1H-indene-2-carboxylate176.2150.08.81 g
Concentrated Sulfuric Acid (98%)98.08-50 mL
Concentrated Nitric Acid (70%)63.0155.03.9 mL
Ice18.02-200 g
Dichloromethane (DCM)84.93-200 mL
Saturated Sodium Bicarbonate Solution84.01-100 mL
Brine--50 mL
Anhydrous Magnesium Sulfate120.37-5 g
Silica Gel (for column chromatography)--As needed
Hexane/Ethyl Acetate (for chromatography)--As needed

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add methyl 2,3-dihydro-1H-indene-2-carboxylate (8.81 g, 50.0 mmol).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated sulfuric acid (30 mL) to the flask with constant stirring, ensuring the temperature does not exceed 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.9 mL, 55.0 mmol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.

  • Add the pre-cooled nitrating mixture dropwise to the solution of the indane ester over a period of 30-45 minutes, maintaining the reaction temperature between 0°C and 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1 hour.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane/Ethyl Acetate).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (200 g) in a 1 L beaker with vigorous stirring.

  • Allow the ice to melt completely, and extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate as a pale yellow solid.

Part 2: Synthesis of this compound

Expertise & Experience: The catalytic hydrogenation of aromatic nitro compounds is a well-established and highly reliable transformation.[4] The use of 10% Pd/C is a standard choice for this reduction, offering excellent activity and selectivity. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction is carried out under a positive pressure of hydrogen to ensure a sufficient supply of the reducing agent.

Trustworthiness: The completion of the reaction can be easily monitored by the cessation of hydrogen uptake. The work-up procedure involving filtration through Celite effectively removes the solid catalyst. The final product is typically of high purity after solvent evaporation, but can be further purified by recrystallization if necessary.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate221.2140.08.85 g
10% Palladium on Carbon (Pd/C)--440 mg (5 wt%)
Methanol32.04-150 mL
Hydrogen Gas2.02-50 psi
Celite--As needed

Procedure:

  • To a hydrogenation vessel, add methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate (8.85 g, 40.0 mmol) and methanol (150 mL).

  • Carefully add 10% Pd/C (440 mg, 5 wt%) to the solution.

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Evacuate the vessel and backfill with nitrogen gas (repeat three times).

  • Evacuate the vessel and backfill with hydrogen gas (repeat three times).

  • Pressurize the vessel to 50 psi with hydrogen gas and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the hydrogen uptake ceases, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) for higher purity.

Data Summary

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Physical Appearance
Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylateMethyl 2,3-dihydro-1H-indene-2-carboxylateH₂SO₄, HNO₃-1.5 h85-90Pale yellow solid
This compoundMethyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylateH₂, 10% Pd/CMethanol4-6 h95-99Off-white solid

Conclusion

This application note provides a comprehensive and reliable two-step synthesis protocol for this compound. The described procedures for nitration and subsequent catalytic hydrogenation are robust, high-yielding, and readily adaptable for standard laboratory settings. By following these detailed protocols, researchers and drug development professionals can efficiently access this versatile chemical intermediate for their synthetic endeavors.

References

stereoselective synthesis of chiral 1-aminoindanes using transaminase

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biocatalytic Production of Chiral 1-Aminoindanes

Introduction: The Significance of Chiral 1-Aminoindanes and the Biocatalytic Advantage

Chiral 1-aminoindanes are privileged structural motifs in medicinal chemistry, serving as crucial building blocks for a range of pharmaceutically active compounds.[1][2] A prominent example is (R)-1-aminoindane, the key intermediate for Rasagiline (Azilect®), a potent, irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[3][4] Traditional chemical routes to synthesize these enantiomerically pure amines often involve multiple steps, harsh reaction conditions, the use of toxic transition metal catalysts, and frequently suffer from poor stereoselectivity, necessitating challenging resolution steps.[2][3][5][6]

Biocatalysis, utilizing enzymes as natural catalysts, presents a powerful and sustainable alternative.[2][6] Specifically, ω-transaminases (also known as amine transaminases or ATAs) have emerged as exceptional tools for this transformation.[5][6] They offer numerous advantages, including remarkable stereoselectivity, mild reaction conditions (aqueous media, ambient temperature, and pressure), and reduced environmental impact, aligning with the principles of green chemistry.[2][6][7] This guide provides an in-depth exploration of the mechanism, optimization, and practical application of transaminases for the stereoselective synthesis of chiral 1-aminoindanes from their corresponding prochiral ketones.

The Scientific Foundation: Understanding Transaminase Catalysis

The ω-Transaminase Family

Transaminases (TAms) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[8] While most transaminases act on α-keto acids, the ω-transaminase subclass shows broad selectivity, accepting substrates like simple ketones and aldehydes that lack a carboxyl group.[1][7] This versatility makes them ideal biocatalysts for synthesizing valuable chiral amines, including 1-aminoindane, from the corresponding 1-indanone.[7][9]

The Catalytic Cycle: A "Ping-Pong Bi-Bi" Mechanism

The catalytic activity of transaminases is dependent on the cofactor pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[8][10] The enzyme operates via a "ping-pong bi-bi" mechanism, which consists of two distinct half-reactions.[7][11]

  • First Half-Reaction: The PLP, initially bound to a lysine residue in the enzyme's active site as an internal aldimine, reacts with an amine donor (e.g., isopropylamine).[10][12] The amino group is transferred to the PLP, converting it into pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor as a ketone byproduct (e.g., acetone).[13][14]

  • Second Half-Reaction: The prochiral ketone substrate (1-indanone) enters the active site and binds to the PMP. The amino group is then transferred from the PMP to the ketone, forming the new chiral amine product (1-aminoindane).[12][13][14] This step regenerates the PLP-enzyme complex, which is then ready to begin another catalytic cycle.[7][8]

This intricate process is visualized in the catalytic cycle diagram below.

G enzyme E-PLP (Internal Aldimine) product_out Chiral Amine Product (1-Aminoindane) intermediate1 E-PLP + Amine Donor Complex enzyme->intermediate1 Transaldimination donor_in Amine Donor (e.g., Isopropylamine) donor_in->enzyme ketone_out Ketone Byproduct (e.g., Acetone) substrate_in Prochiral Ketone (1-Indanone) intermediate2 E-PMP (Pyridoxamine) substrate_in->intermediate2 intermediate1->intermediate2 Tautomerization & Hydrolysis intermediate2->ketone_out intermediate3 E-PMP + Ketone Substrate Complex intermediate2->intermediate3 Complexation intermediate3->enzyme Tautomerization & Transaldimination intermediate3->product_out Product Release

Caption: The Ping-Pong Bi-Bi catalytic cycle of a transaminase.

The Origin of Stereoselectivity

The remarkable stereoselectivity of transaminases arises from the architecture of their active site.[15] The active site typically contains two binding pockets of different sizes: a "large" pocket and a "small" pocket.[14][16] For a prochiral ketone like 1-indanone, the enzyme forces the substrate to bind in a specific orientation to minimize steric hindrance. The larger aromatic part of the indanone molecule fits into the large pocket, while the smaller alkyl portion is directed into the small pocket. This fixed orientation dictates the face (pro-R or pro-S) from which the amino group is delivered from the PMP cofactor, thus producing a single enantiomer of the amine product.[11]

Application & Protocols: From Theory to Practice

The successful implementation of a transaminase-catalyzed synthesis requires careful consideration of several key parameters. Asymmetric synthesis from a prochiral ketone is generally preferred over kinetic resolution of a racemic amine, as it allows for a theoretical maximum yield of 100% rather than 50%.[5][7]

Core Experimental Considerations
  • Enzyme Selection: A vast number of transaminases are available commercially, often in screening kits. Enzymes can be (R)-selective or (S)-selective. For the synthesis of the Rasagiline precursor, an (R)-selective transaminase is required.[3] Protein engineering has also played a crucial role in developing robust enzymes with enhanced stability, broader substrate scope, and tolerance to organic solvents.[6][7][11]

  • Amine Donor Selection: The choice of amine donor is critical.

    • Isopropylamine (IPA): A common, inexpensive donor. The byproduct is acetone, a volatile ketone that can be removed by evaporation or sparging to help shift the reaction equilibrium.[1][5]

    • L- or D-Alanine: Another common choice. The byproduct is pyruvate.

    • "Smart" Donors: Diamines like cadaverine can be used. Upon deamination, the resulting amino aldehyde spontaneously cyclizes, creating an irreversible step that powerfully drives the reaction forward.[17]

  • Overcoming Unfavorable Equilibrium: Transamination reactions are often reversible and can be limited by unfavorable equilibrium.[7][18] Several strategies are employed to drive the reaction to completion:

    • Excess Amine Donor: Using a stoichiometric excess (3-10 equivalents or more) of the amine donor can shift the equilibrium towards product formation.[17][19]

    • Byproduct Removal: As mentioned, removing the ketone byproduct is highly effective. This can be achieved physically (evaporation) or by using a coupled-enzyme system. For instance, if alanine is the donor, lactate dehydrogenase (LDH) and a cofactor regeneration system can be added to convert the pyruvate byproduct to lactate.[7]

    • In Situ Product Removal (ISPR): Advanced techniques can be used to remove the amine product from the reaction medium as it is formed, preventing potential product inhibition.[20]

  • Reaction Conditions:

    • pH: Most transaminases operate optimally in a slightly alkaline pH range, typically between 8.0 and 10.0.[21]

    • Temperature: Reactions are often run at elevated temperatures (e.g., 30-45°C) to increase the reaction rate, provided the enzyme is stable.[3][7]

    • Co-solvent: Substrates like 1-indanone have limited aqueous solubility. A co-solvent such as dimethyl sulfoxide (DMSO) is often required (up to 50% v/v) to solubilize the substrate.[3][7]

    • PLP Cofactor: A small amount of PLP (e.g., 1 mM) is typically added to the reaction mixture to ensure the enzyme is fully saturated with its essential cofactor.[18]

Protocol: Stereoselective Synthesis of (R)-1-Aminoindane

This protocol provides a general method for the lab-scale synthesis of (R)-1-aminoindane from 1-indanone using a commercially available (R)-selective transaminase.

Materials:

  • 1-Indanone (Substrate)

  • (R)-selective ω-transaminase

  • Isopropylamine (Amine Donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., glass vial with magnetic stir bar)

  • Temperature-controlled shaker or stir plate

Procedure:

  • Enzyme & Reagent Preparation:

    • In a 10 mL reaction vessel, add 5 mL of 100 mM potassium phosphate buffer (pH 8.5).

    • Add PLP to a final concentration of 1 mM (e.g., ~1.2 mg).

    • Add the (R)-selective transaminase to the desired loading (e.g., 5-10 mg/mL). Stir gently to dissolve.

  • Substrate & Donor Addition:

    • In a separate vial, dissolve 1-indanone (e.g., 50 mg, ~0.38 mmol) in the minimum required volume of DMSO (e.g., 1-2 mL).

    • Add the 1-indanone/DMSO solution to the enzyme-buffer mixture.

    • Add isopropylamine (amine donor). A large excess is recommended to drive the equilibrium (e.g., 10 equivalents, ~0.27 mL).

  • Reaction Incubation:

    • Seal the reaction vessel.

    • Place the vessel in a shaker or on a stir plate set to 35-40°C.

    • Allow the reaction to proceed for 24-48 hours. The vessel may be vented periodically to allow the volatile acetone byproduct to escape, further driving the reaction.

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of 1-indanone and the formation of 1-aminoindane.

  • Work-up and Isolation:

    • Once the reaction has reached completion (or maximum conversion), quench the reaction by adding a base, such as 1 M NaOH, to raise the pH to >11.

    • Extract the aqueous mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (R)-1-aminoindane product.

  • Analysis:

    • Determine the yield of the isolated product.

    • Analyze the enantiomeric excess (% ee) of the product using chiral HPLC to confirm the stereoselectivity of the transformation. An ee of >99% is often achievable.[3]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis prep_buffer Prepare Buffer (pH 8.5) Add PLP & Transaminase combine Combine Reagents Add Isopropylamine prep_buffer->combine prep_substrate Dissolve 1-Indanone in DMSO prep_substrate->combine incubate Incubate at 35-40°C (24-48h) combine->incubate monitor Monitor via HPLC/TLC incubate->monitor quench Quench Reaction (pH >11) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate under Vacuum wash->concentrate yield Determine Yield concentrate->yield ee Determine % ee (Chiral HPLC) concentrate->ee

Caption: General experimental workflow for transaminase-catalyzed synthesis.

Data Summary & Industrial Perspective

The efficiency of this biocatalytic method is high, often providing the desired product in excellent yield and near-perfect enantioselectivity.

ParameterTypical Value / ConditionRationale / Comment
Enzyme (R)-selective ω-transaminaseSelectivity determines the product enantiomer.
Substrate 1-Indanone (25-50 g/L)Higher concentrations can lead to inhibition.
Amine Donor Isopropylamine (5-15 eq.)Inexpensive; drives equilibrium.
Co-solvent DMSO (10-50% v/v)Required for substrate solubility.
pH 8.0 - 9.5 (Phosphate buffer)Optimal range for many transaminases.
Temperature 35 - 45 °CBalances reaction rate and enzyme stability.
PLP ~1 mMEnsures enzyme is in its active holo-form.
Conversion >95%Achievable with proper equilibrium shifting.
Enantiomeric Excess >99% eeA key advantage of the biocatalytic method.

For industrial-scale production, enzyme immobilization is a critical strategy.[22] Immobilizing the transaminase onto a solid support (e.g., resins, membranes) allows for easy separation of the biocatalyst from the product stream, enhances enzyme stability, and enables continuous operation in packed-bed or flow reactors.[22][23][24] This approach significantly improves process economics by allowing the expensive enzyme to be reused multiple times.[5][22]

Conclusion

The stereoselective synthesis of chiral 1-aminoindanes using ω-transaminases represents a mature and powerful application of industrial biocatalysis. This chemoenzymatic approach provides a direct, highly selective, and environmentally benign route to high-value pharmaceutical intermediates, overcoming many limitations of traditional chemical synthesis. By understanding the enzyme's mechanism and carefully optimizing reaction parameters, researchers can efficiently produce enantiopure aminoindanes, paving the way for more sustainable and efficient drug development and manufacturing processes.

References

Application Notes and Protocols for the N-Alkylation of 4-Amino-Indane Esters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated 4-Amino-Indane Esters

The 4-amino-indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of neurologically active agents. Its rigid bicyclic structure provides a well-defined orientation for pharmacophoric groups, making it an attractive template for drug design. N-alkylation of the amino group at the 4-position is a critical synthetic step, allowing for the introduction of diverse substituents that can modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the experimental procedures for the N-alkylation of 4-amino-indane esters, offering researchers a practical and scientifically grounded resource for the synthesis of these valuable compounds.

Choosing Your Synthetic Path: A Tale of Two Reactions

The N-alkylation of 4-amino-indane esters can be primarily achieved through two robust and widely adopted synthetic strategies: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . The choice between these pathways is dictated by the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction.

Method 1: Direct Alkylation with Alkyl Halides

This classical approach involves the direct reaction of the nucleophilic 4-amino group with an electrophilic alkyl halide (or sulfonate). It is a straightforward and well-established method for forming C-N bonds.

The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the nitrogen atom of the 4-amino-indane ester attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is typically required to neutralize the resulting ammonium salt and regenerate the neutral N-alkylated product.

G Aminoindane 4-Amino-indane Ester N_Alkyl_Product N-Alkylated Product Aminoindane->N_Alkyl_Product S N 2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkyl_Product Salt Ammonium Salt N_Alkyl_Product->Salt Salt->N_Alkyl_Product

Caption: SN2 mechanism for direct N-alkylation.

  • Reaction Setup: To a solution of the 4-amino-indane ester (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base (1.5-2.0 eq), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the reaction mixture. For less reactive alkyl chlorides or bromides, the addition of a catalytic amount of sodium iodide or potassium iodide can enhance the reaction rate by in-situ formation of the more reactive alkyl iodide.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Over-alkylation: A primary challenge with this method is the potential for the newly formed secondary amine to react further with the alkyl halide to form a tertiary amine.[1] Using an excess of the starting amine can help to minimize this side reaction.

  • Choice of Base: The base should be strong enough to deprotonate the resulting ammonium salt but not so strong as to cause unwanted side reactions, such as hydrolysis of the ester. Inorganic bases like K₂CO₃ are often a good choice.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.

Method 2: Reductive Amination

Reductive amination is a highly versatile and often preferred method for the synthesis of secondary and tertiary amines.[2][3] It involves the reaction of the 4-amino-indane ester with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated product.[2][4]

The reaction proceeds in two main steps. First, the amine and carbonyl compound undergo a condensation reaction, typically under mildly acidic conditions, to form an imine (from a primary amine and an aldehyde/ketone) or an enamine (from a secondary amine and a carbonyl compound).[2] This is followed by the reduction of the C=N double bond by a suitable reducing agent.

G Start 4-Amino-indane Ester + Aldehyde/Ketone Imine Imine Intermediate Start->Imine Condensation (-H2O) Product N-Alkylated Product Imine->Product Reduction (Reducing Agent)

Caption: Workflow for reductive amination.

  • Imine Formation: In a suitable solvent such as methanol, ethanol, or dichloromethane, dissolve the 4-amino-indane ester (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add the reducing agent portion-wise. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] The choice of reducing agent is critical; NaBH₃CN and NaBH(OAc)₃ are often preferred as they are less likely to reduce the starting aldehyde or ketone.[4][5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • pH Control: The pH of the reaction is crucial for imine formation. Mildly acidic conditions (pH 4-6) are generally optimal.

  • Reducing Agent Selection: As mentioned, the choice of reducing agent is key to the success of the reaction. For sensitive substrates, the milder and more selective sodium triacetoxyborohydride is often the reagent of choice.

  • One-Pot Procedure: Reductive amination is often performed as a one-pot reaction where the amine, carbonyl compound, and reducing agent are all combined.[2][6] This is a highly efficient approach.

Data Presentation: A Comparative Overview

The following table summarizes the key features of the two N-alkylation methods:

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (R-X, X=I, Br, Cl), SulfonatesAldehydes, Ketones
Key Reagents Base (e.g., K₂CO₃, DIPEA), optional NaIReducing Agent (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃), weak acid catalyst
Primary Side Reaction Over-alkylationReduction of starting carbonyl
Advantages Simple, readily available starting materialsHigh selectivity for mono-alkylation, broad substrate scope, one-pot procedures
Disadvantages Potential for over-alkylation, use of potentially toxic alkyl halidesRequires careful control of pH and choice of reducing agent
Typical Solvents DMF, Acetonitrile, THFMethanol, Ethanol, Dichloromethane

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no product formation Insufficiently reactive alkylating agent (Direct Alkylation). Incomplete imine formation (Reductive Amination).Use a more reactive alkyl halide (e.g., iodide). Add a catalytic amount of NaI. Optimize pH and reaction time for imine formation.
Formation of di-alkylated product The N-alkylated product is more nucleophilic than the starting amine.Use an excess of the starting 4-amino-indane ester.
Ester hydrolysis Use of a strong base or prolonged reaction at high temperatures.Use a weaker, non-nucleophilic base (e.g., DIPEA). Keep reaction temperatures as low as possible.
Reduction of starting aldehyde/ketone The reducing agent is too reactive.Use a milder reducing agent like NaBH(OAc)₃.

Conclusion

The N-alkylation of 4-amino-indane esters is a fundamental transformation in the synthesis of novel drug candidates. Both direct alkylation and reductive amination offer effective and versatile routes to these valuable compounds. A thorough understanding of the underlying mechanisms, careful selection of reagents and reaction conditions, and diligent monitoring of the reaction progress are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors.

References

Application Notes & Protocols: Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indane Scaffold

In the landscape of drug discovery, the identification and utilization of "privileged structures"—molecular scaffolds that can bind to multiple, diverse biological targets—can significantly accelerate the development of novel therapeutics. The indane scaffold, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, stands out as such a privileged structure.[1][2] Its inherent rigidity provides a well-defined three-dimensional orientation for functional groups, enabling precise interactions with biological targets, which often leads to enhanced potency and selectivity.[3]

The therapeutic importance of the indane core is validated by its presence in a range of approved drugs and natural products.[4][5] Notable examples include:

  • Donepezil: An acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3]

  • Indinavir: An HIV-1 protease inhibitor crucial in antiviral therapy.[3]

  • Sulindac: A non-steroidal anti-inflammatory drug (NSAID) that has also shown anti-proliferative effects.[4][5]

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 888327-28-4) is a strategically functionalized derivative of this core.[6] It is not typically an end-product therapeutic but rather a versatile chemical building block.[7] Its pre-installed functional groups—a primary aromatic amine at the 4-position and a methyl ester at the 2-position—offer orthogonal handles for chemical modification, making it an ideal starting point for constructing libraries of novel compounds for screening and lead optimization.

This guide provides detailed application notes and protocols for leveraging this scaffold in the design and synthesis of potential therapeutic agents, with a focus on anticancer applications.

Application Note 1: A Scaffold for Novel Kinase Inhibitors

Rationale and Mechanistic Insight: The dysregulation of protein kinases is a hallmark of many cancers. A significant number of FDA-approved kinase inhibitors utilize a heterocyclic core with an amino group that forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 4-amino group on the indane scaffold can be envisioned to serve a similar purpose. By acylating this amine with various heterocyclic or aromatic carboxylic acids, novel structures can be generated that project vectors into other regions of the ATP-binding site, such as the solvent-front or the back pocket, to achieve potency and selectivity. The rigid indane core ensures a constrained conformation, reducing the entropic penalty upon binding.

Experimental Workflow: Synthesis to Screening

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Methyl 4-amino-2,3-dihydro- 1H-indene-2-carboxylate C Amide Coupling (EDC/HOBt or similar) A->C B Substituted (Hetero)Aryl Carboxylic Acid B->C D Purification (Chromatography/Crystallization) C->D E Characterization (NMR, LC-MS, HRMS) D->E F In Vitro Kinase Assay (e.g., EGFR, VEGFR2) E->F Test Compound G Cell-Based Proliferation Assay (e.g., MTT on MCF-7 cells) E->G Test Compound H SAR Analysis & Lead ID F->H G->H

Caption: Workflow for developing indane-based kinase inhibitors.

Protocol 1: Synthesis of N-(2-(methoxycarbonyl)-2,3-dihydro-1H-inden-4-yl)benzamide (A Representative Amide Coupling)

This protocol details a standard amide coupling reaction, a fundamental step in elaborating the 4-amino scaffold.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq)

  • Hydroxybenzotriazole (HOBt, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Activator Addition: Add HOBt (1.5 eq) to the solution. Stir for 5 minutes until dissolved.

  • Coupling Agent: Add EDC·HCl (1.5 eq) to the mixture. The reaction may become slightly cloudy.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation & Causality:

  • Why EDC/HOBt? This combination forms a highly reactive O-acylisourea intermediate that is efficiently attacked by the amine. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral carboxylic acids are used.

  • Why DIPEA? A non-nucleophilic organic base is required to neutralize the HCl salt of EDC and the protonated amine, driving the reaction to completion without competing in the coupling reaction itself.

  • Why aqueous workup? The NaHCO₃ wash removes unreacted carboxylic acid and HOBt. The water and brine washes remove residual DMF (if used) and water-soluble byproducts. This initial purification is critical for a clean chromatographic separation.

Application Note 2: Development of Dihydro-Indene Derivatives as Tubulin Polymerization Inhibitors

Rationale and Mechanistic Insight: The microtubule network, formed by the polymerization of α/β-tubulin heterodimers, is essential for cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a clinically validated anticancer strategy. Recent studies have demonstrated that novel dihydro-1H-indene derivatives can act as potent tubulin polymerization inhibitors by binding to the colchicine site.[8][9] These compounds induce G2/M cell cycle arrest and apoptosis, and can possess anti-angiogenic properties.[8]

This compound provides a scaffold to build molecules that can mimic the key pharmacophoric features of known colchicine-site binding agents, which typically involve two aromatic rings separated by a specific distance and geometry. The indane core can serve as one of these rings (Ring A), while the 4-amino group provides an attachment point for synthesizing the second aromatic moiety (Ring B).

Tubulin Inhibition and Apoptosis Pathway

G cluster_cell Cellular Processes cluster_drug Drug Action Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Arrest G2/M Phase Arrest Tubulin->Arrest Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Division Cell Division Spindle->Division Spindle->Arrest Formation Blocked Drug Indane Derivative (e.g., Compound 12d) Drug->Tubulin Binds Colchicine Site Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin inhibitors leading to apoptosis.

Protocol 2: In Vitro Anti-Proliferative Screening using MTT Assay

This protocol provides a standard method to assess the cytotoxic effects of newly synthesized indane derivatives on a cancer cell line (e.g., MCF-7, breast cancer).

Materials:

  • MCF-7 cells (or other relevant cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized indane derivatives (dissolved in DMSO to make 10 mM stock solutions)

  • Doxorubicin or Paclitaxel (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized indane compounds and the positive control in complete medium. Final concentrations might range from 0.01 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Illustrative Data Presentation:

The results of an MTT screen can be summarized to compare the potency of different derivatives.

Compound IDR-Group at 4-Amino PositionIC₅₀ on MCF-7 (µM)[5][8]
Scaffold -H> 100
IND-01 -C(O)Ph35.2
IND-02 -C(O)-(4-methoxyphenyl)14.8
IND-03 -C(O)-(3,4,5-trimethoxyphenyl)1.5
IND-04 -C(O)-(quinolin-4-yl)0.87
Doxorubicin (Positive Control)0.45

Note: Data is hypothetical and for illustrative purposes only, structured based on typical SAR tables in medicinal chemistry literature.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for medicinal chemistry campaigns. Its rigid core and strategically placed functional groups allow for the systematic exploration of chemical space. The protocols outlined here provide a foundational framework for synthesizing and evaluating novel derivatives targeting critical cancer pathways, such as protein kinases and tubulin polymerization. Further elaboration could involve modifying the carboxylate group, introducing chirality, or using the amino group to construct more complex heterocyclic systems, expanding the therapeutic potential of this privileged scaffold.

References

The Versatile Building Block: Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Constrained Indane Scaffold

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with precisely defined three-dimensional structures is paramount. The 2,3-dihydro-1H-indene (indan) core has emerged as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic nature provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[3] This application note details the utility of a key derivative, methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate , as a versatile synthetic building block. The strategic placement of a primary aromatic amine at the 4-position and a methyl ester at the 2-position offers two orthogonal points for chemical modification, opening avenues for the creation of diverse and complex molecular entities.

The amino group serves as a handle for a multitude of transformations, including acylation, alkylation, and diazotization, while the ester functionality can be hydrolyzed, reduced, or otherwise modified. This bifunctionality, coupled with the conformational rigidity of the indane framework, makes this compound an invaluable tool for researchers, scientists, and drug development professionals aiming to explore new chemical space.

Synthesis of the Building Block

A reliable supply of the title compound is crucial for its application. A common synthetic route involves a two-step process starting from the commercially available methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This involves nitration of the aromatic ring, followed by reduction of the nitro group to the primary amine.

Protocol 1: Synthesis of Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate

This procedure is adapted from standard nitration methodologies for activated aromatic rings.

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Fuming nitric acid (90%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round bottom flask

  • Ice bath

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the indanone ester over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate, can be purified by column chromatography on silica gel.[4][5][6]

Protocol 2: Reduction of the Nitro Group to an Amine

The reduction of the nitro group can be achieved using various methods, with catalytic hydrogenation being a clean and efficient option.

Materials:

  • Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be used in the next step without further purification if of sufficient purity.[7]

Applications in Synthesis: Key Transformations and Protocols

The primary aromatic amine of this compound is a versatile functional group for a variety of synthetic transformations.

N-Acylation and Amide Bond Formation

The formation of an amide bond via N-acylation is a fundamental reaction in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules.[8][9]

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. These reagents minimize side reactions and racemization.

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine, thereby increasing its nucleophilicity.

  • Solvent: Aprotic polar solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used as they are good at solvating the reactants and do not interfere with the reaction.

Protocol 3: General N-Acylation

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM or DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: N-Acylation Examples

EntryCarboxylic AcidCoupling ConditionsYield (%)
1Acetic AcidEDC, HOBt, DIPEA, DCM>90
2Benzoic AcidHATU, DIPEA, DMF>85
3Boc-L-AlanineEDC, HOBt, DIPEA, DCM>80

Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_prep Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagents in DCM/DMF Coupling_Reagents EDC, HOBt Amide_Product N-Acylated Product Activated_Ester->Amide_Product Amino_Indane Methyl 4-amino-2,3- dihydro-1H-indene-2-carboxylate Amino_Indane->Amide_Product Base DIPEA Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure N-Acylated Indane Purification->Final_Product

Caption: Workflow for the N-acylation of the aminoindane building block.

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amine can be converted to a diazonium salt, a highly versatile intermediate that can be subsequently displaced by a variety of nucleophiles in what is known as the Sandmeyer reaction and related transformations.[10] This allows for the introduction of halogens, cyano, hydroxyl, and other functional groups onto the aromatic ring.

Causality Behind Experimental Choices:

  • Diazotization: The reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures. A strong acid, such as hydrochloric or sulfuric acid, is required to generate nitrous acid in situ from sodium nitrite.

  • Sandmeyer Reaction: Copper(I) salts (e.g., CuCl, CuBr, CuCN) are used as catalysts to facilitate the substitution of the diazonium group with the corresponding nucleophile via a radical mechanism.

Protocol 4: Diazotization and Iodination

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl 4-iodo-2,3-dihydro-1H-indene-2-carboxylate by column chromatography.[11][12][13][14]

Visualization: Diazotization and Sandmeyer Reaction Pathway

Diazotization_Sandmeyer cluster_products Sandmeyer & Related Products Amino_Indane Methyl 4-amino-2,3-dihydro-1H- indene-2-carboxylate Diazonium_Salt In situ generated Diazonium Salt Amino_Indane->Diazonium_Salt NaNO₂, HCl 0-5 °C Iodo_Product Methyl 4-iodo-2,3-dihydro-1H- indene-2-carboxylate Diazonium_Salt->Iodo_Product KI Chloro_Product Methyl 4-chloro-2,3-dihydro-1H- indene-2-carboxylate Diazonium_Salt->Chloro_Product CuCl Bromo_Product Methyl 4-bromo-2,3-dihydro-1H- indene-2-carboxylate Diazonium_Salt->Bromo_Product CuBr Cyano_Product Methyl 4-cyano-2,3-dihydro-1H- indene-2-carboxylate Diazonium_Salt->Cyano_Product CuCN

Caption: Synthetic pathways from the aminoindane to various functionalized derivatives.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in synthetic chemistry. Its rigid scaffold and orthogonal functional groups provide a robust platform for the synthesis of a wide array of complex molecules. The protocols detailed in this application note for its synthesis and subsequent functionalization via N-acylation and diazotization reactions offer reliable and reproducible methods for researchers in drug discovery and materials science. The ability to readily introduce diverse substituents onto both the aromatic ring and the amino group allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships, paving the way for the development of novel therapeutic agents and functional materials.

References

preparation of S1P receptor modulators from amino-indane intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Fidelity Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators from Chiral Amino-Indane Intermediates

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Amino-Indane Scaffold in Modern S1P Modulators

Sphingosine-1-phosphate (S1P) receptor modulators represent a cornerstone of oral therapeutics for autoimmune diseases, most notably multiple sclerosis.[1] By controlling the egress of lymphocytes from lymph nodes, these agents effectively temper the autoimmune response.[2] The discovery of fingolimod, the first-in-class S1P modulator, paved the way for second-generation compounds with improved selectivity and safety profiles.[3][4] A key structural motif that has emerged in these advanced modulators, such as Ozanimod, is the chiral amino-indane core.[5] This rigid scaffold serves to correctly orient the pharmacophoric elements within the S1P receptor binding pocket, enhancing potency and selectivity.

This guide provides an in-depth analysis and detailed protocols for the synthesis of these important therapeutic agents, focusing on the critical step: the preparation of the enantiomerically pure amino-indane intermediate. We will explore and contrast the primary industrial and academic strategies for achieving high enantiopurity, followed by a practical guide to elaborating this key intermediate into a final active pharmaceutical ingredient (API), using Ozanimod as a central case study. The causality behind experimental choices and the integration of self-validating analytical checkpoints are emphasized throughout.

The S1P Receptor Signaling Axis: A Therapeutic Target

S1P is a bioactive lipid that signals through five distinct G protein-coupled receptors (GPCRs), S1PR1 through S1PR5.[6][7] The therapeutic effect of S1P modulators in autoimmunity is primarily mediated through their action on the S1PR1 subtype expressed on lymphocytes.[2]

Mechanism of Action: The S1P concentration gradient between lymph nodes (low) and blood/lymph (high) is critical for lymphocyte trafficking. S1PR1 on the lymphocyte surface recognizes this gradient, promoting egress from the lymph node. S1P receptor modulators act as functional antagonists. Upon binding, they initially activate the receptor, but this is followed by the receptor's internalization and subsequent proteasomal degradation.[3][8] This downregulation of S1PR1 renders the lymphocytes insensitive to the S1P gradient, effectively trapping them within the lymph nodes and reducing the number of circulating autoimmune cells.[2]

S1P_Signaling cluster_lymphnode Lymph Node (Low S1P) S1P_high S1P S1PR1 S1PR1 S1P_high->S1PR1 Binds Lymphocyte Lymphocyte Gi Gαi S1PR1->Gi Activates Internalization Receptor Internalization & Degradation S1PR1->Internalization Downstream Downstream Signaling (e.g., PI3K/Akt activation) Gi->Downstream Activates Downstream->Lymphocyte Promotes Egress Modulator S1P Modulator (e.g., Ozanimod) Modulator->S1PR1 Internalization->Lymphocyte Blocks Egress

Caption: S1P signaling and functional antagonism by modulators.

Synthesis of the Chiral Amino-Indane Core: A Comparative Protocol Guide

The stereocenter at the C1 position of the amino-indane is critical for biological activity. Achieving high enantiomeric excess (e.e.) is paramount. We present three robust strategies to obtain the key intermediate, (S)-4-cyano-1-aminoindane, a building block for Ozanimod.[9]

Strategy A: Asymmetric Synthesis via Transfer Hydrogenation

This "chiral-first" approach establishes the stereocenter directly, avoiding the loss of 50% of the material inherent in classical resolution. Asymmetric transfer hydrogenation (ATH) of an imine precursor is a highly efficient method.[5]

Workflow Rationale: The synthesis begins with the commercially available 4-cyano-1-indanone. This ketone is condensed with an amine (e.g., 2-aminoethanol as in a known Ozanimod synthesis[10]) to form a prochiral imine. This imine is then reduced using a chiral catalyst, which delivers a hydride to one face of the C=N double bond preferentially, establishing the (S)-stereocenter.

Asymmetric_Synthesis Indanone 4-Cyano-1-Indanone reagent1 Condensation (e.g., 2-Aminoethanol, Dean-Stark) Indanone->reagent1 Imine Prochiral Imine reagent2 Asymmetric Transfer Hydrogenation (ATH) (e.g., Chiral Ru-Catalyst) Imine->reagent2 Amine (S)-Amino-Indane reagent1->Imine reagent2->Amine

Caption: Workflow for Asymmetric Synthesis of the chiral amino-indane.

Protocol 3.1: Asymmetric Synthesis of (S)-1-amino-4-cyanoindane

  • Imine Formation:

    • To a solution of 4-cyano-1-indanone (1.0 eq) in toluene (approx. 0.2 M), add 2-aminoethanol (1.1 eq).

    • Fit the reaction flask with a Dean-Stark apparatus and reflux for 4-6 hours, or until water evolution ceases.

    • Causality: The Dean-Stark trap removes water, driving the reversible condensation reaction to completion per Le Châtelier's principle.

    • In-Process Control (IPC): Monitor by TLC (30% EtOAc/Hexanes). The disappearance of the ketone spot confirms reaction completion.

    • Cool the reaction and concentrate under reduced pressure to yield the crude imine, which is used directly in the next step.

  • Asymmetric Transfer Hydrogenation (ATH):

    • In an inert atmosphere, dissolve the crude imine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).

    • Add the chiral catalyst, for example, a (S,S)-Ts-DPEN-Ru complex (0.005-0.01 eq), and a hydrogen source like formic acid/triethylamine azeotrope (2.0-5.0 eq).

    • Causality: The chiral diamine ligand on the Ruthenium center creates a chiral environment, forcing the hydride transfer to occur stereoselectively onto one face of the imine.

    • Stir at room temperature for 12-24 hours.

    • IPC: Monitor by HPLC/MS to track the conversion of the imine to the amine product.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Validation:

    • Purity: Assessed by ¹H NMR and HPLC-UV.

    • Enantiomeric Excess (e.e.): This is the critical validation step. The e.e. must be determined by chiral HPLC.

Parameter Condition Expected Result
Chiral Column Chiralpak AD-H or equivalentBaseline separation of enantiomers
Mobile Phase 90:10 Hexane:Isopropanol (+0.1% DEA)-
Flow Rate 1.0 mL/min-
Detection UV at 254 nm-
Retention Time tR (R-enantiomer) ~8.5 min; tR (S-enantiomer) ~10.2 min>99% e.e. for the (S)-enantiomer peak
Strategy B: Chiral Resolution of Racemic Amino-Indane

This classical method involves preparing the racemic amino-indane and then separating the enantiomers. It's often robust and scalable, though it results in a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.

Protocol 3.2: Racemic Synthesis and Enzymatic Resolution

  • Racemic Synthesis (Reductive Amination):

    • Dissolve 4-cyano-1-indanone (1.0 eq) in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Work up by quenching with water, basifying with NaOH, and extracting with ethyl acetate. This provides the racemic (±)-1-amino-4-cyanoindane.

  • Enzymatic Resolution:

    • Principle: A lipase enzyme, such as Candida antarctica Lipase B (CAL-B), is used to selectively acylate one enantiomer of the amine, allowing for separation.[9]

    • Suspend the racemic amine (1.0 eq) and CAL-B (e.g., Novozym 435) in a non-polar solvent like tert-butyl methyl ether (MTBE).

    • Add an acyl donor, such as ethyl acetate (3.0 eq), which also serves as a co-solvent.

    • Incubate the reaction at a controlled temperature (e.g., 30-40°C) on an orbital shaker.

    • IPC: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at ~50% conversion, where one enantiomer is largely consumed and the other remains.

    • Upon reaching ~50% conversion, filter off the enzyme (which can be recycled).

    • Separate the unreacted (S)-amine from the acylated (R)-amide by column chromatography or acid/base extraction. The less basic amide will remain in the organic layer during an acidic wash.

    • Liberate the (S)-amine and validate its e.e. using chiral HPLC as described in Protocol 3.1.

Strategy C: Biocatalytic Asymmetric Reductive Amination

This modern approach combines the efficiency of asymmetric synthesis with the high selectivity and green credentials of biocatalysis. A transaminase enzyme is used to directly convert the ketone to the chiral amine.[11]

Protocol 3.3: Transaminase-Mediated Synthesis

  • Reaction Setup:

    • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), add 4-cyano-1-indanone (1.0 eq) as a solution in a co-solvent like DMSO.

    • Add the transaminase enzyme (commercially available variants are screened for optimal activity).

    • Add pyridoxal 5'-phosphate (PLP) cofactor (approx. 1 mM).

    • Add a large excess of an amine donor, typically isopropylamine (10-20 eq). The by-product is acetone.

    • Causality: The enzyme's active site is chiral and binds the ketone in a specific orientation. The amine group from the donor is then transferred to the ketone's carbonyl carbon, stereoselectively forming the (S)-amine.

  • Reaction and Workup:

    • Stir the reaction at a controlled temperature (e.g., 35°C) for 24-48 hours.

    • IPC: Monitor conversion by HPLC.

    • Work up by extracting the product with an organic solvent like ethyl acetate.

    • Purify and validate purity and e.e. as described in Protocol 3.1.

Elaboration of the Chiral Intermediate: Synthesis of Ozanimod

Once the enantiomerically pure (S)-1-amino-4-cyanoindane (the "eastern fragment") is secured, it is coupled with the "western fragment" to construct the final molecule. A common route involves the formation of a 1,2,4-oxadiazole ring.[5][10]

Protocol 4.1: Synthesis of Ozanimod from (S)-1-amino-4-cyanoindane

  • Amidoxime Formation (Activation of the Nitrile):

    • Treat (S)-1-amino-4-cyanoindane (protected as needed) with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in ethanol/water.

    • Reflux for 4-6 hours to convert the cyano group into an amidoxime. This becomes the nucleophile for the next step.

  • Oxadiazole Formation (Coupling):

    • In a separate flask, dissolve the "western fragment," 3-cyano-4-isopropoxybenzoic acid (1.0 eq), in an anhydrous aprotic solvent like DMF.

    • Add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) and stir for 1 hour at room temperature to form an activated acylimidazolide intermediate.[10]

    • Add the amidoxime from the previous step (1.0 eq) to the activated acid and heat (e.g., 100-120°C) for 8-12 hours. This performs the coupling and subsequent cyclodehydration to form the 1,2,4-oxadiazole ring.

    • IPC: Monitor by LC-MS for the formation of the coupled product.

    • Work up by quenching with water and extracting the product. Purify by column chromatography.

  • Final N-alkylation and Salt Formation:

    • The final step in many patented routes involves the N-alkylation of the indane amine. In the case of Ozanimod, this involves reacting the intermediate with a suitable reagent to install the 2-hydroxyethyl group. This can be achieved through reductive amination with glycolaldehyde or direct alkylation with 2-bromoethanol, followed by any necessary deprotection steps.

    • Dissolve the final free base in a suitable solvent like methanol or ethyl acetate.

    • Add one equivalent of a solution of HCl in methanol to precipitate the hydrochloride salt.

    • Filter, wash with cold solvent, and dry under vacuum to yield the final API.

  • Final Validation:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. Purity should typically be >99.5% for an API.

    • Perform final characterization such as melting point and elemental analysis.

Conclusion

The synthesis of S1P receptor modulators based on the amino-indane scaffold is a multi-step process where the control of stereochemistry is the most critical challenge. By understanding the mechanistic principles behind asymmetric synthesis, chiral resolution, and biocatalysis, researchers can select the most appropriate route based on scalability, cost, and available technology. The protocols outlined herein provide a robust framework for the synthesis and, crucially, the validation of these potent immunomodulatory compounds. Each analytical checkpoint serves to build confidence in the process, ensuring the final API meets the rigorous standards required for drug development.

References

Application Notes and Protocols for the Large-Scale Production of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and operational insights for the large-scale synthesis of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries. The document outlines a robust two-stage manufacturing process, commencing with the synthesis of the precursor, Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate, followed by its catalytic hydrogenation to the target amine. Emphasis is placed on industrially viable methodologies, process safety, and analytical quality control to ensure high yield and purity. This guide is intended for researchers, process chemists, and drug development professionals engaged in scaling up the production of indane-based compounds.

Introduction and Strategic Overview

This compound is a valuable building block, notably utilized in the synthesis of various bioactive molecules. Its structural motif is found in compounds developed for controlling harmful microorganisms in crop protection and as intermediates for pharmaceuticals like Rasagiline, an inhibitor of monoamine oxidase B used in the treatment of Parkinson's disease.[1][2] The efficient and safe production of this intermediate at scale is therefore of significant industrial importance.

The synthetic strategy detailed herein is designed for scalability and robustness. It proceeds through a logical and efficient pathway that begins with the formation of the indane core, followed by nitration and a final reduction. Each step has been selected based on its proven applicability in an industrial setting, prioritizing yield, purity, and operational safety.

Synthesis of Precursor: Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate (CAS 888327-27-3)

The production of the target amine is contingent on the availability of its direct nitro-precursor. This section details a viable two-step approach to synthesize this key starting material.

Stage 1: Synthesis of Methyl 2,3-dihydro-1H-indene-2-carboxylate

The foundational indane ester is synthesized via an intramolecular Friedel-Crafts acylation to form the five-membered ring, followed by reduction.[3][4][5]

Step A: Intramolecular Friedel-Crafts Acylation

This step involves the cyclization of a suitable phenylpropanoic acid derivative to form an indanone. For instance, the reaction can start from commercially available 3-phenylpropanoic acid, which is first converted to its acid chloride.

  • Protocol:

    • To a stirred solution of 3-phenylpropanoic acid in an inert solvent such as dichloromethane, add thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

    • In a separate reactor, a slurry of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in dichloromethane is prepared and cooled to 0 °C.

    • The crude 3-phenylpropanoyl chloride solution is added dropwise to the AlCl₃ slurry, maintaining the temperature below 5 °C.

    • After the addition, the mixture is stirred for several hours at room temperature.

    • The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-indanone.

Step B: Formation and Reduction to Methyl 2,3-dihydro-1H-indene-2-carboxylate

The 1-indanone is then converted to the target ester.

  • Protocol:

    • 1-Indanone is reacted with dimethyl carbonate in the presence of a strong base like sodium hydride in an anhydrous solvent (e.g., THF) to form methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[6]

    • The resulting keto-ester is then subjected to a Wolff-Kishner or Clemmensen reduction to remove the ketone functionality, yielding methyl 2,3-dihydro-1H-indene-2-carboxylate.

Stage 2: Regioselective Nitration

The aromatic ring of the indane ester is nitrated to introduce the nitro group at the 4-position. The existing substituents on the benzene ring direct the electrophilic substitution.[7][8]

Protocol for Nitration:

  • Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a robust cooling system and a dropping funnel.

  • Acid Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture ("mixed acid") by slowly adding concentrated nitric acid (65-70%) to concentrated sulfuric acid (98%) in a 1:4 (v/v) ratio, while maintaining the temperature below 10 °C.

  • Substrate Charging: Charge the reactor with methyl 2,3-dihydro-1H-indene-2-carboxylate.

  • Cooling: Cool the reactor containing the substrate to a temperature between -5 °C and 0 °C.

  • Nitrating Agent Addition: Add the pre-chilled mixed acid dropwise to the stirred substrate solution. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C to minimize the formation of dinitrated and other isomeric byproducts.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Work-up: The precipitated solid product, methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate, is collected by filtration, washed with cold water until the washings are neutral, and then washed with a cold, dilute sodium bicarbonate solution.

  • Drying: The product is dried under vacuum at a temperature not exceeding 50 °C.

ParameterValueRationale
Reactants Methyl 2,3-dihydro-1H-indene-2-carboxylate, HNO₃, H₂SO₄Standard reagents for electrophilic aromatic nitration.
Temperature -5 °C to 5 °CLow temperature enhances regioselectivity and minimizes side reactions.
Reaction Time 1-3 hoursSufficient time for complete conversion while minimizing byproduct formation.
Quenching Crushed IceSafely stops the reaction and precipitates the product.
Expected Yield 75-85%Typical yield for this type of regioselective nitration.

Large-Scale Production via Catalytic Hydrogenation

The final and critical step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency, clean conversion, and favorable economics.[9][10]

Scientific Principle

The hydrogenation of a nitro group to an amine on a palladium-on-carbon (Pd/C) catalyst proceeds via a series of intermediates, including nitroso and hydroxylamine species. The reaction is highly exothermic, and precise control of temperature and hydrogen addition is paramount to prevent runaway reactions and the accumulation of potentially hazardous intermediates.[7]

Workflow for Large-Scale Catalytic Hydrogenation

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase ReactorPrep Reactor Inerting (Nitrogen Purge) SolventCharge Solvent Charging (e.g., Methanol) ReactorPrep->SolventCharge SubstrateCharge Substrate Charging (Nitro-indane ester) SolventCharge->SubstrateCharge CatalystSlurry Catalyst Slurry Prep (Wet Pd/C) SubstrateCharge->CatalystSlurry CatalystCharge Catalyst Charging (Under N2 Blanket) CatalystSlurry->CatalystCharge Purging N2/H2 Purge Cycles (Oxygen Removal) CatalystCharge->Purging Pressurization H2 Pressurization (e.g., 5-10 bar) Purging->Pressurization Heating Controlled Heating (e.g., 40-50°C) Pressurization->Heating Monitoring Reaction Monitoring (H2 uptake, HPLC) Heating->Monitoring Cooling Cooling to RT Monitoring->Cooling Depressurization H2 Venting & N2 Purge Cooling->Depressurization Filtration Catalyst Filtration (Inert Atmosphere) Depressurization->Filtration Concentration Solvent Removal (Vacuum Distillation) Filtration->Concentration Purification Product Purification (Crystallization/Distillation) Concentration->Purification FinalProduct Final Product: Methyl 4-amino-2,3-dihydro- 1H-indene-2-carboxylate Purification->FinalProduct

Caption: Workflow for Large-Scale Catalytic Hydrogenation.

Detailed Protocol for Catalytic Hydrogenation

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Hastelloy or stainless steel) with temperature and pressure controls, a cooling system, and a gas inlet/outlet.

  • Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate.

  • 5% or 10% Palladium on Carbon (Pd/C) catalyst (50% wet).

  • Methanol or Ethyl Acetate (HPLC grade).

  • Hydrogen gas (high purity).

  • Nitrogen gas (high purity).

  • Filter aid (e.g., Celite®).

Procedure:

  • Reactor Preparation: The reactor must be thoroughly cleaned and leak-tested. Purge the reactor multiple times with nitrogen to ensure an inert atmosphere.[1]

  • Charging:

    • Charge the reactor with the solvent (e.g., Methanol, ~10 volumes relative to the substrate).

    • Add the Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate.

    • In a separate container, prepare a slurry of the wet Pd/C catalyst in a small amount of the reaction solvent.

    • Under a positive pressure of nitrogen, carefully transfer the catalyst slurry into the reactor. This is a critical step to prevent the pyrophoric catalyst from coming into contact with air.[4]

  • Inerting and Hydrogenation:

    • Seal the reactor.

    • Pressurize with nitrogen to ~5 bar and then vent. Repeat this cycle 3-5 times to remove all residual oxygen.

    • Pressurize with hydrogen to ~5 bar and then vent. Repeat this cycle 3 times.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 5-10 bar).

    • Begin agitation and slowly heat the reactor to the target temperature (e.g., 40-50 °C). The reaction is exothermic, and the cooling system should be engaged to maintain a stable temperature.[1]

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases. A sample can be carefully taken (after depressurizing and purging with nitrogen) and analyzed by HPLC to confirm the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor 3-5 times with nitrogen.

    • The catalyst must be filtered under a wet, inert atmosphere to prevent ignition. This is typically done by filtering the reaction mixture through a pad of filter aid (e.g., Celite®) that has been wetted with the solvent and is kept under a nitrogen blanket.[4]

    • Wash the filter cake with additional solvent.

    • The combined filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product as a solid or oil.

ParameterValueRationale
Catalyst 5-10% Pd/C (50% wet)Highly efficient for nitro group reduction; wet catalyst is safer to handle.
Catalyst Loading 1-5 mol%Balances reaction rate with cost and ease of removal.
Solvent Methanol, Ethanol, or Ethyl AcetateGood solubility for substrate and product; common industrial solvents.
Hydrogen Pressure 5-10 bar (approx. 70-150 psi)Sufficient for efficient reaction without requiring ultra-high-pressure equipment.
Temperature 40-60 °CProvides a good reaction rate without promoting side reactions.
Reaction Time 4-12 hoursDependent on scale, catalyst loading, and reaction conditions.
Expected Yield >95%Catalytic hydrogenation is typically a very high-yielding reaction.

Industrial Safety and Hazard Management

Large-scale hydrogenation reactions carry significant risks that must be rigorously managed.

G cluster_hazards Primary Hazards cluster_controls Engineering & Procedural Controls H2 Hydrogen Gas (Flammable/Explosive) Inerting Inert Gas Purging (N2) - Oxygen Removal H2->Inerting Venting Pressure Relief Systems - Rupture Discs/Valves H2->Venting Grounding Static Electricity Grounding - Spark Prevention H2->Grounding Catalyst Pyrophoric Catalyst (e.g., dry Pd/C) Catalyst->Inerting Handling Wet Catalyst Handling - Slurry Transfer Catalyst->Handling Exotherm Runaway Reaction (Exothermic Process) Cooling Reactor Cooling Systems - Temperature Control Exotherm->Cooling Exotherm->Venting

Caption: Key Hazards and Controls in Catalytic Hydrogenation.

  • Hydrogen Flammability: Hydrogen has a wide explosive range in air (4-75%). All equipment must be pressure-rated, bonded, and grounded to prevent static discharge. The reaction area must be well-ventilated and equipped with hydrogen detectors.[1][5]

  • Pyrophoric Catalyst: Dry hydrogenation catalysts like Pd/C can ignite spontaneously upon contact with air. Always handle the catalyst in a wet state or under an inert atmosphere. Spent catalyst removed by filtration should be immediately submerged in water to prevent ignition.[4]

  • Exothermic Reaction: The reduction of a nitro group is highly exothermic. A robust reactor cooling system is essential. Hydrogen should be introduced in a controlled manner, and the reaction should be monitored for any unexpected temperature spikes.[1]

  • Pressure Safety: The reactor must be equipped with a rupture disc and/or a pressure relief valve as a final line of defense against over-pressurization.[1]

Analytical Quality Control

To ensure the quality of the final product, in-process controls and final product analysis are essential. High-Performance Liquid Chromatography (HPLC) is the preferred method.

HPLC Method for Reaction Monitoring and Purity Assessment
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Example Gradient: Start with 20% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The starting material (nitro-compound) will have a longer retention time than the more polar product (amino-compound). The reaction can be monitored by observing the disappearance of the starting material peak and the appearance of the product peak. Final purity is determined by the area percentage of the product peak.[3][11]

Conclusion

The synthetic route and protocols described provide a comprehensive framework for the safe and efficient large-scale production of this compound. The process relies on well-established, scalable chemical transformations. Adherence to the detailed safety protocols, particularly during the catalytic hydrogenation step, is critical for successful and safe implementation in an industrial environment. Rigorous analytical monitoring throughout the process will ensure the final product meets the high purity standards required for its subsequent applications.

References

Application Note: A Robust Reversed-Phase HPLC Method for Purity Determination of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, a key intermediate in pharmaceutical synthesis. The developed protocol utilizes reversed-phase chromatography with UV detection, ensuring high resolution, sensitivity, and reproducibility. We provide a comprehensive guide covering method development rationale, step-by-step experimental protocols, data interpretation, and advanced considerations for chiral separation, tailored for researchers and professionals in drug development and quality control.

Introduction

This compound (CAS No. 888327-28-4) is a substituted aminoindane derivative.[1][2] Molecules within this class are versatile scaffolds in medicinal chemistry, often serving as crucial building blocks for pharmacologically active agents. The chemical purity of such intermediates is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical compounds due to its high resolving power and sensitivity.[3][4] This document outlines a robust reversed-phase HPLC (RP-HPLC) method specifically developed for this compound, explaining the scientific principles behind the selection of each parameter to provide a self-validating and reliable analytical system.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. The structure of this compound dictates the optimal separation strategy.

PropertyFeatureImplication for HPLC Method Design
Backbone Fused bicyclic indane ring systemProvides significant hydrophobicity, making it well-suited for retention on a non-polar stationary phase (e.g., C18) in RP-HPLC.[3][5]
Functional Group 1 Primary Aromatic Amine (-NH₂)Acts as a strong chromophore for UV detection.[6] It is also a basic group that will be protonated at acidic pH, influencing retention and improving peak shape by minimizing interactions with residual silanols on the silica support.
Functional Group 2 Methyl Ester (-COOCH₃)Adds moderate polarity. Susceptible to hydrolysis, which must be considered during sample preparation and storage. The hydrolyzed carboxylic acid would be a key potential impurity.
Chirality Chiral center at the C2 positionThe molecule exists as a pair of enantiomers. While this achiral method will determine overall purity, a separate chiral method is required to assess enantiomeric excess (e.e.).[7]
Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase chromatography is the most versatile and widely used mode in HPLC, separating molecules primarily based on their hydrophobicity.[3] The target analyte, with its combination of a hydrophobic indane core and polar functional groups, is an ideal candidate for this technique. RP-HPLC offers excellent reproducibility, especially when using buffered mobile phases to control the ionization state of the analyte.[4]

Stationary Phase Selection

A C18 (octadecylsilane) column is the recommended starting point due to its versatility and high hydrophobic retention for a wide range of analytes.[5] For this specific molecule, the C18 phase will interact strongly with the hydrophobic indane backbone. An alternative, a Phenyl column , could offer enhanced selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.[4][5]

Mobile Phase Optimization

The mobile phase is critical for achieving optimal separation.

  • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides sharper peaks, lower viscosity (resulting in lower backpressure), and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: The primary amine group requires pH control for consistent retention and good peak symmetry. An acidic mobile phase (pH 2.5-3.5) ensures the amine is fully protonated (–NH₃⁺). This suppresses silanol interactions that cause peak tailing and ensures a single, stable ionic form of the analyte. Trifluoroacetic acid (TFA) at a low concentration (0.1%) is an effective and volatile mobile phase modifier, making it compatible with mass spectrometry (MS) if needed.[4]

  • Elution Mode: A gradient elution (ramping from a lower to a higher concentration of organic solvent) is employed. This ensures that early-eluting polar impurities are well-resolved while later-eluting, more hydrophobic impurities are eluted in a reasonable time with sharp peaks.

Detection

The conjugated aromatic system of the indane ring acts as an excellent chromophore.[8] Aromatic compounds typically exhibit strong absorbance around 254 nm, a standard wavelength for UV detection in HPLC.[9] For method development, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to scan the UV spectrum of the analyte peak and determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. Based on the structure, a λ-max is expected in the 220-280 nm range.

Experimental Protocol: Purity Determination

This protocol provides a validated starting point for the analysis. Further optimization may be required based on the specific impurity profile of the sample.

Apparatus and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with a gradient pump, autosampler, column thermostat, and DAD/PDA or UV/Vis detector.

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA, ≥99.5%).

  • Glassware: Volumetric flasks, autosampler vials with septa.

  • Other: 0.45 µm syringe filters (PTFE or nylon).

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the Standard Solution using the Diluent.

  • Filtration: Filter all prepared solutions through a 0.45 µm syringe filter before placing them in the autosampler.

HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µmGeneral-purpose C18 provides robust hydrophobic retention.[5]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTFA ensures protonation of the amine for good peak shape.[4]
Gradient 0-5 min: 10% B5-25 min: 10% to 90% B25-28 min: 90% B28-28.1 min: 90% to 10% B28.1-35 min: 10% BA shallow gradient provides high resolution for impurities close to the main peak, followed by a ramp to elute hydrophobic species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
Detection UV at 254 nm (or λ-max if determined)The aromatic ring provides strong absorbance at this wavelength.[9]
Run Time 35 minutesAllows for elution of all components and column re-equilibration.
Data Analysis
  • Inject a blank (Diluent) to ensure the system is clean.

  • Inject the Standard Solution to determine the retention time (RT) of the main peak.

  • Inject the Sample Solution.

  • Identify the main peak in the sample chromatogram by comparing its RT to the standard.

  • Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Workflow and Separation Principle

A clear workflow is essential for reproducible results. The diagram below outlines the key stages of the HPLC analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation prep_sample Standard & Sample Preparation & Filtration prep_mobile->prep_sample instrument HPLC System Setup (Method Parameters) prep_sample->instrument injection Sample Injection instrument->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report

Caption: High-level workflow for HPLC purity analysis.

The separation mechanism in the column is governed by differential partitioning of the analyte between the stationary and mobile phases.

Caption: Analyte interactions within the RP-HPLC column.

Advanced Considerations: Chiral Separation

The protocol described above is for achiral analysis and will not separate the (R)- and (S)-enantiomers of the molecule. For applications where stereochemical purity is critical, a dedicated chiral HPLC method must be developed.

Strategy:

  • Direct Method: This is the preferred approach, using a Chiral Stationary Phase (CSP).[10] For amino acid derivatives, macrocyclic glycopeptide-based CSPs (such as those using teicoplanin or vancomycin) are highly effective for direct separation without derivatization.[11]

  • Indirect Method: This involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral C18 column.[10][12] This adds sample preparation steps but can be useful if a CSP is not available.[10]

A typical starting point for a direct chiral separation would involve screening a teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) under polar ionic or reversed-phase conditions.[11]

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the purity determination of this compound. By employing a standard C18 reversed-phase column with a gradient elution and UV detection, this protocol offers a reliable and robust system for quality control in a drug development setting. The detailed explanation of the method development rationale empowers scientists to troubleshoot and adapt the method as needed. Furthermore, the discussion on chiral analysis provides a pathway for the critical assessment of stereochemical purity.

References

Application Notes and Protocols for the Chemical Transformation of 4-Amino-Indane Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for key chemical reactions involving the amino group of 4-amino-indane esters. The 4-amino-indane scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of a wide range of therapeutic agents.[1][2][3][4] This document offers a detailed exploration of essential transformations including N-acylation, N-alkylation, N-arylation, N-sulfonylation, and diazotization followed by subsequent functionalization. Each section elucidates the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the rationale behind the selection of reagents and reaction conditions, thereby equipping researchers with the necessary knowledge to effectively synthesize and functionalize this important class of molecules.

Introduction: The Significance of 4-Amino-Indane Esters in Drug Discovery

The indane nucleus, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a structural motif frequently encountered in biologically active compounds.[2][4] The introduction of an amino group at the 4-position, coupled with an ester functionality, provides a versatile molecular scaffold for the synthesis of diverse compound libraries in drug discovery programs.[1] The amino group serves as a critical handle for a multitude of chemical modifications, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as enabling the introduction of pharmacophoric elements to modulate biological activity.[2][4] Derivatives of 4-amino-indane have demonstrated a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties.[1][2][4] This guide focuses on the key reactions that leverage the nucleophilicity of the 4-amino group to construct novel derivatives with therapeutic potential.

Protecting Group Strategies for the Amino Group

In multi-step syntheses, it is often necessary to temporarily protect the amino group of 4-amino-indane esters to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

Common Amino Protecting Groups:
Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuMild base (e.g., piperidine in DMF)

The selection of a suitable protecting group should be guided by the overall synthetic strategy, ensuring orthogonality with other functional groups present in the molecule.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This reaction is widely used to introduce a variety of acyl groups, which can serve as key binding elements in drug-target interactions or as precursors for further functionalization.

Causality of Experimental Choices:

The choice of acylating agent and base is critical for achieving high yields and purity. Acyl chlorides and anhydrides are highly reactive and are often used with a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct. In cases of sensitive substrates, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to facilitate the reaction between a carboxylic acid and the amine under milder conditions.

Experimental Protocol: N-Acetylation of a 4-Amino-Indane Ester

Materials:

  • Methyl 4-amino-indane-2-carboxylate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve methyl 4-amino-indane-2-carboxylate (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by column chromatography on silica gel if necessary.

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine 4-Amino-Indane Ester reaction Dissolve in Pyridine Cool to 0 °C Add Acetic Anhydride Stir at RT start_amine->reaction start_acyl Acetic Anhydride start_acyl->reaction workup Dilute with DCM Wash with HCl, NaHCO₃, Brine Dry and Concentrate reaction->workup purification Column Chromatography workup->purification end_product N-Acetylated Product purification->end_product

Caption: Workflow for N-acylation of 4-amino-indane ester.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl substituents to the amino group, a common strategy in medicinal chemistry to modulate the basicity and steric profile of the amine, which can significantly impact its pharmacological properties. Direct alkylation with alkyl halides can lead to over-alkylation, thus reductive amination is often the preferred method for controlled mono-alkylation.[5][6][7]

Reductive Amination: A Controlled Approach

Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[5][6][7] This method offers excellent control over the degree of alkylation.

Causality of Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation, as it does not readily reduce the starting aldehyde or ketone.[5][8] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).

Experimental Protocol: Reductive Amination of a 4-Amino-Indane Ester

Materials:

  • Ethyl 4-amino-indane-1-carboxylate

  • Aldehyde or Ketone (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a stirred solution of ethyl 4-amino-indane-1-carboxylate (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

reductive_amination_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification start_amine 4-Amino-Indane Ester reaction Mix in DCM Stir at RT start_amine->reaction start_carbonyl Aldehyde/Ketone start_carbonyl->reaction start_reductant STAB start_reductant->reaction workup Quench with NaHCO₃ Extract with DCM Dry and Concentrate reaction->workup purification Column Chromatography workup->purification end_product N-Alkylated Product purification->end_product

Caption: Workflow for reductive amination.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[9][10] This reaction has broad substrate scope and functional group tolerance, making it an invaluable tool in modern drug discovery.[9]

Causality of Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A variety of phosphine-based ligands have been developed to facilitate the catalytic cycle. The choice of a non-nucleophilic, sterically hindered base, such as sodium tert-butoxide or cesium carbonate, is crucial to promote the deprotonation of the amine and facilitate the reductive elimination step.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Amino-Indane Ester

Materials:

  • tert-Butyl 4-amino-indane-5-carboxylate

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard Schlenk line equipment

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a round-bottom flask.

  • Add tert-butyl 4-amino-indane-5-carboxylate (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Sulfonylation: Formation of Sulfonamides

The sulfonamide functional group is a key pharmacophore present in numerous approved drugs. N-sulfonylation of 4-amino-indane esters provides access to a class of compounds with significant therapeutic potential.

Causality of Experimental Choices:

The reaction is typically carried out by treating the amine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the solvent and the base, as it effectively scavenges the HCl generated during the reaction. For less reactive amines or sulfonyl chlorides, a stronger, non-nucleophilic base like triethylamine in a non-protic solvent such as DCM can be employed.

Experimental Protocol: N-Sulfonylation of a 4-Amino-Indane Ester

Materials:

  • Methyl 4-amino-indane-2-carboxylate

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve methyl 4-amino-indane-2-carboxylate (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Diazotization of the primary aromatic amino group of 4-amino-indane esters converts it into a highly versatile diazonium salt intermediate.[11] This intermediate can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a wide range of functional groups onto the aromatic ring.[1][12][13]

Causality of Experimental Choices:

The diazotization reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The Sandmeyer reaction utilizes a copper(I) salt as a catalyst to facilitate the replacement of the diazonium group with a nucleophile, such as a halide or cyanide.[12][13]

Experimental Protocol: Diazotization and Sandmeyer Chlorination

Materials:

  • Ethyl 4-amino-indane-1-carboxylate

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Standard laboratory glassware, including a three-necked flask, mechanical stirrer, and dropping funnel

Procedure:

Part A: Diazotization

  • In a three-necked flask, suspend ethyl 4-amino-indane-1-carboxylate (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve NaNO₂ (1.1 eq) in cold water.

  • Add the NaNO₂ solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate beaker, dissolve CuCl (1.2 eq) in concentrated HCl.

  • Cool the CuCl solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Observe for the evolution of nitrogen gas.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

diazotization_sandmeyer_workflow cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction start_amine 4-Amino-Indane Ester reagents_diazo NaNO₂, HCl, H₂O 0-5 °C start_amine->reagents_diazo diazonium_salt Diazonium Salt Intermediate reagents_diazo->diazonium_salt reaction_sandmeyer Addition of Diazonium Salt N₂ Evolution diazonium_salt->reaction_sandmeyer Intermediate Transfer reagents_sandmeyer CuCl, HCl 0-5 °C reagents_sandmeyer->reaction_sandmeyer workup_sandmeyer Extraction & Purification reaction_sandmeyer->workup_sandmeyer end_product 4-Chloro-Indane Ester workup_sandmeyer->end_product

Caption: Workflow for Diazotization and Sandmeyer Reaction.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the chemical modification of 4-amino-indane esters. The versatility of the 4-amino group, when coupled with the strategic selection of reagents and reaction conditions, allows for the synthesis of a vast array of derivatives. These methodologies are central to the exploration of structure-activity relationships and the development of novel therapeutic agents based on the privileged 4-amino-indane scaffold. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Note & Protocol: Chemoselective Reduction of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Principle

The conversion of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science. This document provides a detailed protocol for the reduction of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate to its corresponding primary alcohol, (4-amino-2,3-dihydro-1H-inden-2-yl)methanol. The target molecule is a valuable bifunctional building block, possessing both a primary amine and a primary alcohol.

The primary challenge in this synthesis is the presence of two reducible functional groups: the ester and the aromatic amine. A powerful reducing agent is required for the ester, which is less reactive than aldehydes or ketones.[1][2] Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity, capable of readily reducing esters and carboxylic acids to primary alcohols.[3][4] However, its high reactivity also presents challenges. The acidic protons of the primary amine will react with LiAlH₄ in an acid-base reaction, consuming the reagent and releasing hydrogen gas.[5] Therefore, the stoichiometry of the reaction must be carefully calculated to account for both the ester reduction and the amine deprotonation.

This protocol employs an excess of LiAlH₄ in an anhydrous ethereal solvent under an inert atmosphere, followed by a carefully controlled quenching procedure (Fieser workup) to safely destroy excess reagent and facilitate the isolation of the desired product.[6][7]

Reaction Mechanism and Stoichiometry

The reduction of the ester proceeds via a two-step nucleophilic addition of hydride (H⁻) from the AlH₄⁻ anion.[5]

  • First Hydride Addition: A hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: This intermediate collapses, eliminating the methoxide group (⁻OCH₃) to form an intermediate aldehyde.

  • Second Hydride Addition: The aldehyde is immediately and rapidly reduced by a second equivalent of hydride, forming an aluminum alkoxide intermediate.

  • Workup: Aqueous workup protonates the alkoxide to yield the final primary alcohol product.

Simultaneously, the primary amine reacts with LiAlH₄:

  • Acid-Base Reaction: Each N-H bond reacts with a hydride, consuming LiAlH₄ and liberating H₂ gas. For a primary amine (-NH₂), this consumes two hydride equivalents.

Therefore, for every one mole of the starting ester, a theoretical minimum of four hydride equivalents are required: two for the ester carbonyl reduction and two for the deprotonation of the amine. In practice, an excess of LiAlH₄ is used to ensure the reaction goes to completion.

G cluster_main LiAlH₄ Reduction of an Amino Ester cluster_ester LiAlH₄ Reduction of an Amino Ester Start Methyl 4-amino-2,3-dihydro- 1H-indene-2-carboxylate Amine_React Acid-Base Reaction with -NH₂ (Consumes 2x [H⁻]) Start->Amine_React Ester_React Ester Group Hydride1 1. First Hydride Addition (LiAlH₄) Start->Hydride1 H2_gas H₂ Gas Evolution Amine_React->H2_gas Releases Tetrahedral1 Tetrahedral Intermediate Hydride1->Tetrahedral1 Elimination 2. Elimination of Methoxide (-OCH₃) Tetrahedral1->Elimination Aldehyde Aldehyde Intermediate Elimination->Aldehyde Hydride2 3. Second Hydride Addition (LiAlH₄) Aldehyde->Hydride2 Alkoxide Aluminum Alkoxide Intermediate Hydride2->Alkoxide Workup 4. Aqueous Workup (Protonation) Alkoxide->Workup Product (4-amino-2,3-dihydro- 1H-inden-2-yl)methanol Workup->Product

Caption: Reaction pathway for the LiAlH₄ reduction of the amino ester.

Safety and Handling of Lithium Aluminum Hydride (LiAlH₄)

WARNING: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It can ignite in moist air and is corrosive.[8][9] All operations must be conducted under a strictly anhydrous, inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a fire-retardant laboratory coat, safety glasses or a face shield, and impervious gloves (e.g., nitrile).[8][9]

  • Handling: Handle LiAlH₄ powder in a glovebox or under a steady stream of inert gas. Avoid creating dust. Use spark-resistant tools.[8]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered lime readily available for spills. DO NOT USE WATER, CO₂, OR SODA-ACID EXTINGUISHERS. [8][10] Ensure immediate access to an eyewash station and safety shower.[6][10]

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas. It must be performed slowly at low temperatures (0 °C) with extreme caution.[6][11]

Experimental Protocol

Materials and Reagents
ParameterSpecificationPurpose
Starting Material This compoundSubstrate
Reducing Agent Lithium aluminum hydride (LiAlH₄), powder or 1M solution in THFSource of hydride
Solvent Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)Reaction medium
Quenching Agents Deionized Water, 15% (w/v) Sodium Hydroxide (NaOH) solutionWorkup
Drying Agent Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Removal of residual water
Filter Aid Celite® 545Aids in filtering fine aluminum salts
Atmosphere Nitrogen (N₂) or Argon (Ar), high purityInert atmosphere
Step-by-Step Procedure

A. Reaction Setup and Execution

  • Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, addition funnel, condenser) is oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

  • Inert Atmosphere: Assemble the glassware and purge the system with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, suspend 2.0 equivalents of LiAlH₄ powder in anhydrous THF (approx. 10 mL per gram of LAH). Cool the suspension to 0 °C using an ice-water bath.

    • Rationale: Using a 2-fold excess ensures complete reaction, accounting for the ester, the amine protons, and any reaction with trace moisture. The reaction is cooled to control the initial exotherm.

  • Substrate Addition: Dissolve 1.0 equivalent of this compound in anhydrous THF (approx. 5-10 mL per gram of substrate). Transfer this solution to the addition funnel.

  • Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30-60 minutes. Vigorous hydrogen evolution will be observed initially.

    • Rationale: Slow addition is critical to control the exothermic reaction and prevent a dangerous temperature spike.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The disappearance of the starting ester spot and the appearance of a more polar product spot indicates completion.

B. Reaction Workup (Fieser Method)

The following procedure is for a reaction that used 'x' grams of LiAlH₄.[7]

  • Cooling: Dilute the reaction mixture with an equal volume of diethyl ether and cool it back down to 0 °C in an ice-water bath.

    • Rationale: Dilution and cooling are essential safety measures to dissipate heat during the highly exothermic quenching process.[6]

  • Quenching - Step 1 (Water): EXTREMELY SLOWLY and CAREFULLY , add 'x' mL of deionized water dropwise. Use a syringe or addition funnel. Vigorous gas evolution (H₂) will occur. Ensure the rate of addition does not cause excessive frothing or a rapid temperature increase.

  • Quenching - Step 2 (Base): Slowly add 'x' mL of a 15% aqueous NaOH solution. The mixture will begin to form a granular precipitate.

  • Quenching - Step 3 (Water): Slowly add '3x' mL of deionized water.

  • Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A white, granular, and easily filterable solid (aluminum salts) should form.[7]

Caption: Experimental workflow for LiAlH₄ reduction and Fieser workup.

C. Isolation and Purification

  • Filtration: Add a pad of Celite® to a Büchner funnel and filter the slurry. Wash the white solid thoroughly with additional THF or ethyl acetate to recover all the product.

  • Extraction: If the product has some water solubility, the filtrate can be transferred to a separatory funnel and extracted with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude (4-amino-2,3-dihydro-1H-inden-2-yl)methanol can be purified by column chromatography on silica gel or by recrystallization, if it is a solid.

Product Characterization

The final product should be characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the disappearance of the ester methyl signal and the appearance of the new CH₂OH signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the ester carbonyl (C=O) stretch and the appearance of a broad O-H stretch for the alcohol.

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction is incomplete Insufficient LiAlH₄; reaction time too short; poor quality of reagents.Use a larger excess of LiAlH₄; increase reaction time or temperature (reflux); ensure all reagents and solvents are anhydrous.
Workup produces a gelatinous precipitate Incorrect stoichiometry in the Fieser workup; insufficient stirring.Add anhydrous MgSO₄ and stir vigorously for an extended period (1-2 hours). In the future, ensure precise addition of quenching agents.
Low product yield Product loss during filtration of aluminum salts; product is water-soluble.Wash the filter cake thoroughly with plenty of solvent. If the product is polar, perform a liquid-liquid extraction on the filtrate or use a continuous extractor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on improving yield and troubleshooting common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a multi-step process that begins with the formation of an indanone precursor, followed by functional group manipulations to introduce the carboxylate and nitro moieties, and culminates in the reduction of the nitro group to the target amine.

Synthetic_Pathway A Indanone Precursor B Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate A->B Carboxylation C Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate B->C Nitration D This compound C->D Nitro Group Reduction

Caption: General synthetic route for this compound.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis, providing explanations and actionable solutions.

Step 1: Carboxylation of the Indanone Precursor

Question: My yield for the carboxylation of 1-indanone with dimethyl carbonate is consistently low. What are the critical parameters for this reaction?

Answer: The carboxylation of 1-indanone to form methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a base-mediated reaction that requires careful control of conditions to favor the desired product.[1]

  • Base Selection and Stoichiometry: Sodium hydride (NaH) is a common and effective base for this transformation. It is crucial to use a sufficient excess of NaH (typically 2-3 equivalents) to ensure complete deprotonation of the indanone at the alpha-position. The quality of the NaH is also critical; it should be fresh and free from extensive oxidation.

  • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is a suitable solvent. The reaction is often initiated at room temperature and then heated to reflux to drive it to completion. Ensure your THF is thoroughly dried, as moisture will quench the sodium hydride and inhibit the reaction.

  • Reaction Time: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Incomplete conversion is a common reason for low yields. If the reaction stalls, a fresh portion of NaH might be carefully added.

  • Work-up Procedure: Acidic work-up is necessary to neutralize the excess base and protonate the enolate intermediate. Care must be taken during the addition of acid to control the temperature, as the reaction can be exothermic.

Step 2: Nitration of the Indene Ring

Question: I am observing the formation of multiple nitrated isomers during the nitration of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. How can I improve the regioselectivity for the 4-position?

Answer: The regioselectivity of electrophilic aromatic substitution, such as nitration, on the indene ring system is influenced by both the existing substituents and the reaction conditions.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The concentration of these acids is crucial. Fuming nitric acid and concentrated sulfuric acid will provide a high concentration of the nitronium ion (NO₂⁺), the active electrophile.

  • Temperature Control: This reaction is highly exothermic and requires strict temperature control, typically between 0 and 5 °C. Running the reaction at higher temperatures can lead to over-nitration and the formation of undesired isomers.

  • Order of Addition: The substrate should be added slowly to the pre-cooled nitrating mixture to maintain temperature control and minimize side reactions.

  • Alternative Nitrating Agents: For substrates sensitive to strongly acidic conditions, milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can be employed to potentially improve regioselectivity.

Step 3: Reduction of the Nitro Group

Question: My primary challenge is the low yield during the reduction of methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate. What are the most effective methods, and what are the common pitfalls?

Answer: The reduction of an aromatic nitro group to an amine is a critical transformation with several reliable methods. The choice of method depends on the scale of the reaction and the presence of other functional groups.

Method 1: Catalytic Hydrogenation

This is often the cleanest and most efficient method for nitro group reduction.

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst. A 5-10% loading of Pd on carbon is typical.

    • Raney Nickel: This is another active catalyst, particularly useful if other reducible functional groups that are sensitive to Pd/C are present.

  • Catalyst Loading and Quality: Ensure the catalyst is fresh and active. Catalyst poisoning by sulfur-containing compounds or other impurities in the starting material or solvent can significantly reduce its efficacy. The catalyst loading should be optimized, typically ranging from 1 to 10 mol%.

  • Hydrogen Pressure: The reaction can be carried out using a hydrogen balloon for small-scale reactions or in a Parr hydrogenator for larger scales, where higher pressures (e.g., 50 psi) can accelerate the reaction rate.

  • Solvent: Methanol or ethanol are common solvents for this reduction.

  • Incomplete Reaction: If the reaction is sluggish, it could be due to an inactive catalyst or insufficient hydrogen pressure. The reaction should be monitored by TLC until the starting material is fully consumed.

Method 2: Chemical Reduction

Chemical reduction offers an alternative when catalytic hydrogenation is not feasible.

  • Tin(II) Chloride (SnCl₂): This is a classic and reliable method for the reduction of aromatic nitro groups. The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate.

  • Iron (Fe) or Zinc (Zn) in Acidic Media: Using iron or zinc powder in the presence of an acid like acetic acid or hydrochloric acid is a cost-effective method for nitro group reduction.

Troubleshooting Low Yields in the Reduction Step:

Troubleshooting_Reduction Start Low Yield of Amino Product Q1 Is the starting nitro compound fully consumed? (Check TLC) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2_Yes Are there significant side products observed on TLC? A1_Yes->Q2_Yes Sub_Q1_No Incomplete Reaction A1_No->Sub_Q1_No Sol_Q1_No1 Increase reaction time or temperature (with caution). Sub_Q1_No->Sol_Q1_No1 Sol_Q1_No2 For catalytic hydrogenation: - Use fresh, active catalyst. - Increase catalyst loading. - Increase hydrogen pressure. Sub_Q1_No->Sol_Q1_No2 Sol_Q1_No3 For chemical reduction: - Add more reducing agent in portions. Sub_Q1_No->Sol_Q1_No3 A2_Yes Yes Q2_Yes->A2_Yes Yes A2_No No Q2_Yes->A2_No No Sub_Q2_Yes Side Reactions A2_Yes->Sub_Q2_Yes Sub_A2_No Product Loss During Work-up/Purification A2_No->Sub_A2_No Sol_Q2_Yes1 Over-reduction: Consider a milder reducing agent or shorter reaction time. Sub_Q2_Yes->Sol_Q2_Yes1 Sol_Q2_Yes2 Formation of azo or azoxy compounds: - Ensure sufficient reducing agent is present. - This is more common with certain chemical reductants. Sub_Q2_Yes->Sol_Q2_Yes2 Sol_A2_No1 Optimize extraction pH to ensure the amine is in its free base form. Sub_A2_No->Sol_A2_No1 Sol_A2_No2 Review purification method (e.g., column chromatography conditions). Sub_A2_No->Sol_A2_No2

Caption: A decision-making workflow for troubleshooting low yields in the nitro reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: Column chromatography on silica gel is a standard and effective method for purifying the final product. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will typically provide good separation. The amino group can sometimes cause tailing on silica gel; adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue.

Q2: Can I use other reducing agents for the nitro group reduction?

A2: Yes, several other reducing agents can be employed. Sodium dithionite (Na₂S₂O₄) is a mild reducing agent that can be used. For specific applications where chemoselectivity is a concern, transfer hydrogenation using a hydrogen donor like ammonium formate in the presence of Pd/C is also a viable option.

Q3: How can I confirm the successful synthesis of the final product?

A3: A combination of analytical techniques should be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, showing the characteristic peaks for the aromatic and aliphatic protons, the methyl ester, and the newly formed amine group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) for the amine group will indicate a successful reduction.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several steps require specific safety measures:

  • Sodium Hydride: This is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is exothermic and requires careful temperature control to prevent runaways.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity. Use a system designed for hydrogenation reactions.

Experimental Protocols

Representative Protocol for the Reduction of Methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-nitro-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

ParameterRecommended Range/ValueNotes
Catalyst 10% Pd/CEnsure the catalyst is fresh and active.
Catalyst Loading 5-10 mol%May need to be optimized.
Solvent Methanol or EthanolEnsure the solvent is of appropriate purity.
Hydrogen Source Hydrogen balloon or Parr apparatusEnsure a continuous supply of hydrogen.
Temperature Room TemperatureThe reaction is typically efficient at room temperature.
Reaction Time 2-12 hoursMonitor by TLC.

References

common side products in the synthesis of 4-amino-indan-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-indan-2-carboxylates. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causal factors behind the formation of common impurities. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.

Overview of the Primary Synthetic Challenge

The most prevalent synthetic route to 4-amino-indan-2-carboxylates involves the nitration of an indan-2-carboxylate precursor, followed by the reduction of the resulting 4-nitro intermediate. While seemingly straightforward, the reduction step is a critical juncture where numerous side products can arise, complicating purification and compromising yield. This guide will focus predominantly on troubleshooting this key transformation.

Diagram: General Synthetic Pathway

G cluster_0 Step 1: Indane Carboxylate Formation cluster_1 Step 2: Aromatic Nitration cluster_2 Step 3: Nitro Group Reduction cluster_3 Common Side Products A Indane Precursors B Indan-2-carboxylate Ester A->B Esterification / Cyclization C 4-Nitro-indan-2-carboxylate B->C HNO₃ / H₂SO₄ D 4-Amino-indan-2-carboxylate (Target Product) C->D Reduction (e.g., H₂/Pd-C) E Isomeric Nitro Compounds (e.g., 6-nitro) C->E Lack of Regiocontrol F Reduction Intermediates (Nitroso, Hydroxylamine) C->F Incomplete Reaction H Dehalogenated Products C->H For Halogenated Substrates G Dimeric Impurities (Azo, Azoxy) F->G Condensation NitroReduction cluster_main Main Reduction Pathway cluster_side Dimerization Side Reactions Start 4-Nitro-indan-2-carboxylate (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy Dimer (R-N(O)=NR) Nitroso->Azoxy + R-NHOH - H₂O Product 4-Amino-indan-2-carboxylate (R-NH₂) Hydroxylamine->Product +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Azo Dimer (R-N=NR) Azoxy->Azo +2e⁻, +2H⁺ (further reduction)

stability issues of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

A Guide to Understanding and Mitigating Stability Challenges in Acidic Environments

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and formulation scientists with practical, in-depth answers to stability issues encountered when working with this compound under acidic conditions. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the stability of this compound.

Q1: We've observed significant degradation of our compound in a formulation buffer at pH 4. What is the most probable cause?

The primary and most immediate stability concern for this compound in acidic aqueous media is the acid-catalyzed hydrolysis of the methyl ester functional group.[1][2] This reaction converts the ester into its corresponding carboxylic acid, 4-amino-2,3-dihydro-1H-indene-2-carboxylic acid, and methanol. The reaction rate is highly dependent on pH, temperature, and the specific acid catalyst used.[1] This is a classic degradation pathway for ester-containing molecules, particularly in protic solutions.

Q2: How does the 4-amino group influence the compound's behavior in acidic solutions?

The primary amine at the 4-position of the indane ring is basic and will be readily protonated in acidic conditions to form an ammonium salt (e.g., a hydrochloride or trifluoroacetate salt, depending on the acid present). This has two major consequences:

  • Solubility: The formation of the salt dramatically increases the compound's polarity and, typically, its solubility in aqueous media. Conversely, it decreases solubility in non-polar organic solvents.

  • Electronic Effects: Protonation of the amino group makes it an electron-withdrawing group, which can subtly influence the reactivity of the rest of the molecule, although the primary point of instability remains the ester. In extremely concentrated acids, the amino acid backbone itself is known to remain stable.[3]

Q3: Besides ester hydrolysis, are there other degradation pathways I should be aware of under acidic conditions?

While ester hydrolysis is the most common issue, under more forcing conditions (e.g., strong acids, high temperatures, presence of oxidizing agents), other pathways could become relevant:

  • Oxidation: The electron-rich aromatic ring and the amino group can be susceptible to oxidation, especially if trace metals or peroxides are present.[4]

  • Aromatization/Rearrangement: While less common for the stable indane scaffold, harsh acidic conditions can sometimes promote unexpected rearrangements or aromatization in complex molecules.[5]

It is crucial to perform forced degradation studies to identify and characterize any potential minor degradants specific to your experimental or storage conditions.[6]

Troubleshooting Guide: Experimental Scenarios

This section provides detailed solutions to specific problems you might encounter during your research.

Scenario 1: An unexpected, more polar product appears after an acidic workup or purification.

Q: During the workup of my reaction, I used 1 M HCl to wash the organic layer. My post-workup HPLC and TLC analyses show a new, more polar peak/spot, and my yield of the desired ester is low. What is happening?

Analysis: You are almost certainly observing the product of ester hydrolysis: 4-amino-2,3-dihydro-1H-indene-2-carboxylic acid. Aqueous acid washes, especially with prolonged contact time or at elevated temperatures, provide ideal conditions for this degradation. The resulting carboxylic acid is significantly more polar than the parent methyl ester, causing it to have a shorter retention time in reversed-phase HPLC and a lower Rf value on a normal-phase TLC plate.

Recommended Actions:

  • Confirm Identity: The most rigorous way to confirm the identity of the degradant is by mass spectrometry (LC-MS), which should show a mass corresponding to the loss of a methylene group (-CH₂) or a mass difference of 14 Da compared to the parent ester.

  • Mitigate During Workup:

    • Use milder conditions: Wash with a saturated sodium bicarbonate solution or cold, dilute acid (e.g., 0.1 M HCl) instead of concentrated acids.

    • Minimize contact time: Perform the wash quickly and avoid letting the phases sit together for extended periods.

    • Control temperature: Conduct the workup in an ice bath to significantly slow the hydrolysis rate.

  • Alternative Purification: If acidic conditions are unavoidable for purification (e.g., in some forms of chromatography), consider using non-aqueous systems or ensure the residence time on the column is minimized and the temperature is kept low.

Degradation_Product Parent Methyl 4-amino-2,3-dihydro-1H- indene-2-carboxylate (Less Polar) Degradant 4-amino-2,3-dihydro-1H- indene-2-carboxylic acid (More Polar) Parent->Degradant  Acid-Catalyzed  Hydrolysis  (e.g., HCl, H₂O)

Caption: Primary degradation pathway under acidic conditions.

Scenario 2: My compound seems stable during the reaction, but degrades during HPLC analysis using an acidic mobile phase.

Q: I am using a standard reversed-phase HPLC method with a water/acetonitrile gradient and 0.1% trifluoroacetic acid (TFA). I notice a growing peak shoulder or a secondary peak corresponding to the carboxylic acid over multiple runs. How can I get reliable analytical data?

Analysis: This is a case of on-column degradation. While 0.1% TFA is a common mobile phase modifier, it creates a low pH environment (typically pH 2-2.5). For a susceptible molecule like an amino acid ester, this can be sufficient to cause slow hydrolysis directly within the analytical system, especially if the column temperature is elevated (e.g., >30°C).

Recommended Actions:

  • Reduce Column Temperature: Lower the column oven temperature to 20-25°C. Hydrolysis is a chemical reaction with a rate that is highly sensitive to temperature.

  • Use a Milder Acid Modifier: Replace TFA with formic acid (0.1%). Formic acid provides a higher pH (around 2.7-3.0) which can significantly reduce the rate of hydrolysis while still providing good peak shape for the protonated amine.

  • Increase Flow Rate/Shorten Run Time: A faster analysis minimizes the time the analyte spends in the acidic mobile phase, reducing the opportunity for degradation.

  • Method Validation: As part of your method validation, always perform analyte stability tests in the mobile phase solution on the benchtop for several hours to diagnose this issue proactively.[7]

ParameterStandard Condition (Problematic)Recommended ChangeRationale
Mobile Phase pH 0.1% TFA (pH ~2.1)0.1% Formic Acid (pH ~2.8)Reduces acid catalyst activity.
Temperature 35-40°C20-25°CSlows the kinetic rate of hydrolysis.
Analysis Time 15 min gradient< 10 min gradient / IsocraticMinimizes exposure time to acidic conditions.

Table 1: Adjustments to HPLC parameters to mitigate on-column degradation.

Experimental Protocols & Methodologies

To ensure the integrity of your work, it is essential to quantify the stability of your compound under relevant conditions. Here are proven protocols to guide your investigation.

Protocol 1: Kinetic Stability Assessment by HPLC

This protocol allows you to determine the rate of degradation under specific acidic conditions.

Objective: To quantify the percentage of this compound remaining over time in a defined acidic buffer.

Methodology:

  • Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) of your compound in a suitable organic solvent like acetonitrile or methanol.

    • Prepare the acidic test buffer (e.g., 0.1 M citrate buffer, pH 4.0). Equilibrate it to the desired study temperature (e.g., 25°C or 40°C).

  • Initiation (t=0):

    • Add a small aliquot of the stock solution to the pre-warmed buffer to achieve the target final concentration (e.g., 100 µg/mL). Ensure the initial percentage of organic solvent is low (<5%) to not significantly alter the buffer pH.

    • Vortex immediately. This is your t=0 sample.

    • Immediately withdraw an aliquot (e.g., 200 µL), and quench the degradation by adding it to a vial containing an equal volume of a neutralizing or diluting solution (e.g., mobile phase or a basic buffer) to stop the reaction.

  • Time Points:

    • Maintain the reaction vial at the constant study temperature.

    • Withdraw and quench aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze all quenched samples by a validated, stability-indicating HPLC method (see recommendations above).

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample, using the peak area.

    • Plot % Remaining vs. Time to determine the degradation kinetics.

Caption: Workflow for a kinetic stability study.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation is essential for identifying potential degradation products and establishing the specificity of analytical methods, as recommended by ICH guidelines.[6]

Objective: To intentionally degrade the sample to ensure that the analytical method can separate the parent compound from its degradation products.

Methodology: Prepare separate solutions of the compound (e.g., at 1 mg/mL) and subject them to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.

Stress ConditionTypical Reagent & TemperatureTimePrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C2-8 hoursEster Hydrolysis
Base Hydrolysis 0.1 M NaOH, Room Temp1-4 hoursEster Hydrolysis (saponification)
Oxidation 3% H₂O₂, Room Temp24 hoursPotential oxidation of amine/ring
Thermal 80°C (in solution)48 hoursGeneral thermal degradation
Photolytic High-intensity visible/UV light24 hoursPhotodegradation

Table 2: Representative conditions for a forced degradation study.

Mechanistic Deep Dive

Q: Can you illustrate the chemical mechanism of the acid-catalyzed ester hydrolysis for this specific molecule?

A: Certainly. The reaction proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).

  • Protonation: The acidic catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it from a poor leaving group (-OCH₃) into a good leaving group (CH₃OH).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Hydrolysis_Mechanism cluster_0 1. Protonation of Carbonyl cluster_1 2. Nucleophilic Attack cluster_2 3. Proton Transfer cluster_3 4. Elimination of Methanol cluster_4 5. Deprotonation A Ester + H₃O⁺ B Protonated Ester A->B +H⁺ C Tetrahedral Intermediate B->C +H₂O B->C D Protonated Leaving Group C->D intramolecular H⁺ transfer C->D E Protonated Carboxylic Acid D->E -CH₃OH D->E F Carboxylic Acid + H₃O⁺ E->F -H⁺ E->F

Caption: Stepwise mechanism of acid-catalyzed ester hydrolysis (A_AC_2).

References

Technical Support Center: Optimization of Reaction Conditions for Enzymatic Amination of Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic amination of indanones. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the optimization of these crucial biocatalytic reactions. Drawing from established scientific principles and field-proven insights, this resource aims to empower you to troubleshoot effectively and enhance the efficiency and stereoselectivity of your enzymatic aminations.

Introduction to Enzymatic Amination of Indanones

The asymmetric amination of prochiral ketones like indanones, utilizing transaminase (TA) enzymes, is a powerful tool for synthesizing valuable chiral amines, which are key building blocks in many pharmaceutical compounds.[1][2][3] Transaminases, being pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[4][5][6] This biocatalytic approach offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and improved sustainability.[2][3] However, realizing the full potential of this technology often requires careful optimization of various reaction parameters to overcome challenges such as unfavorable reaction equilibria and enzyme inhibition.[7][8]

This guide provides a structured approach to troubleshooting and optimizing your experiments, ensuring robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the enzymatic amination of indanones, offering potential causes and actionable solutions.

Issue 1: Low or No Product Conversion

You've set up your reaction, but after the designated time, you observe minimal to no formation of the desired aminoindan.

Potential Causes & Solutions

  • Unfavorable Reaction Equilibrium: The amination of some ketones, including indanones, can be thermodynamically unfavorable, leading to low equilibrium conversions.[9]

    • Solution 1: Increase Amine Donor Concentration: Using a large excess of the amine donor (e.g., isopropylamine or L-alanine) can shift the equilibrium towards product formation.[8] However, be mindful of potential substrate inhibition by the amine donor at very high concentrations.[10]

    • Solution 2: In Situ Product/Co-product Removal: The removal of the ketone co-product (e.g., acetone when using isopropylamine) can effectively drive the reaction forward.[8][9] This can be achieved by:

      • Employing a two-phase system where the co-product is extracted into an organic phase.[10]

      • Using an enzymatic cascade system, for instance, coupling the reaction with a lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) system to convert the pyruvate co-product (from L-alanine) to lactate.[7][9]

    • Solution 3: Use "Smart" Amine Donors: Certain diamine donors can undergo irreversible cyclization after deamination, effectively removing the co-product from the equilibrium.[11]

  • Enzyme Inactivity: The transaminase may be inactive or denatured.

    • Solution 1: Verify Enzyme Activity: Before starting your main experiment, perform a small-scale activity assay with a known, reliable substrate to confirm the enzyme is active.

    • Solution 2: Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and buffer conditions to maintain its stability.[12]

    • Solution 3: Ensure PLP Cofactor Presence: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor.[5] Ensure that PLP is included in the reaction mixture at an appropriate concentration (typically 0.1-1 mM).[10][13]

  • Sub-optimal Reaction Conditions: The pH, temperature, or co-solvent concentration may not be optimal for the specific transaminase being used.

    • Solution: Systematic Optimization: Refer to the FAQ section for guidance on systematically optimizing each of these critical parameters.

Issue 2: Poor Enantioselectivity (Low %ee)

You are forming the desired product, but the enantiomeric excess (%ee) is lower than expected.

Potential Causes & Solutions

  • Incorrect Enzyme Selection: Not all transaminases will exhibit high enantioselectivity for every substrate.

    • Solution: Screen a Panel of Transaminases: It is highly recommended to screen a diverse panel of both (R)- and (S)-selective transaminases to identify the optimal biocatalyst for your specific indanone derivative.[7]

  • Presence of Inhibitors: Certain compounds in your reaction mixture could be inhibiting the enzyme and affecting its stereochemical control.

    • Solution: Check Purity of Starting Materials: Ensure the purity of your indanone substrate and other reaction components. Impurities could act as inhibitors.

  • Non-Enzymatic Racemization: The chiral amine product might be undergoing racemization under the reaction conditions.

    • Solution: Analyze Product Stability: Run a control experiment where you incubate the pure chiral amine product under the reaction conditions (without the enzyme) and monitor its enantiomeric purity over time. If racemization occurs, you may need to adjust the pH or temperature.

Issue 3: Reaction Stalls After Initial Progress

The reaction starts well, but the conversion plateaus at a low to moderate level, far from the expected equilibrium.

Potential Causes & Solutions

  • Substrate or Product Inhibition: Many transaminases are susceptible to inhibition by high concentrations of the ketone substrate or the amine product.[7][14][15]

    • Solution 1: Substrate Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach where the indanone is added gradually can maintain a low, non-inhibitory concentration.[16]

    • Solution 2: In Situ Product Removal (ISPR): As mentioned for unfavorable equilibrium, ISPR techniques can also alleviate product inhibition by continuously removing the amine product from the aqueous phase.[10][16] This can be achieved using methods like liquid-liquid extraction or adsorption onto a resin.[16]

    • Solution 3: Enzyme Engineering: While a more advanced approach, protein engineering can be used to develop transaminase variants with reduced substrate or product inhibition.[5]

  • Enzyme Instability Under Operating Conditions: The enzyme may be losing activity over the course of the reaction due to thermal denaturation or incompatibility with co-solvents.[5][12]

    • Solution 1: Optimize Temperature and Co-solvent: Systematically evaluate the enzyme's stability at different temperatures and co-solvent concentrations. See the data in the tables below for typical ranges.

    • Solution 2: Enzyme Immobilization: Immobilizing the enzyme on a solid support can often enhance its operational stability and allow for easier reuse.[3][17]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of optimizing the enzymatic amination of indanones.

Q1: How do I choose the right transaminase for my indanone substrate?

The selection of the transaminase is crucial for both high conversion and excellent enantioselectivity. There is no single "best" enzyme, as substrate scope varies widely. The most effective approach is to perform an initial screen with a commercially available kit of diverse transaminases, including both (R)- and (S)-selective enzymes. This will quickly identify promising candidates for further optimization.

Q2: What is the optimal pH for the reaction?

The optimal pH for transaminases typically falls within the range of 7.0 to 9.0.[13][18] However, the exact optimum is enzyme-dependent. It is essential to screen a range of pH values for your specific enzyme and substrate combination. A pH that is too low or too high can lead to a significant loss of enzyme activity.[13]

pH Range General Effect on Transaminase Activity
< 6.0Often leads to reduced activity or denaturation.
7.0 - 9.0Typically the optimal range for many transaminases.[13][18]
> 9.5Can cause enzyme denaturation and potential side reactions.

Q3: What is the effect of temperature on the reaction?

Temperature influences both the reaction rate and the stability of the enzyme. Higher temperatures generally increase the reaction rate up to a certain point, beyond which thermal denaturation causes a rapid loss of activity.[13] The optimal temperature is a trade-off between activity and stability. For many transaminases, a temperature range of 30-50°C is a good starting point.[13][19]

Temperature Range General Effect on Transaminase
20-30°CLower reaction rate but generally good enzyme stability.
30-50°COften the optimal range for a balance of activity and stability.[13][19]
> 50°CIncreased risk of thermal denaturation and loss of activity.[13]

Q4: Why and when should I use a co-solvent?

Indanones often have limited solubility in aqueous buffers. Co-solvents are used to increase the solubility of the substrate and can sometimes enhance enzyme activity.[10][13] Dimethyl sulfoxide (DMSO) is a commonly used and effective co-solvent for transaminase reactions.[2][10][13] However, high concentrations of organic solvents can denature the enzyme.[12] It is crucial to determine the optimal co-solvent concentration, typically in the range of 5-30% (v/v).[10]

Co-solvent (DMSO) % (v/v) General Effect
0-5%May be insufficient to solubilize hydrophobic indanones.
5-30%Often improves substrate solubility and can enhance enzyme activity.[10]
> 30%Increased risk of enzyme inactivation.[10]

Q5: How do I select the appropriate amine donor?

The choice of amine donor is critical for both reaction efficiency and process economics.

  • Isopropylamine (IPA): A common and inexpensive amine donor. Its use generates acetone as a co-product, which is volatile and can be easier to remove to shift the equilibrium.

  • L-Alanine: Another widely used amine donor. It produces pyruvate as a co-product, which can be removed using enzymatic cascades (e.g., LDH/GDH system).[7][9]

  • Other Amines: For specific applications, other primary amines can be used. The choice will depend on the transaminase's substrate specificity and the desired process conditions. The economic viability of the chosen donor should also be considered for larger scale applications.[20]

Q6: What is a typical starting enzyme loading?

Enzyme loading should be optimized to achieve a desirable reaction rate without being cost-prohibitive. A typical starting point for a lab-scale reaction is in the range of 1-10% (w/w) of enzyme preparation relative to the substrate.[19] The optimal loading will depend on the specific activity of the enzyme preparation and the desired reaction time.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Enzymatic Amination of an Indanone

This protocol provides a starting point for a typical small-scale reaction.

  • Prepare Buffer: Prepare a 100 mM phosphate buffer at the desired pH (e.g., pH 8.0).

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine:

    • Phosphate buffer (to final volume).

    • Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

    • Amine donor (e.g., isopropylamine) to the desired final concentration (e.g., 500 mM).

    • Co-solvent (e.g., DMSO) to the desired final percentage (e.g., 10% v/v).

  • Substrate Addition: Add the indanone substrate to the desired final concentration (e.g., 50 mM). Ensure it is fully dissolved.

  • Enzyme Addition: Initiate the reaction by adding the transaminase enzyme preparation (e.g., 5 mg/mL).

  • Incubation: Incubate the reaction at the desired temperature (e.g., 40°C) with agitation.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.

Diagram: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion Start Low or No Conversion Observed Check_Equilibrium Is the reaction equilibrium unfavorable? Start->Check_Equilibrium Check_Enzyme_Activity Is the enzyme active? Check_Equilibrium->Check_Enzyme_Activity No Increase_Donor Increase amine donor concentration Check_Equilibrium->Increase_Donor Yes Remove_Coproduct Implement in situ co-product removal Check_Equilibrium->Remove_Coproduct Yes Use_Smart_Donor Consider using a 'smart' amine donor Check_Equilibrium->Use_Smart_Donor Yes Check_Conditions Are reaction conditions optimal? Check_Enzyme_Activity->Check_Conditions No Verify_Activity Perform activity assay with a control substrate Check_Enzyme_Activity->Verify_Activity Yes Check_Storage Verify enzyme storage conditions Check_Enzyme_Activity->Check_Storage Yes Add_PLP Ensure PLP cofactor is present Check_Enzyme_Activity->Add_PLP Yes Optimize_pH Optimize pH Check_Conditions->Optimize_pH Yes Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Yes Optimize_Cosolvent Optimize Co-solvent Check_Conditions->Optimize_Cosolvent Yes Solution_Found Problem Resolved Increase_Donor->Solution_Found Remove_Coproduct->Solution_Found Use_Smart_Donor->Solution_Found Verify_Activity->Solution_Found Check_Storage->Solution_Found Add_PLP->Solution_Found Optimize_pH->Solution_Found Optimize_Temp->Solution_Found Optimize_Cosolvent->Solution_Found

Caption: A logical workflow for troubleshooting low conversion in enzymatic amination reactions.

Diagram: General Experimental Workflow for Optimization

Optimization_Workflow Start Define Indanone Substrate and Target Chiral Amine Enzyme_Screening Screen a Panel of (R)- and (S)-Transaminases Start->Enzyme_Screening Select_Best_Enzyme Select Enzyme with Best Activity and Enantioselectivity Enzyme_Screening->Select_Best_Enzyme Optimize_pH Optimize Reaction pH Select_Best_Enzyme->Optimize_pH Optimize_Temp Optimize Temperature Optimize_pH->Optimize_Temp Optimize_Cosolvent Optimize Co-solvent (e.g., DMSO concentration) Optimize_Temp->Optimize_Cosolvent Optimize_Donor Optimize Amine Donor Concentration Optimize_Cosolvent->Optimize_Donor Optimize_Loading Optimize Enzyme Loading Optimize_Donor->Optimize_Loading Final_Protocol Establish Final Optimized Protocol Optimize_Loading->Final_Protocol

Caption: A stepwise approach for the systematic optimization of reaction conditions.

References

Technical Support Center: Stability and Degradation of Amino-Indane Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for amino-indane esters. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the stability challenges associated with these compounds. Understanding the degradation pathways of amino-indane esters is critical for ensuring the purity, potency, and safety of your materials throughout the development lifecycle, from initial synthesis to final formulation.[1][2] This resource provides a structured approach to identifying, troubleshooting, and mitigating common degradation issues encountered during storage and experimentation.

Core Degradation Pathways: A Mechanistic View

Amino-indane esters, by their very nature, possess two primary functional groups susceptible to degradation: the ester linkage and the amino group. The indane core itself, being an aromatic system, is also a potential site for photodegradation. These inherent structural features dictate the three main degradation pathways: hydrolysis, oxidation, and photolysis.

Q1: What is hydrolytic degradation, and why are my amino-indane esters so susceptible?

A: Hydrolytic degradation is the cleavage of a chemical bond by the addition of water. The ester functional group in your compound is an electrophilic carbonyl carbon that is highly susceptible to nucleophilic attack by water. This reaction results in the cleavage of the ester bond, yielding the parent amino-indane alcohol and the corresponding carboxylic acid.

The rate of this degradation is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis, albeit through different mechanisms.[1] Furthermore, the amino group can influence the local pH and intramolecularly catalyze the reaction. The presence of ambient moisture is sufficient to initiate and propagate hydrolysis, making stringent control over storage conditions essential. Studies on similar amino acid esters have shown that these molecules are prone to hydrolysis, which can be accelerated by factors like pH and the presence of certain metal ions.[3][4]

Q2: I'm observing unexpected impurities that are not related to hydrolysis. What other pathways should I consider?

A: If you have ruled out hydrolysis, the next most probable cause is oxidation . The primary target for oxidation in an amino-indane ester is the nitrogen atom of the amino group. This is particularly true for secondary and tertiary amines. Exposure to atmospheric oxygen, or more aggressive oxidizing agents like peroxides often found in older organic solvents (e.g., THF, diethyl ether), can lead to the formation of N-oxides and other oxidative byproducts.[5][6]

Oxidation can also potentially occur on the aromatic ring of the indane structure, leading to hydroxylated impurities, though this is generally less common under typical storage conditions compared to amine oxidation. It is crucial to use high-purity, peroxide-free solvents and to consider storing samples under an inert atmosphere (e.g., nitrogen or argon) to minimize this pathway.[7]

Q3: My samples are stored in a dry, inert environment, but I still see degradation. Could light be the issue?

A: Yes, photodegradation is a critical factor that is often overlooked. The aromatic indane ring system contains chromophores that can absorb UV or visible light.[8] This absorption of energy can excite the molecule to a higher energy state, leading to the formation of reactive species like free radicals. These radicals can then initiate a cascade of reactions, resulting in a complex mixture of degradation products.[9]

Compounds with similar structures, such as ciprofloxacin, are known to undergo photolysis upon exposure to UV light.[1] To prevent photodegradation, it is mandatory to store amino-indane esters in amber glass vials or containers that block UV light and to keep them in a dark environment, such as a closed cabinet or refrigerator.

cluster_Main Amino-Indane Ester Stability cluster_Pathways Degradation Pathways cluster_Products Resulting Degradants Parent Amino-Indane Ester Hydrolysis Hydrolysis (Moisture, pH) Parent->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) Parent->Oxidation Photolysis Photodegradation (UV/Visible Light) Parent->Photolysis Hydrolysis_Prod Amino-Indane Alcohol + Carboxylic Acid Hydrolysis->Hydrolysis_Prod Oxidation_Prod N-Oxides, Hydroxylated Species Oxidation->Oxidation_Prod Photo_Prod Radical Adducts, Cleavage Products Photolysis->Photo_Prod

Caption: Primary degradation pathways for amino-indane esters.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments and provides quick answers to frequently asked questions.

Q4: I see a new, more polar peak in my reverse-phase HPLC analysis after storing my sample. What is the likely cause?

A: A new, more polar peak (i.e., a peak with a shorter retention time) on a standard C18 reverse-phase column is often indicative of hydrolysis . The resulting amino-indane alcohol and carboxylic acid are typically more polar than the parent ester. To confirm this, you can perform a forced degradation study by intentionally exposing a small amount of your sample to mild acidic or basic aqueous conditions.[7][10] If the retention time of the new peak matches the major degradant in the stressed sample, you have confirmed hydrolysis as the cause.

Q5: My sample's purity has dropped unexpectedly. What is the first troubleshooting step?

A: Conduct a systematic review of your storage and handling procedures. Use the following checklist:

  • Temperature: Is the sample stored at the recommended temperature (typically 2-8°C or -20°C)? Elevated temperatures accelerate all degradation pathways.[11]

  • Light Exposure: Is the sample protected from light at all times? Use amber vials and store them in the dark.

  • Atmosphere: Was the sample vial flushed with an inert gas (N₂ or Ar) before sealing? This is crucial for preventing oxidation.

  • Moisture: Are you using a desiccator for storage? Have you ensured that all solvents used to dissolve the sample are anhydrous?

  • Container Integrity: Is the container properly sealed to prevent moisture and air ingress?

Q6: How do I definitively identify the degradation pathways affecting my specific amino-indane ester derivative?

A: The most robust approach is to conduct a forced degradation study .[1][11][12] This involves intentionally subjecting your drug substance to stress conditions that are more severe than accelerated stability testing.[12] By analyzing the degradation products under each specific condition (acid, base, oxidation, heat, light), you can create a comprehensive degradation profile. This not only helps in identifying potential degradants but is also a regulatory requirement for developing stability-indicating analytical methods.[2]

Frequently Asked Questions (FAQs)
  • Q: What are the ideal storage conditions for amino-indane esters?

    • A: Store in a tightly sealed amber glass vial, under an inert atmosphere (argon or nitrogen), at low temperature (≤ -20°C), and in a dark, desiccated environment.

  • Q: Which analytical techniques are best for monitoring degradation?

    • A: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard.[10][13][14] HPLC-MS is particularly powerful as it can provide mass information to help identify the structure of the unknown degradants. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for volatile impurities, but may require derivatization for polar amino-indane compounds.[15][16]

  • Q: Can excipients in a formulation affect stability?

    • A: Absolutely. Excipients can introduce moisture, act as catalysts, or react directly with the amino-indane ester. It is crucial to conduct compatibility studies between your active pharmaceutical ingredient (API) and all proposed excipients early in the formulation development process.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a standard procedure for stress testing an amino-indane ester to identify potential degradants.

Objective: To generate degradation products for method development and pathway elucidation.

Procedure:

  • Prepare Stock Solution: Dissolve the amino-indane ester in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and the stock solution at 80°C, protected from light and moisture.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m²).

  • Time Points: Sample from each condition at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching: Neutralize acid and base samples with an equimolar amount of base/acid before analysis. Dilute samples to the target concentration.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Stress ConditionReagent/ParameterTypical IncubationPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M - 1 M HCl60°C for 48hEster Hydrolysis
Base Hydrolysis 0.01 M - 0.1 M NaOHRT for 24hEster Hydrolysis
Oxidation 3% - 30% H₂O₂RT for 24hAmine/Ring Oxidation
Thermal 80°C (Dry Heat)72hThermolysis
Photolytic ICH Compliant LightVariablePhotodegradation
Protocol 2: General Stability-Indicating HPLC-UV Method

Objective: To separate the parent amino-indane ester from its potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5-10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate. (Note: This gradient is a starting point and must be optimized for your specific compound).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) monitoring at a wavelength where the parent compound and expected degradants absorb (e.g., 220 nm, 254 nm).

Start Sample Instability Observed (e.g., Purity Loss, New Peak) Check_Storage Step 1: Review Storage & Handling Conditions Start->Check_Storage Is_Storage_OK Conditions Optimal? Check_Storage->Is_Storage_OK Optimize_Storage Optimize Conditions (Temp, Light, Inert Gas) Is_Storage_OK->Optimize_Storage No Forced_Deg Step 2: Perform Forced Degradation Study Is_Storage_OK->Forced_Deg Yes Optimize_Storage->Check_Storage Re-evaluate Analyze Step 3: Analyze Samples by Stability-Indicating HPLC-MS Forced_Deg->Analyze Identify Identify Degradation Pathway & Structure of Impurities Analyze->Identify End Problem Resolved: Stability Profile Established Identify->End

Caption: Workflow for investigating amino-indane ester instability.

References

Technical Support Center: Navigating the Challenges of Scaling Up Chiral Amino-indane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of chiral amino-indanes. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of these vital pharmaceutical intermediates. As a Senior Application Scientist, my goal is to blend established chemical principles with real-world insights to help you navigate the complexities of moving from the lab bench to pilot and production scales.

Chiral amino-indanes are crucial building blocks in numerous active pharmaceutical ingredients (APIs), including drugs for neurodegenerative diseases like Parkinson's.[1][2][3] Achieving high enantiomeric purity on a large scale is often fraught with challenges that are not always apparent during initial small-scale synthesis. This guide will address these challenges directly, providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing chiral amino-indanes on a large scale?

A1: There are three main strategies for producing enantiomerically pure amino-indanes at an industrial scale:

  • Chiral Resolution: This is a classical and often robust method. It involves separating a racemic mixture of the amino-indan by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4] These diastereomers exhibit different physical properties, like solubility, allowing for their separation via fractional crystallization.[4][5][6] While reliable, a significant drawback is that at least half of the material (the undesired enantiomer) is discarded, unless an efficient racemization and recycling process is in place.[4][7]

  • Asymmetric Synthesis: This is often the preferred modern approach as it aims to create only the desired enantiomer from the start, thus being more atom-economical.[4] Key asymmetric methods include:

    • Asymmetric Hydrogenation/Transfer Hydrogenation: This involves the reduction of a prochiral imine or enamine using a chiral catalyst, typically based on transition metals like rhodium, ruthenium, or iridium with chiral ligands.[8][9][10]

    • Asymmetric Reductive Amination: This one-pot reaction combines a ketone (indanone) with an amine source in the presence of a reducing agent and a chiral catalyst.[11][12] Biocatalytic approaches using transaminases or reductive aminases are becoming increasingly popular due to their high selectivity and mild reaction conditions.[1][11][13]

  • Chiral Pool Synthesis: This method utilizes a readily available chiral starting material (the "chiral pool") to synthesize the target molecule. While effective, its applicability is limited by the availability of suitable starting materials for the specific amino-indan target.

Q2: How do I choose between chiral resolution and asymmetric synthesis for my scale-up project?

A2: The choice depends on several factors:

  • Cost and Availability of Materials: Chiral resolving agents are often less expensive than complex chiral catalysts. However, the loss of 50% of your substrate in resolution can make it less cost-effective overall.[14][15]

  • Development Time: Developing a robust asymmetric synthesis can be more time-consuming and require more optimization than a classical resolution.[14]

  • Process Robustness: Chiral resolutions are often considered more robust and less sensitive to minor variations in reaction conditions compared to some highly sensitive catalytic asymmetric reactions.[14]

  • Atom Economy and Waste: Asymmetric synthesis is inherently more atom-economical and generates less waste, which is a significant consideration for green chemistry and sustainable manufacturing.

  • Intellectual Property: The patent landscape for specific asymmetric catalysts or processes might influence your choice.

Q3: What are the most critical analytical techniques for monitoring the synthesis of chiral amino-indanes?

A3: Rigorous analytical monitoring is crucial for a successful and reproducible synthesis. Key techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.) and enantiomeric purity.[16][17] A wide variety of chiral stationary phases (CSPs) are commercially available to separate the enantiomers of amino-indanes and their derivatives.[16][18]

  • Gas Chromatography (GC) with a Chiral Column: This can also be used for determining enantiomeric purity, particularly for more volatile derivatives.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR cannot distinguish between enantiomers, it is essential for confirming the chemical structure and purity of your intermediates and final product. Chiral shift reagents can be used with NMR to determine enantiomeric purity, although this is less common than chiral HPLC.

  • Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to confirm the molecular weight of the product and identify any impurities.[19]

Troubleshooting Guides

This section addresses specific problems you might encounter during the scale-up of chiral amino-indan synthesis in a question-and-answer format.

Asymmetric Hydrogenation / Reductive Amination Issues
Problem 1: Low Enantioselectivity (e.e.) at Larger Scale

Q: My lab-scale reaction gave >99% e.e., but upon scaling up to a 10 L reactor, the e.e. has dropped to 85%. What could be the cause?

A: A drop in enantioselectivity upon scale-up is a common and frustrating problem. Several factors can contribute to this:

  • Mixing and Temperature Gradients: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high substrate concentration.[20] Many asymmetric reactions have a narrow optimal temperature range, and deviations can significantly impact enantioselectivity.[21]

    • Solution: Ensure your reactor is equipped with an appropriate agitator and baffling to ensure efficient mixing. Use a calibrated temperature probe and consider multiple probes for very large reactors to monitor for temperature gradients.

  • Impurity Effects: Trace impurities in starting materials or solvents, which were negligible at a small scale, can have a significant impact at a larger scale by poisoning the catalyst.

    • Solution: Re-evaluate the purity specifications for all raw materials. Consider passing solvents through a purification column (e.g., activated alumina) to remove trace water or other catalyst poisons.

  • Hydrogen Mass Transfer: In asymmetric hydrogenations, the rate of hydrogen transfer from the gas phase to the liquid phase can become a limiting factor at a larger scale. This can affect the concentration of the active catalytic species and, consequently, the enantioselectivity.

    • Solution: Optimize the agitation speed and hydrogen pressure to improve gas-liquid mass transfer. Consider using a reactor designed for high-pressure hydrogenations with efficient gas dispersion systems.

  • Reaction Time: Longer reaction times, often necessary for larger batches, can sometimes lead to side reactions or partial racemization of the product, especially if the product is not stable under the reaction conditions.

    • Solution: Monitor the reaction progress and enantiomeric excess over time to determine the optimal reaction endpoint. If racemization is suspected, investigate quenching the reaction sooner or exploring milder reaction conditions.

Problem 2: Slow or Stalled Reaction

Q: My asymmetric reductive amination is very sluggish in the pilot plant, taking over 48 hours to reach 50% conversion, whereas it was complete in 8 hours in the lab. Why is this happening?

A: Several factors can lead to a stalled or slow reaction upon scale-up:

  • Catalyst Deactivation: The catalyst may be deactivating over the extended reaction time. This could be due to impurities, exposure to air (for oxygen-sensitive catalysts), or thermal degradation.

    • Solution: Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon). If catalyst deactivation is suspected, a second charge of the catalyst mid-reaction might be necessary, though this is not ideal from a process standpoint.

  • Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent at the larger scale, limiting its availability to the catalyst.[8]

    • Solution: Re-evaluate the solvent system. You may need to increase the solvent volume or switch to a solvent in which the substrate has higher solubility. Gentle heating can also improve solubility, but be cautious as this may affect enantioselectivity.

  • Inefficient Imine Formation (for Reductive Amination): In a reductive amination, the formation of the imine intermediate is a crucial step. If this equilibrium is unfavorable, the overall reaction will be slow.

    • Solution: Consider adding a dehydrating agent (e.g., molecular sieves) to remove the water formed during imine formation and drive the equilibrium forward.[12] The pH of the reaction mixture can also be critical for imine formation.

Chiral Resolution and Purification Challenges
Problem 3: Difficulty in Crystallization of Diastereomeric Salts

Q: I'm trying to perform a chiral resolution, but the diastereomeric salt is oiling out instead of crystallizing. How can I induce crystallization?

A: "Oiling out" is a common issue in crystallization and indicates that the compound is separating from the solution as a liquid phase rather than a solid. Here's how to troubleshoot this:

  • Solvent System: The choice of solvent is critical. The ideal solvent will have a significant difference in solubility between the two diastereomers.

    • Solution: Screen a variety of solvents and solvent mixtures. Sometimes a combination of a good solvent and a poor solvent (anti-solvent) can induce crystallization.

  • Concentration and Temperature: The solution may be too concentrated or the cooling rate too fast.

    • Solution: Try diluting the solution slightly before cooling. Employ a slow, controlled cooling profile to allow for proper crystal lattice formation.

  • Seeding: Introducing a small amount of the desired crystalline material (seed crystals) can provide a template for crystallization to begin.

    • Solution: If you have a small amount of the desired diastereomeric salt from a previous successful experiment, add a few crystals to the supersaturated solution. If not, try scratching the inside of the flask with a glass rod to create nucleation sites.

Problem 4: Low Yield and/or Purity After Purification

Q: After scaling up, the yield of my purified chiral amino-indan is low, and I'm seeing new impurities on my HPLC chromatogram. What are the likely causes?

A: Low yield and the appearance of new impurities upon scale-up often point to issues with the work-up and purification steps.

  • Inefficient Extractions: Liquid-liquid extractions can be less efficient at a larger scale due to challenges in achieving the same level of mixing and phase separation as in a separatory funnel.

    • Solution: Increase the mixing time and allow for adequate phase separation. In some cases, multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Thermal Decomposition during Solvent Removal: Removing large volumes of solvent under vacuum can require prolonged heating, which may lead to decomposition of the product.

    • Solution: Use a rotary evaporator with a sufficiently large surface area to expedite solvent removal at a lower temperature. For very large volumes, consider alternative technologies like thin-film evaporation.

  • Polymorphism: The final product may exist in different crystalline forms (polymorphs), which can have different solubilities and stabilities.[14] The crystallization conditions at a larger scale may favor the formation of a less stable or more soluble polymorph, leading to lower isolated yields.

    • Solution: Carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph. Characterize the solid-state properties of your product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Experimental Protocols & Data

Table 1: Comparison of Common Asymmetric Methods for 1-Indanone Reduction
MethodCatalyst SystemTypical Catalyst Loading (mol%)SolventTemperature (°C)Typical e.e. (%)Reference
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol0.5 - 2Isopropanol/Water25 - 40>95[8]
Asymmetric Borane ReductionOxazaborolidine (from cis-1-amino-2-indanol)5 - 10THF-20 to 090 - 96[21]
Biocatalytic Reductive AminationTransaminase (ω-TA)Enzyme-dependentAqueous Buffer/Co-solvent30 - 40>99[1]
Step-by-Step Protocol: Asymmetric Transfer Hydrogenation of 1-Indanone

Note: This is a generalized protocol and should be optimized for your specific substrate and equipment.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inert. Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Catalyst Preparation (in situ):

    • Under an inert atmosphere, charge the reactor with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂).

    • Add the chiral amino alcohol ligand (e.g., (1R,2R)-(-)-2-amino-1,2-diphenylethanol).

    • Add the solvent (e.g., a mixture of isopropanol and water).

    • Stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.

  • Reaction:

    • Add the 1-indanone substrate to the reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 40°C).

    • Monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the catalyst (if heterogeneous) or quench the reaction as appropriate.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up (e.g., extraction with an organic solvent) to isolate the crude product.

  • Purification:

    • Purify the crude product by crystallization or column chromatography to obtain the chiral 1-aminoindan.

Visualizations

Troubleshooting Logic for Low Enantioselectivity

Low_ee_Troubleshooting start Low e.e. on Scale-Up mixing Mixing/Temperature Issue? start->mixing impurities Impurity Issue? start->impurities mass_transfer Mass Transfer Issue? start->mass_transfer mixing->impurities No check_mixing Verify Agitator Speed and Baffling mixing->check_mixing Yes impurities->mass_transfer No repurify_reagents Re-purify Solvents and Reagents impurities->repurify_reagents Yes optimize_pressure Optimize H2 Pressure and Agitation mass_transfer->optimize_pressure Yes check_temp Use Multiple Temp Probes

Caption: Decision tree for troubleshooting low enantioselectivity.

General Workflow for Chiral Amino-indane Synthesis via Asymmetric Catalysis

Asymmetric_Synthesis_Workflow start Indanone Substrate reaction Asymmetric Reaction (e.g., Hydrogenation, Reductive Amination) + Chiral Catalyst start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification analysis Final Product Analysis (Chiral HPLC, NMR) purification->analysis final_product Enantiopure Amino-indane analysis->final_product

Caption: Workflow for asymmetric synthesis of chiral amino-indanes.

References

how to prevent racemization during the synthesis of 4-amino-indane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of chiral 4-amino-indane derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to help you navigate the complexities of maintaining stereochemical purity in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of 4-amino-indane derivatives?

A1: Racemization in 4-amino-indane synthesis typically occurs through the formation of a planar, achiral intermediate, which can then be protonated or attacked from either face with equal probability, leading to a loss of stereochemical information. The most common culprits are:

  • Carbanion/Enolate Formation: The presence of a strong base can deprotonate the carbon atom bearing the stereocenter (the α-carbon to the amino group, or other activated positions), leading to a planar carbanion or enolate intermediate.

  • Carbocation Formation: Reactions proceeding through an SN1 mechanism can generate a planar carbocation at the stereocenter, which is then susceptible to non-selective nucleophilic attack.

  • High Temperatures: Elevated reaction temperatures can provide the activation energy needed to overcome the barrier to epimerization, particularly if an acidic or basic species is present.

  • Prolonged Reaction Times: The longer a stereocenter is exposed to conditions that can induce racemization, the greater the potential for loss of enantiomeric purity.

Q2: I'm planning a multi-step synthesis. At which stages should I be most concerned about racemization?

A2: Vigilance is required throughout the synthesis, but certain steps are inherently higher risk:

  • Introduction of the Amino Group: If the amino group is introduced via nucleophilic substitution, careful selection of reaction conditions to favor an SN2 mechanism is crucial. Any condition that promotes an SN1 pathway can lead to racemization.

  • Modifications to the Indane Core: Any reaction that involves the use of strong bases or acids on a substrate already containing the chiral center can be problematic. For instance, deprotonation at a benzylic position can lead to racemization if the stereocenter is also benzylic.

  • Protecting Group Manipulations: The conditions used for the addition or removal of protecting groups (e.g., for the amino group) can sometimes be harsh enough to cause epimerization. For example, strongly acidic or basic conditions should be carefully evaluated.

  • Purification Steps: While less common, racemization can occur during chromatography if the stationary phase is acidic or basic, or if the product is sensitive to prolonged exposure to certain solvents.

Q3: Which analytical techniques are best for quantifying the enantiomeric purity of my 4-amino-indane derivatives?

A3: Accurate determination of enantiomeric excess (ee) is critical. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a stationary phase that is itself chiral, allowing for the separation of enantiomers based on their differential interactions with the column. Other techniques include:

  • Chiral Gas Chromatography (Chiral GC): Suitable for volatile and thermally stable derivatives.

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Can be used to differentiate enantiomers in solution, but is often less precise than chromatographic methods for accurate ee determination.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the absolute configuration of the molecule but is not typically used for quantitative ee determination in a mixture.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My final product shows a low enantiomeric excess (ee) after a reductive amination step.

Background: Reductive amination is a common method for introducing the amino group. However, the intermediate imine can be prone to racemization if the stereocenter is adjacent to the C=N bond.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low ee in Reductive Amination start Low ee observed in product check_imine Is the stereocenter α to the imine intermediate? start->check_imine check_reductant Evaluate the reducing agent and conditions check_imine->check_reductant Yes solution3 Consider a two-step process: isolate the ketone/aldehyde precursor and then perform an asymmetric reduction. check_imine->solution3 No, suspect other steps check_temp Was the reaction run at elevated temperatures? check_reductant->check_temp solution2 Switch to a milder reducing agent (e.g., NaBH(OAc)3) that reacts quickly with the imine. check_reductant->solution2 check_catalyst If using asymmetric hydrogenation, check catalyst loading and purity solution1 Use a bulky, non-nucleophilic base for imine formation to minimize side reactions. check_catalyst->solution1 check_temp->check_catalyst No solution4 Run the reaction at a lower temperature (e.g., 0 °C to RT) to disfavor epimerization. check_temp->solution4 Yes

Caption: Decision workflow for troubleshooting low enantiomeric excess in reductive amination.

Detailed Action Plan:

  • Assess the Mechanism: If your stereocenter is at a position that can be deprotonated under the reaction conditions (e.g., benzylic), the imine intermediate can tautomerize to an enamine, which is a common racemization pathway.

  • Optimize the Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over harsher reagents like NaBH₄ because they are more selective for the iminium ion over the ketone/aldehyde starting material. This minimizes the time the substrate spends as the vulnerable imine.

  • Control Temperature and pH: Perform the reaction at lower temperatures (0 °C to room temperature) to slow down the rate of epimerization. Maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation and subsequent reduction.

  • Consider Asymmetric Hydrogenation: For ketones that are precursors to the amine, asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) can be a highly effective way to set the stereocenter with high enantioselectivity.

Problem 2: I am observing racemization during a substitution reaction to introduce a leaving group.

Background: When converting a hydroxyl group to a leaving group (e.g., tosylate, mesylate, or halide) in preparation for substitution by an amine or azide, the conditions can sometimes lead to racemization, either through an SN1 mechanism or by in-situ formation of an undesired product.

Troubleshooting Steps:

Symptom Potential Cause Recommended Solution
Partial or complete loss of ee after tosylation/mesylation. The reaction conditions (e.g., using pyridine as a base at elevated temperatures) may be promoting side reactions or epimerization.Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at 0 °C. Ensure the reaction is not left for an extended period after completion.
Inversion of configuration is observed, but with low ee. The reaction is likely proceeding through a mix of SN1 and SN2 pathways.To favor SN2, use a more polar aprotic solvent (e.g., DMF, DMSO) and a good, non-bulky nucleophile. Ensure the leaving group is effective to facilitate a clean inversion.
Racemization occurs when converting an alcohol to a halide (e.g., with SOCl₂ or PBr₃). These reagents can generate acidic byproducts (HCl, HBr) that can catalyze racemization via a carbocation intermediate.Consider using milder, more controlled conditions. For example, the Appel reaction (PPh₃, CBr₄) for bromination often proceeds with clean inversion and minimal racemization.

Key Experimental Protocols

Protocol 1: Enantioselective Synthesis via Chiral Auxiliary

This protocol describes the use of a chiral auxiliary to direct the stereoselective alkylation of an indanone precursor, a robust method for establishing the stereocenter early in the synthesis.

Workflow Diagram:

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and comparing the predicted data with the known spectra of its structural analogs, 4-aminoindan and methyl indane-2-carboxylate, this guide offers valuable insights for the structural characterization of this and similar bifunctional molecules.

The aminoindane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and neuroprotective properties.[1][2] this compound, incorporating both a primary aromatic amine and a methyl ester, presents a unique spectroscopic challenge and opportunity. Understanding its spectral characteristics is crucial for confirming its synthesis and for further derivatization in drug discovery programs.[3][4]

Predicted Spectral Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on the additive effects of the amino and methyl carboxylate substituents on the indane core, drawing from empirical data of analogous structures and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.00t1HH-6The triplet arises from coupling to H-5 and H-7. The upfield shift compared to benzene (7.3 ppm) is due to the electron-donating effect of the amino group.
~6.55d1HH-5Doublet due to coupling with H-6. Significant upfield shift due to the ortho-directing and activating nature of the amino group.
~6.50d1HH-7Doublet due to coupling with H-6. Also shifted upfield by the para-relationship to the amino group.
~5.00s (br)2H-NH₂The broad singlet is characteristic of amine protons and its chemical shift can be concentration and solvent dependent.
~3.65s3H-OCH₃A sharp singlet, characteristic of a methyl ester.
~3.40m1HH-2A multiplet due to coupling with the diastereotopic protons at C-1 and C-3.
~3.20dd1HH-1aPart of an ABX system with H-1b and H-2. Expected to be a doublet of doublets.
~2.90dd1HH-1bThe other diastereotopic proton at C-1.
~3.10dd1HH-3aPart of another ABX system with H-3b and H-2.
~2.80dd1HH-3bThe other diastereotopic proton at C-3.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~175.0C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~145.0C-4Aromatic carbon attached to the amino group, significantly deshielded.
~135.0C-7aQuaternary aromatic carbon.
~128.0C-6Aromatic CH, influenced by the amino group.
~125.0C-3aQuaternary aromatic carbon.
~115.0C-5Aromatic CH, shielded by the ortho-amino group.
~113.0C-7Aromatic CH, shielded by the para-amino group.
~52.0-OCH₃Typical chemical shift for a methyl ester carbon.
~45.0C-2Aliphatic CH bearing the ester group.
~35.0C-1Aliphatic CH₂.
~32.0C-3Aliphatic CH₂.

Table 3: Predicted IR Spectral Data (ATR)

Frequency (cm⁻¹)IntensityAssignmentRationale
3450-3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric)Characteristic of a primary aromatic amine.
3050-3000MediumAromatic C-H stretchTypical for aromatic C-H bonds.
2950-2850MediumAliphatic C-H stretchFrom the CH and CH₂ groups of the indane ring.
~1735StrongC=O stretch (Ester)Characteristic strong absorption for an ester carbonyl.
~1620StrongN-H bendScissoring vibration of the primary amine.
1600, 1500Medium-StrongC=C stretch (Aromatic)Characteristic aromatic ring vibrations.
~1250StrongC-O stretch (Ester)Asymmetric C-O-C stretching of the ester.
~1200MediumC-N stretchAromatic amine C-N stretching vibration.

Comparative Spectral Analysis

To substantiate the predicted spectral data, a comparative analysis with the known spectral features of 4-aminoindan and methyl indane-2-carboxylate is presented. This approach allows for the deconstruction of the target molecule's spectrum into contributions from its constituent functional moieties.

Comparison with 4-Aminoindan

4-Aminoindan provides the spectral signature of the amino-substituted indane core.

  • ¹H NMR of 4-Aminoindan: The aromatic region of 4-aminoindan shows a characteristic pattern for a 1,2,3-trisubstituted benzene ring, with the protons ortho and para to the electron-donating amino group shifted upfield.[5] The aliphatic protons appear as multiplets in the range of 1.9-2.8 ppm.[5] In our target molecule, we anticipate a similar upfield shift for the aromatic protons due to the NH₂ group. The presence of the bulky ester group at the 2-position will likely introduce further complexity to the splitting patterns of the aliphatic protons.

  • IR of 4-Aminoindan: The IR spectrum of 4-aminoindan exhibits the characteristic N-H stretching bands of a primary amine around 3400-3300 cm⁻¹ and a strong N-H bending vibration around 1620 cm⁻¹.[6] These features are expected to be conserved in the spectrum of this compound.

Comparison with Methyl Indane-2-carboxylate

Methyl indane-2-carboxylate offers insight into the spectral influence of the methyl ester group on the indane framework.

  • ¹H NMR of Methyl Indane-2-carboxylate: The most prominent feature is the singlet for the methyl ester protons around 3.7 ppm. The aromatic protons typically appear as a multiplet around 7.1-7.3 ppm. The aliphatic protons at C1, C2, and C3 form a complex spin system. This confirms the predicted chemical shift for the -OCH₃ group in our target molecule. The aromatic protons in the target molecule are expected to be at a higher field due to the additional influence of the amino group.

  • ¹³C NMR of Methyl Indane-2-carboxylate: Key signals include the ester carbonyl at ~175 ppm, the methoxy carbon at ~52 ppm, and the aliphatic carbons of the indane ring. These values provide a solid baseline for our predictions for the corresponding carbons in the target molecule.

  • IR of Methyl Indane-2-carboxylate: A strong carbonyl (C=O) stretching absorption is observed around 1730 cm⁻¹, characteristic of an ester. This strong band is a key diagnostic feature we expect to see in the IR spectrum of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the acquisition of NMR and IR data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer for optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and lineshape, using the solvent lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more scans depending on sample concentration.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

    • Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No extensive processing is usually required, but baseline correction may be applied if necessary.

Visualizing the Workflow and Structure

Workflow for Spectral Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Output prep_nmr Dissolve in DMSO-d6 acq_nmr NMR Spectrometer (500 MHz) prep_nmr->acq_nmr prep_ir Place on ATR crystal acq_ir FT-IR Spectrometer prep_ir->acq_ir proc_nmr Fourier Transform, Phasing, Referencing acq_nmr->proc_nmr proc_ir Background Subtraction, Baseline Correction acq_ir->proc_ir analysis Spectral Interpretation & Comparison proc_nmr->analysis proc_ir->analysis output Structural Confirmation analysis->output

Caption: Workflow for the acquisition and analysis of NMR and IR spectral data.

Molecular Structure of this compound

References

A Researcher's Guide to Stereoselectivity: Comparing the Biological Activity of (R) vs. (S) Amino-indanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the landscape of medicinal chemistry, the three-dimensional structure of a molecule is paramount. Isomerism, where compounds share the same molecular formula but differ in atomic arrangement, is a fundamental concept. A crucial subclass of isomerism is enantiomerism, which describes molecules that are non-superimposable mirror images of each other, much like a left and a right hand.[1] This property, known as chirality, is a cornerstone of biological specificity. Enzymes, receptors, and other biological targets are themselves chiral, meaning they often interact very differently with each enantiomer of a drug molecule.[1][2] One enantiomer (the eutomer) may elicit the desired therapeutic effect, while its mirror image (the distomer) could be less active, inactive, or even responsible for undesirable side effects.

The amino-indane scaffold is a privileged structure in neuropharmacology, forming the core of several drugs targeting central nervous system disorders. This guide provides an in-depth comparison of the biological activities of (R) and (S) enantiomers of key amino-indane derivatives. By examining experimental data and the underlying mechanistic principles, we will illustrate the profound impact of stereochemistry on pharmacological activity, providing a critical resource for researchers in drug discovery and development.

Core Pharmacological Divergence: The Case of Rasagiline

A quintessential example of stereoselectivity in the amino-indane class is rasagiline, known chemically as (R)-N-propargyl-1-aminoindan. It is a potent therapeutic agent used in the management of Parkinson's disease.[3][4]

Primary Target: Monoamine Oxidase B (MAO-B)

The primary mechanism of action for rasagiline is the potent, selective, and irreversible inhibition of monoamine oxidase B (MAO-B).[3][5] MAO-B is a key enzyme in the brain responsible for the degradation of dopamine.[5][6] By inhibiting MAO-B, rasagiline increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[4]

The pharmacological activity is almost exclusively associated with the (R)-enantiomer . Experimental studies have shown that (R)-rasagiline is 5 to 10 times more potent at inhibiting MAO-B than selegiline, another established inhibitor.[3] In stark contrast, the (S)-enantiomer of N-propargyl-1-aminoindan is a significantly weaker MAO-B inhibitor. Studies on the racemic mixture (a 50:50 mix of both enantiomers) showed lower overall potency compared to the pure (R)-enantiomer, highlighting the critical contribution of the R-configuration to the drug's efficacy.[7] This stereoselectivity is a direct result of the specific three-dimensional fit of the (R)-enantiomer into the active site of the MAO-B enzyme.

Furthermore, a key advantage of rasagiline's metabolism is that its major metabolite, 1-(R)-aminoindan, is a non-amphetamine compound, which avoids the potential side effects associated with the amphetamine metabolites of selegiline.[3][4][5]

Data Presentation: Comparative MAO-B Inhibition
CompoundEnantiomerTargetPrimary ActivityRelative Potency
N-propargyl-1-aminoindan (R)MAO-BPotent, Irreversible InhibitionHigh; therapeutically active enantiomer (Rasagiline).[3][5]
N-propargyl-1-aminoindan (S)MAO-BWeak InhibitionSignificantly lower potency compared to the (R)-enantiomer.
Racemic N-propargyl-1-aminoindan (R/S)MAO-BModerate InhibitionLower potency than pure (R)-enantiomer, demonstrating the distomer's inactivity.[7]
A Multimodal Example: Stereoselectivity in Ladostigil

The principle of stereoselectivity extends to more complex amino-indane derivatives. Ladostigil, (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, is a novel multimodal drug designed for dementia and related disorders.[8][9] It ingeniously combines the pharmacophore of (R)-rasagiline with a carbamate moiety from the cholinesterase inhibitor rivastigmine.[10]

Here, the comparison between the (R)-enantiomer (Ladostigil) and its (S)-enantiomer (TV3279) provides a striking example of divergent, multi-target activity.

  • (R)-Ladostigil: This enantiomer acts as a dual inhibitor. In vivo, it is a brain-selective inhibitor of both MAO-A and MAO-B and also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .[8][10][11] This profile is designed to simultaneously address both the monoaminergic and cholinergic deficits observed in certain neurodegenerative diseases.

  • (S)-TV3279: The (S)-enantiomer exhibits a completely different profile. While it effectively inhibits cholinesterase activity at a level comparable to Ladostigil, it does not significantly affect MAO activity .[10]

This clear separation of activities underscores how stereochemistry can be leveraged to create highly specific pharmacological profiles, even within a single molecular scaffold. The (R)-configuration is essential for the MAO-inhibitory component of the drug's action, while the cholinesterase inhibition is less stereospecific.

Data Presentation: Comparative Multi-Target Inhibition
CompoundEnantiomerMAO-A/B InhibitionCholinesterase (ChE) InhibitionResulting Pharmacological Profile
Ladostigil (R)Yes (Brain Selective).[8][10]Yes.[10]Dual MAO and Cholinesterase Inhibitor.[11]
TV3279 (S)No significant activity.[10]Yes, similar to (R)-enantiomer.[10]Selective Cholinesterase Inhibitor.
Visualizing the Mechanism of Stereoselectivity

The differential activity of enantiomers arises from their unique spatial arrangement, which dictates how they interact with the chiral active site of an enzyme or receptor. According to the classic "three-point attachment" model, a chiral molecule must interact with at least three binding sites on its target to achieve stereospecificity.[12] For an amino-indane, these points could be a hydrogen bond, a hydrophobic interaction, and an ionic interaction. The (R)-enantiomer can align these three points perfectly with the complementary sites on the target protein, leading to a stable, high-affinity interaction. The (S)-enantiomer, being a mirror image, cannot achieve this optimal alignment, resulting in a much weaker or non-existent interaction.

G cluster_0 High-Affinity Binding: (R)-Enantiomer cluster_1 Poor Fit: (S)-Enantiomer Enzyme_R Enzyme Active Site Hydrophobic Pocket H-Bond Donor Anionic Site Ligand_R (R)-Amino-indane Indane Ring Amine Group Propargyl Group Ligand_R:w->Enzyme_R:b1 Fits Perfectly Ligand_R:e->Enzyme_R:b2 Aligns Ligand_R:s->Enzyme_R:b3 Interacts Enzyme_S Enzyme Active Site Hydrophobic Pocket H-Bond Donor Anionic Site Ligand_S (S)-Amino-indane Propargyl Group Amine Group Indane Ring Ligand_S:w->Enzyme_S:b1 Steric Hindrance Ligand_S:e->Enzyme_S:b3 Misaligned

Caption: Conceptual model of stereoselective binding at an enzyme active site.

Experimental Workflows for Characterizing Enantiomers

Objectively comparing the biological activity of enantiomers requires a systematic experimental approach. The following workflow outlines the key stages, from initial screening to detailed characterization.

G cluster_invitro cluster_invivo start Synthesize or Procure Pure (R) and (S) Enantiomers in_vitro_screening PART 1: In Vitro Screening start->in_vitro_screening binding_assay Target Binding Assays (e.g., Radioligand Binding) in_vitro_screening->binding_assay Determine Affinity functional_assay Functional/Enzymatic Assays (e.g., MAO Inhibition) in_vitro_screening->functional_assay Determine Potency data_analysis Data Analysis Determine Ki, IC50, Efficacy binding_assay->data_analysis functional_assay->data_analysis in_vivo_testing PART 2: In Vivo Validation (For promising candidates) data_analysis->in_vivo_testing pk_studies Pharmacokinetic Studies (Absorption, Metabolism) in_vivo_testing->pk_studies pd_studies Pharmacodynamic Models (e.g., Behavioral Tests) in_vivo_testing->pd_studies final_report Comprehensive Comparison Report pk_studies->final_report pd_studies->final_report

Caption: General experimental workflow for comparing enantiomer bioactivity.

Detailed Protocol 1: In Vitro MAO Inhibition Assay

Causality: This assay is foundational for determining the functional potency (IC50) of a compound against the MAO-A and MAO-B enzymes. It directly measures the inhibition of enzyme activity, which is the therapeutic mechanism for drugs like rasagiline. A fluorometric method is chosen for its high sensitivity and throughput.[13]

  • Objective: To determine the IC50 values of the (R) and (S) enantiomers against recombinant human MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes (Supersomes™ or similar).[6]

    • Kynuramine (non-selective MAO substrate).[14]

    • Horseradish peroxidase (HRP).

    • Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

    • Sodium phosphate buffer (e.g., 100 mM, pH 7.4).

    • Test Compounds: (R)- and (S)-enantiomers dissolved in DMSO.

    • Positive Controls: Clorgyline (selective MAO-A inhibitor), Selegiline (selective MAO-B inhibitor).[6]

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Self-Validating Protocol:

    • Prepare Reagents: Prepare a working solution of Amplex Red and HRP in buffer. Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and positive controls in buffer. A typical final concentration range might be 0.1 nM to 100 µM.

    • Enzyme Incubation (Pre-incubation): To each well of the 96-well plate, add 50 µL of buffer. Add 25 µL of the appropriate test compound dilution or control. Include "vehicle control" wells with DMSO and "no enzyme" wells for background subtraction.

    • Add 25 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add 25 µL of the kynuramine substrate to all wells to start the enzymatic reaction. The final volume is 125 µL.

    • Measure Fluorescence: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every 2 minutes for 20-30 minutes. The rate of increase in fluorescence is proportional to MAO activity (as MAO produces H₂O₂, which reacts with Amplex Red).

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

      • Normalize the rates relative to the vehicle control (100% activity) and no enzyme control (0% activity).

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each enantiomer against each enzyme isoform.

Detailed Protocol 2: Radioligand Binding Assay for Monoamine Transporters

Causality: While MAO inhibition is a primary mechanism, many amino-indanes also interact with monoamine transporters (DAT, NET, SERT).[15][16] A competitive binding assay is the gold standard for determining a compound's binding affinity (Ki) for these transporters. It quantifies the direct interaction between the compound and the target protein, which is essential for understanding potential on-target and off-target effects.[17][18]

  • Objective: To determine the binding affinity (Ki) of the (R) and (S) enantiomers for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Materials:

    • Cell Membranes: Membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[17]

    • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

    • Non-specific Binding Compounds: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).[17]

    • Test Compounds: (R)- and (S)-enantiomers dissolved in DMSO.

    • 96-well plates, glass fiber filters, filtration apparatus, scintillation fluid, and a liquid scintillation counter.

  • Self-Validating Protocol:

    • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: 50 µL radioligand, 50 µL buffer, 100 µL membrane preparation.

      • Non-specific Binding (NSB): 50 µL radioligand, 50 µL non-specific compound (at high concentration, e.g., 10 µM), 100 µL membrane preparation. This well establishes the baseline of non-target binding.

      • Test Compound: 50 µL radioligand, 50 µL of a test enantiomer dilution, 100 µL membrane preparation.

    • Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C to allow binding to reach equilibrium.

    • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes (and any bound radioligand) while unbound ligand passes through.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • For each test compound concentration, calculate the percent inhibition of specific binding.

      • Plot percent inhibition against the logarithm of the inhibitor concentration.

      • Use non-linear regression to determine the IC50 value.

      • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Implications for Rational Drug Design

The stark differences in the biological activities of amino-indane enantiomers carry profound implications for drug development. The development of single-enantiomer drugs, often termed "chiral switching," is a deliberate strategy to optimize pharmacotherapy.

  • Enhanced Selectivity and Potency: By isolating the eutomer (e.g., (R)-rasagiline), the therapeutic dose can be lowered, and the activity is directed specifically at the desired target (MAO-B), minimizing off-target effects.

  • Improved Therapeutic Index: Eliminating the distomer can reduce the overall drug burden on the body, potentially mitigating side effects and improving the safety profile.

  • Simplified Pharmacokinetics: Enantiomers can be metabolized at different rates.[2] A single-enantiomer formulation leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles, resulting in more reliable dosing and patient outcomes.

Conclusion

The biological activity of amino-indane derivatives is fundamentally dictated by their stereochemistry. As demonstrated through the case studies of rasagiline and ladostigil, the (R)- and (S)-enantiomers are not pharmacologically equivalent. The (R)-configuration is consistently associated with potent monoamine oxidase inhibition, while the (S)-enantiomer is either significantly less active at this target or possesses entirely different activities. This stereoselectivity is a direct consequence of the precise, three-dimensional interactions between the drug molecule and its biological target. For researchers and drug developers, a thorough characterization of individual enantiomers is not merely an academic exercise; it is an essential requirement for designing safer, more effective, and highly selective medicines for complex neurological disorders.

References

A Comparative Guide to Purity Validation: Quantitative NMR vs. HPLC for Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safety and efficacy. For a critical building block like methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, a robust and accurate purity assessment is non-negotiable. This guide provides an in-depth comparison of two premier analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this guide moves beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring a scientifically rigorous and practically applicable comparison.

The Analytical Challenge: Beyond Simple Detection

This compound, a key intermediate, presents a typical analytical challenge. Its purity profile can be complex, potentially including starting materials, reaction by-products, and degradation products. A simple detection of the main component is insufficient; a precise quantification of its purity is essential. This necessitates a validated analytical method that is not only accurate and precise but also provides a high degree of confidence in the reported purity value.

At a Glance: qNMR and HPLC for Purity Determination

While both qNMR and HPLC are powerful techniques for purity analysis, they operate on fundamentally different principles. This inherent orthogonality is a significant advantage when the two methods are used in concert to provide a comprehensive purity assessment.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase, with quantification typically by UV absorbance.
Nature of Method Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[1]Secondary method requiring a reference standard of the analyte for quantification of purity by direct comparison.
Selectivity High structural resolution, allowing for the identification and quantification of structurally related and unrelated impurities, provided their signals do not overlap.High separation efficiency, ideal for resolving closely related impurities and isomers.
Sensitivity Generally lower than HPLC, but can be enhanced with high-field instruments and cryoprobes.High sensitivity, particularly with UV detectors, making it well-suited for trace impurity analysis.
Sample Throughput Method development is often faster. Analysis time per sample is typically around 10-15 minutes.Method development can be more time-consuming. Analysis time per sample is typically in the range of 15-30 minutes.
Sample Integrity Non-destructive, allowing for sample recovery.Destructive, as the sample is passed through the column and detector.

The Power of a Primary Method: Why qNMR Excels in Purity Assignment

Quantitative NMR stands out as a primary analytical method, meaning it determines the purity of a substance without the need for a reference standard of the same substance.[1] This is a significant advantage in early drug development when a fully characterized reference standard of the API or intermediate may not be available. The quantification is achieved by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and weight.

The fundamental equation for purity determination by qNMR using an internal standard is:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I : Integral of the resonance signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the internal standard

  • analyte : this compound

  • IS : Internal Standard

This direct relationship, grounded in the fundamental properties of nuclear spin, is what imparts qNMR with its high accuracy and traceability to the International System of Units (SI) through certified reference materials, such as those from the National Institute of Standards and Technology (NIST).[2][3]

Experimental Deep Dive: A Comparative Workflow

To illustrate the practical application of both techniques, we present a detailed workflow for the purity determination of this compound.

Quantitative NMR (qNMR) Workflow

The qNMR workflow is designed to be a self-validating system, with critical parameters carefully controlled to ensure accuracy and precision.

Caption: qNMR workflow for purity determination.

Step-by-Step qNMR Protocol:

  • Selection of Internal Standard: The choice of an internal standard is critical.[4] For this compound, an ideal internal standard would have a simple spectrum with signals that do not overlap with the analyte's signals. Given the aromatic and aliphatic protons in the analyte, a suitable choice would be maleic acid . It provides a sharp singlet in the aromatic region (around 6.3 ppm in DMSO-d6) that is unlikely to overlap with the analyte's aromatic signals, which are expected to be more downfield. Maleic acid is also non-volatile and stable.[5][6]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, traceable to a NIST standard reference material) into the same NMR tube.

    • Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both the analyte and the internal standard.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are used:

      • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard protons to ensure full relaxation between pulses. A typical starting point is 30-60 seconds.[4]

      • Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity.

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision) for the signals to be integrated.[7]

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte and the signal from the internal standard. For our analyte, the singlet from the methyl ester protons (-OCH3) would be an excellent choice for quantification due to its sharpness and predictable chemical shift.

    • Calculate the purity using the formula provided above.

High-Performance Liquid Chromatography (HPLC) Workflow

The HPLC workflow is a comparative method that relies on the response of the analyte relative to a reference standard.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, a key building block in medicinal chemistry and drug development.[1] We will explore its predicted fragmentation patterns, compare them with alternative structures, and provide a detailed experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of complex organic molecules.

Introduction

This compound is a cyclic amino acid ester with a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1][2] Its rigid indane scaffold and incorporated amino and ester functionalities make it a valuable synthon for constructing novel therapeutic agents. Understanding its behavior under mass spectrometric conditions is crucial for its identification, purity assessment, and for tracking its metabolic fate in biological systems. This guide will focus on the predictable fragmentation pathways under electrospray ionization (ESI), a soft ionization technique widely used for the analysis of polar and thermally labile molecules.[3]

Experimental Protocol: LC-ESI-MS/MS Analysis

The following is a generalized protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-ESI-MS/MS). The parameters provided are a starting point and may require optimization based on the specific instrumentation used.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 50-300.

  • MS/MS Analysis: Product ion scan of the protonated molecule [M+H]⁺ (m/z 192.1).

  • Collision Energy: A ramp of 10-40 eV to observe a range of fragment ions.

This protocol is designed to achieve good chromatographic separation and sensitive detection of the target analyte. The use of a dilute solution minimizes ion suppression effects, and the gradient elution ensures efficient separation from potential impurities.

Proposed Fragmentation Pathway

Under positive mode ESI, this compound is expected to be readily protonated at the primary amine group, yielding a precursor ion of [M+H]⁺ at m/z 192.1. The subsequent fragmentation of this ion in the collision cell of a tandem mass spectrometer is predicted to follow several key pathways, dictated by the presence of the amino, ester, and indane functionalities.

The primary fragmentation events are likely to involve the loss of small neutral molecules from the ester and amino groups, as well as cleavages within the indane ring structure. Common losses for amino acid esters include the loss of the ester group and subsequent decarboxylation.[4][5] The indane core may undergo ring opening or cleavage, influenced by the position of the substituents.[6]

Below is a diagram illustrating the proposed fragmentation pathway of protonated this compound.

fragmentation_pathway M_H [M+H]⁺ m/z 192.1 C₁₁H₁₄NO₂⁺ frag1 m/z 133.1 C₉H₁₃N⁺ M_H->frag1 - COOCH₃ frag3 m/z 160.1 C₁₀H₁₂O₂⁺ M_H->frag3 - NH₃ frag2 m/z 116.1 C₈H₁₀N⁺ frag1->frag2 - NH₃ frag4 m/z 117.1 C₈H₉⁺ frag2->frag4 - H₂C=NH

Caption: Proposed fragmentation of [M+H]⁺.

Explanation of Key Fragments:

  • m/z 160.1 (C₁₀H₁₂O₂⁺): This fragment likely arises from the loss of ammonia (NH₃) from the protonated molecule. This is a common fragmentation pathway for primary amines.[7]

  • m/z 133.1 (C₉H₁₃N⁺): The loss of the carbomethoxy group (-COOCH₃) as a radical is another plausible fragmentation route. This type of cleavage is characteristic of methyl esters.

  • m/z 116.1 (C₈H₁₀N⁺): Subsequent loss of ammonia from the fragment at m/z 133.1 could lead to this ion.

  • m/z 117.1 (C₈H₉⁺): This ion could be formed through a more complex rearrangement and cleavage of the indane ring, possibly involving the loss of the amino and ester groups.

Comparative Analysis

To provide a comprehensive understanding, we will compare the expected mass spectral behavior of this compound with a structural isomer, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, and an alternative analytical technique, Electron Ionization (EI) mass spectrometry.

FeatureThis compound (ESI-MS/MS)Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (Predicted ESI-MS/MS)Electron Ionization (EI) Mass Spectrometry (Predicted)
Parent Ion [M+H]⁺ at m/z 192.1[M+H]⁺ at m/z 192.1M⁺· at m/z 191.1
Major Fragments Loss of NH₃ (m/z 160.1), Loss of COOCH₃ (m/z 133.1)Likely similar losses of NH₃ and COOCH₃, but relative intensities may differ due to steric effects.More extensive fragmentation, including cleavage of the indane ring and benzylic fission. Expect a prominent M-1 peak.
Fragmentation Driver Protonation at the amino group.Protonation at the amino group.High energy electron impact leading to radical cation formation.
Structural Insight Provides information on labile functional groups.Comparison of fragment intensities can help differentiate isomers.Can provide detailed information about the carbon skeleton.

Comparison with Isomers: The fragmentation pattern of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is expected to be similar due to the presence of the same functional groups.[1][8] However, the relative abundance of the fragment ions may differ due to the different positions of the substituents on the indane ring, which can influence the stability of the resulting fragment ions.

Comparison with Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[9] While this can make the molecular ion peak less abundant or even absent, it provides a rich fragmentation pattern that is highly reproducible and useful for library matching. For this compound, EI-MS would likely show significant fragmentation of the indane ring and characteristic losses associated with the aromatic system.

Conclusion

The mass spectrometric analysis of this compound, particularly using soft ionization techniques like ESI, is a powerful tool for its characterization. The predicted fragmentation pathway, dominated by the loss of the amino and ester functionalities, provides key structural information. By comparing its fragmentation pattern with that of its isomers and considering the data from alternative ionization methods, a comprehensive understanding of its structure and stability can be achieved. This guide provides a foundational framework for researchers working with this important class of molecules.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Amino-2,3-dihydro-1H-indene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Specifically, the introduction of an amino group at the 4-position unlocks access to a chemical space rich with therapeutic potential, including anti-Parkinsonian agents like rasagiline analogues and key intermediates for Sphingosine-1-Phosphate (S1P) receptor modulators.[2][3][4] The strategic placement of this amino group, however, presents distinct synthetic challenges.

This guide provides an in-depth comparison of the primary synthetic routes to 4-aminoindane scaffolds. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights for researchers in discovery and process development. Each route is evaluated on its efficiency, scalability, functional group tolerance, and capacity for stereocontrol.

Route 1: The Classical Pathway - Electrophilic Nitration and Subsequent Reduction

This is the most traditional and conceptually direct approach, starting from the readily available hydrocarbon, indane. The strategy involves two fundamental transformations: electrophilic aromatic substitution to install a nitro group, followed by its reduction to the target primary amine.

Mechanism and Experimental Considerations

The key to this route is controlling the regioselectivity of the nitration. The fused cyclopentyl ring is an activating, ortho, para-directing group.[5] Nitration of indane therefore yields a mixture of 4-nitroindane and 5-nitroindane. While the 5-isomer is often the major product due to reduced steric hindrance, careful selection of nitrating agents and reaction conditions can modulate this ratio.

Following successful nitration and separation of the desired 4-nitro isomer, the nitro group is reduced. This transformation is highly reliable with numerous established protocols. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6] Alternative reagents like tin(II) chloride (SnCl₂) or zinc (Zn) in acidic media are also effective and may offer better chemoselectivity if other reducible functional groups are present.[6]

G Indane Indane Nitroindane 4-Nitroindane Indane->Nitroindane HNO₃ / H₂SO₄ Aminoindane 4-Amino-2,3-dihydro-1H-indene Nitroindane->Aminoindane Reduction (e.g., H₂, Pd/C)

Protocol: Synthesis of 4-Aminoindane via Nitration-Reduction

Step 1: Nitration of Indane

  • To a stirred solution of indane (1.0 eq) in acetic anhydride at 0 °C, slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (0.5 eq) while maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the mixture onto crushed ice and extract with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting isomeric mixture by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate 4-nitroindane.[7]

Step 2: Reduction of 4-Nitroindane

  • To a solution of 4-nitroindane (1.0 eq) in ethanol or methanol, add 10% Palladium on Carbon (5-10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-aminoindane, which can be further purified by distillation or salt formation.[6][8]

Route 2: The Workhorse - Reductive Amination of 4-Indanone Derivatives

For many applications, particularly in medicinal chemistry, the indane scaffold is built upon an existing indanone precursor. Reductive amination offers a convergent and highly versatile method for installing the crucial amine functionality.[9] This approach is especially powerful when chirality is required, as it opens the door to highly enantioselective biocatalytic methods.

Mechanism and Reagent Selection

The reaction proceeds via the formation of an intermediate imine (or iminium ion under acidic conditions) from the condensation of a 4-indanone derivative and an amine source (e.g., ammonia, ammonium acetate). This imine is then reduced in situ to the desired amine.[10]

The choice of reducing agent is critical for success and depends on the substrate's reactivity and functional group tolerance:

  • Sodium Borohydride (NaBH₄): A robust, inexpensive reagent. However, it can also reduce the starting ketone, so it's often added after the imine has had sufficient time to form.[10][11]

  • Sodium Cyanoborohydride (NaBH₃CN): More selective for the protonated iminium ion over the ketone at mildly acidic pH (6-7). This allows for a one-pot procedure where all reagents are mixed together.[12] Its toxicity is a significant drawback.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A milder and less toxic alternative to NaBH₃CN. It is highly effective for a wide range of ketones and amines and has become the reagent of choice for many reductive amination protocols.[9][12]

G cluster_0 One-Pot Reaction Indanone 4-Substituted-1-Indanone AmineSource Amine Source (e.g., NH₄OAc) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product 4-Aminoindane Derivative

Asymmetric Biocatalysis: The Enantioselective Advantage

For pharmaceutical applications, accessing single enantiomers is often mandatory. Biocatalysis using transaminase enzymes provides an elegant solution. These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone with exceptional enantioselectivity, often yielding the desired chiral amine with >99% enantiomeric excess (ee) in a single step.[3][13] This approach avoids classical resolution, which is inherently limited to a 50% maximum yield, and sidesteps the need for chiral auxiliaries or catalysts that may involve expensive or toxic heavy metals.[13]

Route 3: Modern C-N Bond Formation - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl halides with amines.[14][15] This method provides a powerful disconnection, allowing for the synthesis of 4-aminoindanes from 4-haloindane precursors.

Catalytic Cycle and Scope

The reaction is initiated by the oxidative addition of a Pd(0) complex to the aryl halide (e.g., 4-bromoindane). The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base, followed by reductive elimination, yields the C-N coupled product and regenerates the Pd(0) catalyst.[16][17]

The success of this reaction hinges on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Modern, sterically hindered, and electron-rich biarylphosphine ligands have expanded the reaction's scope to include less reactive aryl chlorides and a wide variety of amine coupling partners, including ammonia equivalents.[14][16] This route is highly valued for its exceptional functional group tolerance.

G Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amide L₂Pd(II)(Ar)(NR₂) PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amide->Product Start Ar-X Start->PdII_Aryl Amine HNR₂ Amine->PdII_Aryl Base Base Base->PdII_Aryl

Route 4: Industrial Strategy - Tetrahydroquinoline Rearrangement

On an industrial scale, entirely different synthetic strategies may be employed to maximize throughput and minimize cost. One patented process involves a fascinating molecular rearrangement.[18][19] The synthesis begins with the acylation of a substituted tetrahydroquinoline. This intermediate, when treated with a strong acid, undergoes a rearrangement to form the indane skeleton, with the nitrogen atom becoming the 4-amino substituent. Subsequent hydrolysis of the amide bond liberates the final product. While this route is less practical for small-scale discovery due to its complexity and specific starting material requirements, it highlights the innovative approaches used in process chemistry to achieve efficient, large-scale production.[18]

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nitration-ReductionRoute 2: Reductive AminationRoute 3: Buchwald-HartwigRoute 4: Rearrangement
Starting Material Indane4-Indanone derivatives4-HaloindanesSubstituted Dihydroquinolines
Key Advantage Low-cost starting materialHigh versatility; direct access to chiral amines (biocatalysis)Excellent functional group tolerancePotentially highly efficient for specific targets at scale
Key Disadvantage Regioselectivity issues; harsh conditionsRequires indanone precursorCatalyst cost; potential metal contaminationNarrow scope; complex reaction sequence
Stereocontrol Not inherently stereoselectiveExcellent (via transaminases)Not applicable for forming the amine stereocenterCan be stereoselective if chiral precursors are used
Scalability Moderate (purification can be an issue)High (especially biocatalytic routes)Moderate to HighDesigned for large scale
Ideal Application Bulk synthesis of the parent 4-aminoindaneMedicinal chemistry, chiral synthesisComplex molecule synthesis, late-stage functionalizationIndustrial manufacturing of a specific API

Conclusion: A Scientist's Perspective

The optimal synthetic route to a 4-amino-2,3-dihydro-1H-indene scaffold is dictated by the specific goals of the project.

  • For producing the unsubstituted parent compound in bulk with cost as a primary driver, the Classical Nitration-Reduction Route (Route 1) remains a viable, albeit imperfect, option.

  • For drug discovery and medicinal chemistry, where versatility, functional group compatibility, and rapid access to analogues are paramount, the Reductive Amination of an Indanone (Route 2) is the undisputed workhorse. Its amenability to enantioselective biocatalysis makes it the premier choice for developing chiral drug candidates.

  • When constructing complex molecules with sensitive functional groups or performing late-stage modifications, the Buchwald-Hartwig Amination (Route 3) offers unparalleled tolerance and reliability, justifying the higher initial cost of the catalyst system.

  • Finally, the Tetrahydroquinoline Rearrangement (Route 4) serves as a crucial reminder that the most elegant route in a discovery lab may not be the most practical on an industrial scale, where unique, process-optimized syntheses often prevail.

A thorough understanding of these diverse strategies empowers researchers to make informed decisions, accelerating the journey from initial concept to valuable chemical entity.

References

A Comparative Guide to the Structure-Activity Relationships of 4-Amino-Indane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-amino-indane analogs, a class of compounds with significant potential in the development of therapeutics for central nervous system (CNS) disorders. Drawing from extensive research, this document will navigate the intricate connections between chemical structure and biological activity, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on key molecular targets, including monoamine transporters and dopamine receptors.

The 4-Amino-Indane Scaffold: A Privileged Structure for CNS Drug Discovery

The indane framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, serves as a versatile scaffold in medicinal chemistry. The introduction of an amino group at the 4-position creates the 4-amino-indane core, a structure that has been explored for a variety of pharmacological activities, including antibacterial, antiviral, anticonvulsant, and antiparkinsonian effects[1]. Its rigid conformation, which mimics aspects of the phenethylamine skeleton found in many neurotransmitters and psychoactive substances, makes it an attractive starting point for the design of ligands targeting CNS proteins[2].

The therapeutic potential of 4-amino-indane analogs is closely tied to their ability to modulate the activity of monoamine systems in the brain. Specifically, these compounds have been shown to interact with:

  • Monoamine Transporters (MATs): These include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), which are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft[3]. Inhibition of these transporters can lead to increased synaptic concentrations of monoamines, a mechanism central to the action of many antidepressants and psychostimulants.

  • Monoamine Oxidases (MAOs): These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAOs can also lead to increased levels of these neurotransmitters and is a validated strategy for the treatment of depression and Parkinson's disease[2].

  • Dopamine Receptors: Particularly the D2 and D3 receptor subtypes, which are key targets for antipsychotic and anti-Parkinson's disease medications[4].

This guide will systematically dissect the SAR of 4-amino-indane analogs at these key targets, providing a framework for the rational design of novel CNS-active agents.

Synthesis of the 4-Amino-Indane Core

The foundational 4-amino-indane scaffold can be synthesized through several routes. A common and straightforward method involves the nitration of indane followed by the reduction of the resulting nitro group.

Synthesis of 4-Aminoindane Indane Indane Nitroindane 4-Nitroindane Indane->Nitroindane HNO₃ / H₂SO₄ Aminoindane 4-Aminoindane Nitroindane->Aminoindane Reduction (e.g., H₂, Pd/C)

Caption: General synthetic route to 4-aminoindane.

This core structure can then be further modified to generate a diverse library of analogs. Alternative synthetic strategies, such as the rearrangement of acyl tetrahydroquinolines, have also been developed to produce substituted 4-amino-indane derivatives[5]. The choice of synthetic route is often dictated by the desired substitution pattern on the indane ring system.

Structure-Activity Relationship at Monoamine Transporters

The interaction of 4-amino-indane analogs with DAT, SERT, and NET is a critical determinant of their pharmacological profile. The relative potency and selectivity for these transporters can dramatically influence the therapeutic effects and side-effect profiles of these compounds.

Phenyl Ring Substitutions

Modifications to the aromatic ring of the 4-amino-indane scaffold have a profound impact on monoamine transporter affinity and selectivity. A study on methoxy-substituted derivatives of an indatraline analog, which shares the indane core, provides valuable insights[6].

CompoundSubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
Indatraline 3,4-dichloro1.31.03.1
Analog 13a 4-methoxy1.325110
Analog 13c 6-methoxy202.52.9
Data adapted from a study on indatraline analogs, which have a related indane structure[6].

Key SAR Insights:

  • 4-Methoxy Substitution: The introduction of a methoxy group at the 4-position (analogous to the 7-position in the 4-aminoindane series) maintained high affinity for DAT but significantly decreased affinity for SERT and NET, thereby increasing selectivity for the dopamine transporter[6].

  • 6-Methoxy Substitution: Conversely, a methoxy group at the 6-position resulted in high affinity for both SERT and NET, while retaining reasonable affinity for DAT[6]. This highlights how the position of even a small substituent can dramatically alter the selectivity profile.

These findings underscore the importance of the substitution pattern on the phenyl ring for tuning the monoamine transporter activity of 4-amino-indane analogs. The electronic and steric properties of the substituents likely influence the binding orientation of the molecule within the transporter's binding pocket.

Structure-Activity Relationship at Dopamine Receptors

4-Amino-indane analogs have also been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in Parkinson's disease and other neurological disorders[7].

N-Substitutions

Modification of the amino group at the 4-position is a common strategy to modulate receptor affinity and functional activity. For instance, N-alkylation can significantly impact potency and selectivity.

CompoundN-SubstitutionD₂ Receptor Agonist Potency (EC₅₀, nM)
Parent Compound -H~100
N-propyl derivative -CH₂CH₂CH₃~5
(Data is illustrative and based on general trends observed in the literature for related aminoindanes)

Key SAR Insights:

  • N-Alkylation: Increasing the length of the N-alkyl chain from a proton to a propyl group has been shown to enhance potency at the D2 receptor[7]. This suggests that the N-substituent may be interacting with a hydrophobic pocket within the receptor's binding site.

  • Bitopic Ligands: More complex modifications, such as the attachment of a secondary pharmacophore via a linker to the amino group, have been explored to create "bitopic" ligands that can interact with both the primary binding site and a secondary, allosteric site on the receptor. This approach has been shown to further increase potency and can also modulate functional activity[8].

Structure-Activity Relationship for Monoamine Oxidase Inhibition

The potential of aminoindane derivatives as MAO inhibitors has been recognized as a promising avenue for the treatment of neurodegenerative diseases[2]. Both MAO-A and MAO-B are important targets, with inhibitors of each isoform having distinct therapeutic applications.

CompoundAromatic SubstitutionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Analog A Unsubstituted>10015.2
Analog B 5-Methoxy5.80.9
Analog C 6-Fluoro25.11.1
(Data is illustrative and based on general trends for aminoindane and related structures)

Key SAR Insights:

  • Aromatic Substitution: The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., fluoro) on the aromatic ring can significantly influence both the potency and selectivity of MAO inhibition.

  • Selectivity: Subtle changes in the substitution pattern can shift the selectivity between MAO-A and MAO-B. This is crucial for developing drugs with a desired therapeutic profile and minimizing side effects. For example, selective MAO-B inhibitors are preferred for the treatment of Parkinson's disease to avoid the "cheese effect" associated with non-selective or MAO-A selective inhibitors[9].

Experimental Protocols

To facilitate further research and validation of findings, this section provides detailed protocols for key in vitro assays used to characterize the biological activity of 4-amino-indane analogs.

Monoamine Transporter (DAT/SERT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Transporter_Uptake_Assay_Workflow start Start cell_prep Prepare cells expressing DAT or SERT start->cell_prep pre_incubation Pre-incubate cells with test compound cell_prep->pre_incubation add_radioligand Add radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) pre_incubation->add_radioligand incubation Incubate to allow for uptake add_radioligand->incubation termination Terminate uptake by rapid filtration incubation->termination measurement Measure radioactivity in cells termination->measurement analysis Calculate IC₅₀ values measurement->analysis end End analysis->end

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing appropriate salts and glucose.

  • Compound Preparation: Prepare serial dilutions of the 4-amino-indane analogs in the assay buffer.

  • Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the test compound solutions to the wells and pre-incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Add a solution containing a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response data.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A or MAO-B activity by quantifying the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the 4-amino-indane analogs in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the MAO enzyme and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Amplex Red, and HRP mixture to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for resorufin, the product of Amplex Red oxidation).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Conclusion and Future Directions

The 4-amino-indane scaffold represents a promising starting point for the development of novel CNS-active agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the aromatic ring and the amino group in determining the potency and selectivity of these analogs for monoamine transporters, dopamine receptors, and monoamine oxidases.

Future research in this area should focus on:

  • Systematic SAR Exploration: A comprehensive investigation of a wider range of substituents at all positions of the 4-amino-indane core is needed to build a more complete SAR map.

  • Multi-Target Ligand Design: Given the complex nature of many CNS disorders, the development of ligands that can modulate multiple targets in a controlled manner (e.g., dual DAT/SERT inhibitors or MAO/dopamine receptor ligands) is a promising strategy.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be evaluated in relevant animal models of CNS disorders to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights from SAR studies and employing rational drug design principles, the 4-amino-indane scaffold holds the potential to deliver the next generation of therapies for a range of debilitating neurological and psychiatric conditions.

References

A Senior Application Scientist's Guide to In Vitro Assay Development for Amino-indane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of robust in vitro assays for characterizing amino-indane compounds, a class of molecules with significant therapeutic potential in neurodegenerative and psychiatric disorders.[1][2][3] Researchers, scientists, and drug development professionals will find detailed, field-proven protocols and critical insights to select and validate assays tailored to the unique pharmacology of these compounds.

Amino-indanes, such as the anti-Parkinsonian drug rasagiline, exert their effects through complex interactions with multiple central nervous system (CNS) targets.[4][5][6][7] Their primary mechanisms often involve the inhibition of monoamine oxidase (MAO), modulation of neurotransmitter transporters like the dopamine transporter (DAT), and interaction with glutamate receptors such as the N-methyl-D-aspartate (NMDA) receptor.[3][6][8] Therefore, a multi-assay approach is essential for accurately profiling their efficacy and selectivity.

This guide is structured to walk you through the logical progression of assay development, from primary target engagement to functional cellular responses, ensuring scientific integrity at every step.

Part 1: Target-Specific Assay Platforms

The initial step in characterizing an amino-indane compound is to determine its potency and selectivity for its primary molecular targets. Below, we compare the most effective assay formats for the key targets associated with amino-indane pharmacology.

Monoamine Oxidase (MAO) Inhibition Assays

MAO enzymes (MAO-A and MAO-B) are critical for neurotransmitter metabolism, and their inhibition is a key therapeutic strategy for Parkinson's disease and depression.[9][10][11] Rasagiline, for instance, is a selective, irreversible inhibitor of MAO-B.[4][5][7]

Comparison of MAO Inhibition Assay Formats

Assay FormatPrincipleThroughputAdvantagesDisadvantages
Fluorometric (Amplex™ Red) H₂O₂ produced by MAO activity reacts with Amplex Red reagent to generate fluorescent resorufin.[12][13][14]HighHigh sensitivity, simple "mix-and-read" format, non-radioactive, suitable for HTS.[12]Potential for interference from fluorescent compounds.
Luminometric Luciferin-based substrates are converted by MAO, and the product is detected in a subsequent luciferase reaction.HighExtremely high sensitivity, low background.Generally higher cost per well.
Radiometric Measures the conversion of a radiolabeled substrate (e.g., [³H]-tyramine) to its product.Low-Medium"Gold standard" for sensitivity and direct measurement.Requires handling of radioactive materials, scintillation counting, and waste disposal.

Expert Recommendation: For initial high-throughput screening (HTS) and routine IC₅₀ determination, the Fluorometric Amplex™ Red assay offers the best balance of sensitivity, convenience, and safety.[12] Its robustness and adaptability make it a cornerstone of modern drug discovery workflows.

Workflow for MAO-B Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_analysis Data Analysis Test_Compound Prepare Test Compound (Amino-indane) Dilutions Incubate_Inhibitor 1. Add Enzyme & Test Compound Incubate to allow binding Test_Compound->Incubate_Inhibitor MAO_B_Enzyme Prepare MAO-B Enzyme (Recombinant Human) MAO_B_Enzyme->Incubate_Inhibitor Detection_Reagent Prepare Amplex Red/ HRP Working Solution Detect 3. Add Amplex Red/HRP Solution Incubate (dark) Detection_Reagent->Detect Controls Prepare Controls (Selegiline, Vehicle) Controls->Incubate_Inhibitor Initiate_Reaction 2. Add Substrate (Tyramine) Incubate at 37°C Incubate_Inhibitor->Initiate_Reaction Initiate_Reaction->Detect Read 4. Read Fluorescence (Ex/Em ~545/590 nm) Detect->Read Plot Plot % Inhibition vs. [Compound] Read->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for determining amino-indane IC₅₀ at MAO-B.

Detailed Protocol: Fluorometric MAO-B Inhibition Assay

Causality: This protocol is designed to be self-validating. By including a positive control (a known MAO-B inhibitor like Selegiline) and a negative control (vehicle), you can confirm the assay is performing correctly in real-time. The pre-incubation step between the enzyme and the test compound is crucial, especially for irreversible or slow-binding inhibitors.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of Amplex™ Red reagent in DMSO.[14]

    • Prepare a 1 U/mL stock solution of Horseradish Peroxidase (HRP) in assay buffer.

    • Prepare assay buffer: 50 mM Sodium Phosphate, pH 7.4.[15]

    • Prepare serial dilutions of the amino-indane test compound and a reference inhibitor (e.g., Selegiline) in assay buffer.

  • Assay Procedure (96-well format) :

    • To each well of a black, flat-bottom 96-well plate, add:

      • 20 µL of test compound dilution or control.

      • 20 µL of recombinant human MAO-B enzyme solution.

    • Tap the plate gently to mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Prepare a substrate/detection mixture containing Tyramine (MAO substrate), Amplex™ Red, and HRP in assay buffer.[16]

    • Initiate the enzymatic reaction by adding 60 µL of the substrate/detection mixture to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[14]

  • Data Acquisition & Analysis :

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~530-560 nm and emission detection at ~590 nm.[15]

    • Subtract the background fluorescence (wells with no MAO-B enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximally inhibiting control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Dopamine Transporter (DAT) Uptake Assays

Amino-indanes can also act as dopamine reuptake inhibitors, which is relevant for their stimulant and potential therapeutic effects.[3][8] Measuring the inhibition of dopamine uptake into cells expressing DAT is a key functional assessment.

Comparison of DAT Uptake Assay Formats

Assay FormatPrincipleThroughputAdvantagesDisadvantages
Radiolabeled [³H]-Dopamine Uptake Cells expressing DAT are incubated with [³H]-dopamine. Uptake is quantified by scintillation counting.[17]MediumGold standard, highly sensitive and direct measurement of transport.[17][18]Radioactive, requires cell harvesting/washing steps, lower throughput.[19]
Fluorescent Substrate Uptake A fluorescent substrate that mimics neurotransmitters is transported into the cell via DAT, causing an increase in intracellular fluorescence.[19]HighNon-radioactive, homogeneous "mix-and-read" format, suitable for HTS and kinetic reads.[19]Indirect measurement, potential for compound interference with fluorescence.
LC-MS/MS Based Uptake Cells are incubated with a stable isotope-labeled substrate. Intracellular substrate is quantified by LC-MS/MS.[20][21]MediumNon-radioactive, highly specific and quantitative, comparable to radiometric methods.[20][21]Requires specialized LC-MS/MS equipment, lower throughput than fluorescent assays.

Expert Recommendation: For HTS and lead optimization, Fluorescent Substrate-Based Assays are highly advantageous due to their simplicity and throughput.[19] These kits often include a masking dye to quench extracellular fluorescence, significantly improving the signal-to-noise ratio.[19] For more detailed mechanistic studies, the traditional [³H]-Dopamine uptake assay remains the benchmark.

Detailed Protocol: Fluorescent Neurotransmitter Uptake Assay

Causality: This protocol uses a cell line stably expressing the human dopamine transporter (hDAT). The use of a masking dye is critical; it remains impermeable to the cell membrane and extinguishes any fluorescence from the substrate that has not been transported into the cell, ensuring that the signal is directly proportional to transporter activity.[19]

  • Cell Preparation :

    • Plate HEK293 cells stably expressing hDAT (or other suitable cell line) in a 96- or 384-well black, clear-bottom plate and grow overnight.

  • Assay Procedure :

    • Remove the culture medium from the wells.

    • Add 50 µL of assay buffer containing various concentrations of the amino-indane test compound or a reference inhibitor (e.g., GBR-12909).

    • Incubate for 10-20 minutes at 37°C.

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[19]

    • Add 50 µL of the substrate/dye solution to each well to initiate uptake.

    • Immediately begin measuring fluorescence intensity kinetically over 30-60 minutes using a bottom-read fluorescence plate reader, or perform a single endpoint read after a fixed incubation time.

  • Data Acquisition & Analysis :

    • For kinetic reads, determine the rate of uptake (slope of the fluorescence vs. time curve). For endpoint reads, use the final fluorescence value.

    • Subtract the background signal from non-transfected cells or wells with a saturating concentration of a known inhibitor.[17]

    • Calculate percent inhibition relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

NMDA Receptor Functional Assays

Some amino-indane metabolites have been shown to have neuroprotective properties independent of MAO inhibition, potentially through modulation of NMDA receptor signaling.[6] Functional assays are crucial to explore this activity.

Comparison of NMDA Receptor Assay Formats

Assay FormatPrincipleThroughputAdvantagesDisadvantages
Calcium Flux (FLIPR) Measures changes in intracellular calcium ([Ca²⁺]i) upon receptor activation in cells expressing NMDA receptors.[22][23]HighDirect functional readout of receptor activity, HTS-compatible.[23][24]Requires specialized equipment (FLIPR), can be prone to artifacts.
Radioligand Binding Measures the displacement of a radiolabeled ligand (e.g., [³H]MK-801) from the receptor by the test compound.MediumProvides direct information on binding affinity (Ki) to a specific site.Does not distinguish between agonists, antagonists, or allosteric modulators; radioactive.
Electrophysiology (Patch Clamp) Directly measures the ion current flowing through the NMDA receptor channel in response to compounds.Very LowGold standard for functional characterization, provides detailed mechanistic information.[25]Extremely low throughput, technically demanding.

Expert Recommendation: The Calcium Flux Assay is the most practical method for screening and characterizing compounds for functional NMDA receptor activity in a drug discovery setting.[24][26] It provides a robust functional readout and is amenable to high-throughput automation.

Signaling Pathway for NMDA Receptor Calcium Flux Assay

NMDA_Pathway Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates AminoIndane Amino-indane (Antagonist) AminoIndane->NMDAR Binds & Inhibits Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Channel Opens Dye Calcium-sensitive Dye (e.g., Calcium 6) Ca_Influx->Dye Binds to Fluorescence Increased Fluorescence Dye->Fluorescence Results in

Caption: NMDA receptor activation leads to calcium influx and fluorescence.

Part 2: Assay Validation and Selectivity Profiling

Trustworthiness Through Self-Validation

Every assay plate must serve as its own validated experiment. This is achieved by incorporating key controls:

  • Negative Control (0% effect): Vehicle (e.g., DMSO) defines the baseline activity.

  • Positive Control (100% effect): A known, potent reference compound for the target (e.g., Selegiline for MAO-B, GBR-12909 for DAT, MK-801 for NMDA-R) defines the maximum response.

  • Z'-Factor: For HTS campaigns, the Z'-factor should be calculated from the separation between positive and negative controls. A Z' > 0.5 is indicative of an excellent, robust assay.

The Importance of Selectivity

A therapeutically viable compound must be selective for its intended target to minimize off-target side effects. It is crucial to profile lead amino-indane compounds against a panel of related targets.

  • MAO-A vs. MAO-B: Run the MAO inhibition assay with both MAO-A and MAO-B enzymes to determine isoform selectivity.[9]

  • Transporter Panel (DAT, SERT, NET): Test compounds in uptake assays for the serotonin transporter (SERT) and norepinephrine transporter (NET) in addition to DAT.[17]

  • General CNS Target Panel: Utilize a broader safety pharmacology panel to identify potential interactions with other CNS receptors, ion channels, and enzymes.[27]

By systematically applying these diverse, validated in vitro assays, researchers can build a comprehensive pharmacological profile of novel amino-indane compounds, enabling data-driven decisions for advancing the most promising candidates toward clinical development.

References

A Senior Application Scientist's Guide to Confirming the Absolute Stereochemistry of Chiral Amino-Indane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is not merely a descriptive detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as amino-indane derivatives, which are prevalent scaffolds in centrally active agents, the unambiguous assignment of the absolute configuration of stereogenic centers is a cornerstone of robust chemical science and a regulatory imperative. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will explore the nuances of X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a framework for selecting the most appropriate method for your research needs.

The Central Challenge: Distinguishing Mirror Images

Enantiomers, non-superimposable mirror-image isomers, often exhibit identical physical properties in an achiral environment, such as melting point, boiling point, and standard NMR and IR spectra.[1] This makes their differentiation and the assignment of their absolute configuration a non-trivial task. However, their interactions with other chiral entities, including biological receptors or circularly polarized light, are distinct, leading to potentially dramatic differences in biological activity. The choice of analytical technique to elucidate this absolute stereochemistry depends on a variety of factors including the physical state of the sample, the quantity available, the presence of suitable functional groups, and the desired level of certainty.

Comparative Analysis of Key Methodologies

The selection of an analytical technique for determining absolute stereochemistry is a strategic decision that balances accuracy, sample requirements, and turnaround time. Below is a comprehensive comparison of the leading methods.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Mosher's Method (NMR)
Principle Diffraction of X-rays by a single, ordered crystal lattice.[2]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3]Differential absorption of circularly polarized UV-Vis light by chiral molecules containing chromophores.[4]Analysis of chemical shift differences in diastereomers formed by reacting the chiral amine with an enantiopure chiral derivatizing agent.[5]
Sample State Solid (high-quality single crystal).[2]Solution or neat liquid.[6]Solution.Solution.
Sample Amount Micrograms to milligrams.[7]Typically 2-15 mg (recoverable).[8]Micrograms to milligrams.Sub-milligram to milligrams.[7]
Analysis Time Days to weeks (including crystallization).[7]Hours to a day.[7]Hours.4-6 hours of active effort over 1-2 days.[5][9]
Key Advantage Provides an unambiguous 3D structure, considered the "gold standard."[2]Does not require crystallization; applicable to oils and amorphous solids.[3][6]High sensitivity for molecules with suitable chromophores.Relatively inexpensive and utilizes standard NMR instrumentation.
Key Limitation Dependent on obtaining high-quality single crystals, which can be a significant bottleneck.[10][11]Requires quantum chemical calculations for spectral prediction and can be challenging for highly flexible molecules.[1]Requires a chromophore near the stereocenter and is sensitive to conformation.[4]Requires derivatization, which may not be quantitative and can be complicated by sterically hindered amines.
Confidence Level Very high (definitive assignment).High, with good correlation between experimental and calculated spectra.Moderate to high, dependent on the quality of the spectral match and conformational analysis.High, when clear and consistent chemical shift differences are observed.

Deep Dive into Key Techniques: Protocols and Rationale

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography provides a direct visualization of the molecular structure in the solid state, offering unambiguous determination of the absolute configuration through the anomalous dispersion of X-rays by the atoms in the crystal.[2]

Workflow for X-ray Crystallography.

  • Crystallization : The most critical and often challenging step is to grow a high-quality single crystal of the amino-indane derivative or a suitable salt thereof. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The rigid nature of the indane backbone can facilitate crystallization, but the specific substituents will influence the packing efficiency.

  • Crystal Mounting and Data Collection : A suitable crystal is mounted on a goniometer and cooled in a nitrogen stream to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[11]

  • Structure Solution and Refinement : The diffraction data is processed to yield a 3D electron density map of the molecule. The atomic positions are then refined to best fit this map.

  • Absolute Configuration Assignment : For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.[1]

Causality and Insights : The success of this method is entirely dependent on the ability to grow well-ordered single crystals. For amino-indane derivatives that are oils or amorphous solids, this technique is not directly applicable without derivatization to a crystalline solid.

Vibrational Circular Dichroism (VCD): Stereochemistry in Solution

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemically sensitive vibrational spectrum.[3] By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, the absolute configuration can be determined without the need for crystallization.[3][6]

VCD Analysis Workflow.

  • Sample Preparation : Dissolve 2-15 mg of the chiral amino-indane derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M. The solvent should have minimal absorption in the fingerprint region of the IR spectrum.

  • Spectral Acquisition : Measure the VCD and IR spectra of the sample. The VCD spectrum will show both positive and negative bands corresponding to the differential absorption of polarized light.

  • Computational Modeling :

    • Conformational Search : For one enantiomer (e.g., the R-enantiomer), perform a thorough conformational search to identify all low-energy conformers. For semi-rigid molecules like amino-indanes, this will primarily involve rotation of the amino group and any other flexible substituents.[12]

    • DFT Calculations : For each identified conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), typically at the B3LYP/6-31G(d) level of theory or higher.

    • VCD Spectrum Prediction : Calculate the VCD spectrum for each optimized conformer.

    • Boltzmann Averaging : Generate a final predicted VCD spectrum by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations at the experimental temperature.

  • Spectral Comparison and Assignment : Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.

Causality and Insights : VCD is particularly powerful for molecules that are difficult to crystallize. The accuracy of the assignment is highly dependent on the quality of the computational model, including the completeness of the conformational search and the level of theory used. The rich spectral detail in the fingerprint region often provides high confidence in the assignment.

Mosher's Method: NMR-Based Determination

Mosher's method is a classic NMR technique for determining the absolute configuration of chiral alcohols and amines.[5] It involves the formation of diastereomeric amides by reacting the chiral amino-indane with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The different spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct chemical shifts for nearby protons, which can be correlated to the absolute configuration.

Workflow for Mosher's Method.

  • Preparation of Mosher's Amides :

    • In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of the chiral amino-indane derivative in a deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

    • To one tube, add a slight excess (e.g., 1.1 equivalents) of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight excess of (S)-(+)-MTPA chloride.

    • Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced during the reaction.

    • Allow the reactions to proceed to completion, which can be monitored by TLC or NMR. It is crucial that the reaction goes to completion to avoid kinetic resolution.[13]

  • NMR Analysis :

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques like COSY may be necessary for unambiguous assignment.

  • Data Interpretation :

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift in the (R)-MTPA amide from the chemical shift in the (S)-MTPA amide (Δδ = δS - δR).

    • Based on the established conformational model of Mosher's amides, protons on one side of the MTPA phenyl ring will exhibit positive Δδ values, while those on the other side will have negative Δδ values.[14]

    • By mapping the signs of the Δδ values onto the structure of the amino-indane derivative, the absolute configuration can be deduced.

Causality and Insights : Mosher's method is advantageous as it relies on standard NMR instrumentation. However, the success of the method depends on the ability to unambiguously assign the proton resonances and the existence of a preferred conformation for the MTPA amides. For sterically hindered amines, the derivatization reaction may be slow or incomplete.

Conclusion: An Integrated Approach to Stereochemical Confirmation

The determination of the absolute stereochemistry of chiral amino-indane derivatives is a critical task that can be approached with a variety of powerful analytical techniques. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals is a significant limitation. Vibrational Circular Dichroism has emerged as a robust alternative for samples in solution, providing high-confidence assignments through the synergy of experimental spectroscopy and computational chemistry. For routine analysis where derivatization is feasible, Mosher's method offers a cost-effective and accessible NMR-based solution.

Ultimately, the choice of method will be guided by the specific properties of the molecule and the resources available. In many cases, an integrated approach, where the results from one technique are corroborated by another, provides the highest level of confidence in the stereochemical assignment, ensuring the scientific rigor required in modern drug discovery and development.

References

Safety Operating Guide

A Guide to the Proper Disposal of Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guidance with a critical directive: the proper disposal of any chemical, including methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, is fundamentally governed by the specific Safety Data Sheet (SDS) for that compound and the established protocols of your institution's Environmental Health and Safety (EHS) department. This guide is designed to provide a comprehensive framework for approaching the disposal of this compound, grounded in established principles of laboratory safety and chemical waste management.

I. Core Principles of Chemical Waste Management

The management of chemical byproducts from research and development is a critical aspect of ensuring a safe laboratory environment and protecting the broader ecosystem.[2][3][4] Improper disposal can lead to contamination of soil and water systems, posing risks to human health and the environment.[2][3] All laboratory personnel have a responsibility to minimize the environmental impact of their work by adhering to proper waste disposal protocols.[5]

II. Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is crucial to be wearing the appropriate PPE. Based on the potential hazards of analogous compounds, the following PPE should be considered standard:

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.To protect against potential splashes of solutions or accidental eye contact with the solid compound.[1][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation.[1][6]
Protective Clothing A standard laboratory coat.To protect skin and personal clothing from contamination.[6]
III. Step-by-Step Disposal Protocol

The following protocol outlines a systematic approach to the disposal of this compound and associated waste.

1. Waste Segregation:

Proper segregation of chemical waste is the cornerstone of safe and compliant disposal.[6] Never mix incompatible waste streams.[7][8] For this compound, you will likely generate the following types of waste:

  • Solid Waste: Unused or expired this compound, and any contaminated disposables such as weigh boats, gloves, and wipes.[6]

  • Liquid Waste: Solutions containing dissolved this compound.

  • Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with the compound.

2. Waste Container Selection and Labeling:

  • Obtain designated hazardous waste containers from your institution's EHS department.[6] These containers must be compatible with the chemical waste they are intended to hold.[8][9]

  • All waste containers must be clearly and accurately labeled.[8][10] The label should include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The concentration of the waste.

    • The date the waste was first added to the container.

    • Any associated hazards (e.g., "Irritant," "Harmful if Swallowed").

3. Collection of Waste:

  • Solid Waste:

    • Carefully place any unused solid compound into a designated solid hazardous waste container.[6]

    • Collect all contaminated disposable items, such as gloves and weigh paper, in the same container.[6]

  • Liquid Waste:

    • Pour all aqueous or solvent-based solutions containing the compound into a designated liquid hazardous waste container.[6]

    • Ensure the container is appropriate for the solvent used (e.g., do not store halogenated solvents in a container designated for non-halogenated waste).[9]

  • Contaminated Sharps:

    • Place all contaminated sharps into a puncture-proof sharps container designated for chemically contaminated sharps.[9][10]

4. Storage of Waste Containers:

  • All hazardous waste containers must be kept securely sealed except when adding waste.[7][8]

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[10]

  • Liquid waste containers should be placed in secondary containment to prevent spills from reaching drains.[7][8]

  • Ensure that incompatible wastes are segregated within the SAA.[7][9]

5. Final Disposal:

  • Once a waste container is full, arrange for its collection by your institution's EHS department.[6][8]

  • Crucially, never dispose of this compound or its containers in the regular trash or down the sanitary sewer. [6][7][8]

IV. Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[6]

  • Assess the Hazard: If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • Contain and Absorb: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in the solid hazardous waste container.[1] For liquid spills, cover with an inert absorbent material, and then collect the absorbed material into the solid hazardous waste container.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[6]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal A Generate Waste Containing This compound B Solid Waste (Unused compound, contaminated gloves, etc.) A->B C Liquid Waste (Aqueous or solvent solutions) A->C D Contaminated Sharps (Needles, broken glass) A->D E Place in Labeled Solid Hazardous Waste Container B->E F Place in Labeled Liquid Hazardous Waste Container C->F G Place in Labeled Sharps Container D->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->H F->H G->H I Contact EHS for Waste Pickup H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 2
methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.